Pam3CSK4 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C89H160F12N10O21S |
|---|---|
Molecular Weight |
1966.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid;tetrakis(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C81H156N10O13S.4C2HF3O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85;4*3-2(4,5)1(6)7/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102);4*(H,6,7)/t66?,67-,68-,69-,70-,71-,72-;;;;/m0..../s1 |
InChI Key |
OUVZAJPWBBJRLO-HKVSKQSSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Pam3CSK4 TFA Signaling Pathway in Macrophages: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Pam3CSK4 Trifluoroacetate (TFA) signaling pathway in macrophages. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are investigating innate immunity, Toll-like receptor (TLR) signaling, and the development of novel therapeutics targeting inflammatory and infectious diseases. This guide details the core signaling cascade, downstream cellular responses, and provides structured quantitative data and detailed experimental protocols for studying this pathway.
Introduction to Pam3CSK4 and its Role in Macrophage Activation
Pam3CSK4, a synthetic triacylated lipopeptide, mimics the acylated amino terminus of bacterial lipoproteins. It is a potent and specific agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer on the surface of macrophages and other innate immune cells. Upon recognition of Pam3CSK4, macrophages initiate a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and other mediators essential for host defense against microbial pathogens. Understanding this pathway is crucial for elucidating the mechanisms of innate immunity and for the development of adjuvants and immunomodulatory drugs.
The Core Signaling Pathway
The Pam3CSK4-induced signaling cascade in macrophages is primarily mediated through the MyD88-dependent pathway. Unlike TLR4, which can signal through both MyD88-dependent and TRIF-dependent pathways, the TLR2/TLR1 complex predominantly utilizes MyD88 to transduce intracellular signals.
Signaling Cascade Overview:
-
Ligand Recognition and Receptor Dimerization: Pam3CSK4 binds to the extracellular domain of TLR2, inducing its heterodimerization with TLR1.
-
Recruitment of Adaptor Proteins: The dimerization of the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR2 and TLR1 creates a signaling platform for the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).
-
Formation of the Myddosome: MyD88 recruits IL-1 receptor-associated kinases (IRAKs), such as IRAK4 and IRAK1, to form a complex known as the Myddosome.
-
Activation of TRAF6: The activated IRAK complex then recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
Activation of Downstream Kinases: TRAF6, in conjunction with the E2 ubiquitin-conjugating enzymes Ubc13 and Uev1A, catalyzes the formation of K63-linked polyubiquitin (B1169507) chains. This leads to the activation of two major downstream signaling arms:
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex (composed of IKKα, IKKβ, and NEMO/IKKγ). The IKK complex phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and proteasomal degradation. This releases the nuclear factor-kappa B (NF-κB) transcription factor (typically the p50/p65 heterodimer), allowing its translocation to the nucleus.
-
MAP Kinase (MAPK) Pathway: Activation of mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).
-
-
Gene Transcription: In the nucleus, NF-κB and other transcription factors, such as AP-1 (activated by MAPKs), bind to the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and inducible nitric oxide synthase (iNOS).
Diagram of the Pam3CSK4 Signaling Pathway:
Quantitative Data on Macrophage Responses to Pam3CSK4
The cellular response to Pam3CSK4 is both dose- and time-dependent. Below are tables summarizing quantitative data from various studies on macrophage activation by Pam3CSK4.
Table 1: Dose-Dependent Cytokine Production by Macrophages Stimulated with Pam3CSK4
| Pam3CSK4 Conc. | Cell Type | Stimulation Time (h) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | Reference |
| 0 ng/mL | Human Monocytes | 24 | < 50 | < 20 | < 10 | [1] |
| 50 ng/mL | Human Monocytes | 24 | > 1000 | > 5000 | > 500 | [1] |
| 100 ng/mL | THP-1 cells | 6 (pre-T) + 24 (re-T) | ~1500 | ~4000 | N/A | [2] |
| 1000 ng/mL | THP-1 cells | 6 (pre-T) + 24 (re-T) | ~1000 | ~2500 | N/A | [2] |
| 10 µg/mL | Dendritic Cells | 72 | N/A | > 1000 | N/A | [3] |
Table 2: Time-Course of MAP Kinase and NF-κB Phosphorylation in Macrophages Stimulated with Pam3CSK4
| Time Point | Cell Type | Pam3CSK4 Conc. | p-p38 MAPK (Fold Change) | p-JNK MAPK (Fold Change) | p-ERK MAPK (Fold Change) | p-NF-κB p65 (Fold Change) | Reference |
| 0 min | RAW 264.7 | 100 ng/mL | 1.0 | 1.0 | 1.0 | 1.0 | [4] |
| 15 min | RAW 264.7 | 100 ng/mL | Peak | Peak | Peak | N/A | [4] |
| 30 min | RAW 264.7 | 100 ng/mL | Declining | Declining | Declining | N/A | [4] |
| 60 min | RAW 264.7 | 100 ng/mL | Near Baseline | Near Baseline | Near Baseline | N/A | [4] |
| 90 min | Peritoneal Macrophages | 10 ng/mL | Peak | N/A | Peak | Peak | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Pam3CSK4 signaling pathway in macrophages.
Generation of Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
6-12 week old mice (e.g., C57BL/6)
-
70% ethanol
-
Sterile PBS
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L929-conditioned medium or recombinant M-CSF
-
Non-tissue culture treated petri dishes
Protocol:
-
Euthanize mice according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias and remove all muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with a syringe filled with sterile PBS or culture medium into a sterile petri dish.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer (e.g., ACK lysis buffer) for 2-5 minutes at room temperature.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM/RPMI with 10% FBS, 1% Pen-Strep) supplemented with 20% L929-conditioned medium or 10-20 ng/mL recombinant M-CSF.
-
Plate the cells on 10 cm non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per dish.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add 5 mL of fresh complete medium with M-CSF.
-
On day 7, the cells will have differentiated into macrophages and are ready for experiments. Adherent cells can be harvested by washing with cold PBS and gentle scraping.
Macrophage Stimulation and Cytokine Analysis by ELISA
Materials:
-
Differentiated BMDMs or macrophage cell line (e.g., RAW 264.7)
-
Pam3CSK4 TFA
-
Complete culture medium
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-10)
Protocol:
-
Seed macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Pam3CSK4 in complete culture medium to the desired concentrations (e.g., 0, 1, 10, 100, 1000 ng/mL).
-
Remove the old medium from the cells and add 500 µL of the Pam3CSK4-containing medium to each well.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
After incubation, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove any cellular debris.
-
Perform the ELISA for the cytokines of interest according to the manufacturer's protocol.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Western Blot for Phosphorylated NF-κB p65 and MAPKs
Materials:
-
Stimulated macrophage cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After stimulating macrophages with Pam3CSK4 for various time points (e.g., 0, 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein.
RNA Isolation and qRT-PCR for Gene Expression Analysis
Materials:
-
Stimulated macrophages
-
TRIzol reagent or other RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., Nos2, Tnf, Il6) and a housekeeping gene (e.g., Gapdh, Actb)
Protocol:
-
Lyse the Pam3CSK4-stimulated macrophages in TRIzol reagent and isolate total RNA according to the manufacturer's instructions.
-
Assess the RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, SYBR Green master mix, and gene-specific primers.
-
Run the qPCR reaction on a real-time PCR machine with appropriate cycling conditions.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the effects of Pam3CSK4 on macrophage activation.
Conclusion
The Pam3CSK4 signaling pathway in macrophages is a critical component of the innate immune response to bacterial pathogens. A thorough understanding of this pathway, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for researchers in immunology and drug development. By elucidating the molecular mechanisms of macrophage activation, new therapeutic strategies can be developed to enhance host defense or mitigate inflammatory diseases.
References
- 1. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Role of Pam3CSK4 TFA in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pam3CSK4 TFA is a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer. This interaction mimics the recognition of bacterial lipoproteins by the innate immune system, triggering a cascade of downstream signaling events that are crucial for mounting an effective immune response. As a stable, water-soluble compound due to its trifluoroacetic acid (TFA) salt form, this compound is an invaluable tool for researchers studying innate immunity, inflammation, and vaccine adjuvant development. This technical guide provides an in-depth overview of the core functions of this compound, including its mechanism of action, downstream signaling pathways, and its impact on cellular responses. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.
Introduction: Structure and Function of this compound
Pam3CSK4 is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs) recognized by the innate immune system. The structure of Pam3CSK4 consists of a tripalmitoylated S-glyceryl cysteine attached to a serine-lysine-lysine-lysine-lysine (SKKKK) peptide backbone. The "TFA" designation indicates that it is a trifluoroacetic acid salt, a form that enhances its water solubility and stability, making it easier to handle in experimental settings.
The immunological activity of Pam3CSK4 is mediated through its specific binding to the TLR2/TLR1 heterodimer on the surface of various immune cells, including macrophages, monocytes, and dendritic cells. This binding event initiates a signaling cascade that is central to the innate immune response against bacterial pathogens.
Mechanism of Action: TLR2/TLR1 Signaling Pathway
The activation of the innate immune system by this compound is initiated by its binding to the extracellular domains of TLR2 and TLR1, inducing their heterodimerization. This conformational change brings their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity, facilitating the recruitment of adaptor proteins and the initiation of downstream signaling.
The primary signaling pathway activated by the TLR2/TLR1 complex is the MyD88-dependent pathway. This pathway can be summarized in the following key steps:
-
Recruitment of Adaptor Proteins: Upon ligand binding, the TIR domains of the TLR2/TLR1 heterodimer recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88) and TIR domain-containing adaptor protein (TIRAP).
-
Activation of IRAKs: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.
-
Formation of the TRAF6 Complex: Activated IRAKs subsequently interact with TNF receptor-associated factor 6 (TRAF6).
-
Activation of TAK1: TRAF6, in conjunction with the ubiquitin-conjugating enzymes Ubc13 and Uev1A, activates the transforming growth factor-β-activated kinase 1 (TAK1) complex.
-
Activation of NF-κB and MAPK Pathways: The activated TAK1 complex then phosphorylates two major downstream signaling arms:
-
The IκB kinase (IKK) complex: This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the nuclear factor-κB (NF-κB) to translocate to the nucleus.
-
Mitogen-activated protein kinases (MAPKs): This includes the activation of p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).
-
Nuclear translocation of NF-κB and the activation of MAPKs result in the transcription of a wide array of pro-inflammatory genes, leading to the production of cytokines, chemokines, and other mediators of the inflammatory response.
Pam3CSK4 TFA and NF-κB activation explained
An In-depth Technical Guide to Pam3CSK4 TFA and NF-κB Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic triacylated lipopeptide, Pam3CSK4 (Trifluoroacetate salt), and its potent activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Pam3CSK4 serves as a crucial tool in immunological research, mimicking the acylated amino terminus of bacterial lipoproteins to specifically engage the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer.[1] This interaction initiates a well-defined intracellular signaling cascade, culminating in the nuclear translocation of NF-κB and the transcription of a wide array of pro-inflammatory genes. This document details the molecular mechanism of action, presents quantitative data from various experimental systems, outlines detailed experimental protocols for studying this pathway, and provides visual diagrams of the signaling cascade and experimental workflows.
Introduction to this compound
Pam3CSK4 (Pam3CysSerLys4) is a synthetic, highly pure, and potent activator of the TLR2/TLR1 signaling complex.[1] It is an analog of the immunologically active N-terminal portion of bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs) recognized by the innate immune system.[2][] The recognition of Pam3CSK4 is mediated by the formation of a heterodimer between TLR2 and TLR1 on the cell surface.[1][2] This binding event triggers a MyD88-dependent signaling pathway, a common cascade utilized by most TLRs (except TLR3), leading to the rapid activation of transcription factors like NF-κB and Activator Protein-1 (AP-1).[1][4][5] The resulting cellular response is characterized by the production of pro-inflammatory cytokines and chemokines, making Pam3CSK4 an invaluable reagent for studying innate immunity, TLR signaling, and for the development of vaccine adjuvants.[6][7]
The Pam3CSK4-Induced NF-κB Signaling Pathway
The activation of NF-κB by Pam3CSK4 is a multi-step process initiated at the cell membrane and culminating in the nucleus. The pathway is canonical, proceeding through the MyD88-dependent signaling axis.
-
Receptor Engagement: Pam3CSK4 binds to the extracellular domains of TLR2 and TLR1, inducing their heterodimerization.[1][2]
-
Adaptor Protein Recruitment: The dimerization brings the intracellular Toll/Interleukin-1 Receptor (TIR) domains of the receptors into close proximity, creating a scaffold for the recruitment of the adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88).[][8]
-
IRAK Complex Formation: MyD88 recruits IL-1 Receptor-Associated Kinase 4 (IRAK-4), which then phosphorylates and activates IRAK-1.[9]
-
TRAF6 Activation and Ubiquitination: The activated IRAK proteins associate with TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase.[][9] TRAF6 catalyzes its own K63-linked polyubiquitination and that of other substrates, which is a critical step for downstream signal propagation.[10][11][12]
-
TAK1 Activation: The TRAF6 ubiquitin scaffold recruits and activates the Transforming growth factor-β-Activated Kinase 1 (TAK1) complex.[9][13][14]
-
IKK Complex Phosphorylation: Activated TAK1 then phosphorylates the IκB Kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).[9][15][16]
-
IκBα Degradation: The activated IKK complex, primarily IKKβ, phosphorylates the inhibitor of NF-κB, IκBα.[17][18] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[15][19]
-
NF-κB Nuclear Translocation: The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing it to translocate from the cytoplasm into the nucleus.[16][17]
-
Gene Transcription: In the nucleus, NF-κB binds to κB sites in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other immune-related molecules.[][17]
Caption: Pam3CSK4/TLR1/2 signaling pathway leading to NF-κB activation.
Quantitative Data on Pam3CSK4-Induced Cellular Responses
The cellular response to Pam3CSK4 stimulation is dose-dependent. Below are tables summarizing quantitative data from published studies on cytokine production and other cellular effects.
Table 1: Cytokine Production in Human Cells Following Pam3CSK4 Stimulation
| Cell Type | Pam3CSK4 Conc. | Incubation Time | Cytokine | Measured Concentration/Fold Change | Reference |
| Human Monocytes | 50 ng/mL | Overnight | IL-1β | ~1,312 pg/mL | [20] |
| Human Monocytes | 50 ng/mL | Overnight | IL-10 | Significantly increased vs. control | [20] |
| Human Monocytes | 20 µg/mL (hBD-3) | Overnight | IL-1β | ~1,176 pg/mL | [20] |
| Human Monocytes | 20 µg/mL (hBD-3) | Overnight | IL-10 | No significant increase | [20] |
| Human Monocytes | 10 ng/mL | Not specified | IL-8 | Significantly higher in DM vs. control | [21] |
| Human Monocytes | 10 ng/mL | Not specified | TNF-α | Significantly higher in DM vs. control | [21] |
| hMSCs | 0.1 µg/mL | 24 h | IL-6 | ~175-fold increase vs. control | [22] |
| hMSCs | 0.1 µg/mL | 24 h | IL-8 | ~175-fold increase vs. control | [22] |
*Note: hBD-3 is another TLR1/2 agonist shown for comparison.
Table 2: Cytokine Production in Animal Models/Cells Following Pam3CSK4 Stimulation
| Cell/Animal Model | Pam3CSK4 Conc. | Incubation Time | Cytokine | Observation | Reference |
| Canine Whole Blood | 300 ng/mL | Not specified | TNF-α | Significant increase | [23] |
| Canine Whole Blood | 300 ng/mL | Not specified | IL-6 | Significant increase | [23] |
| Mouse B Cells | 0.5 µg/mL | 7 days | IgG1 | Barely induced | [24][25] |
| Mouse B Cells | 0.5 µg/mL + 5 µg/mL LPS | 7 days | IgG1 | Abrogated LPS-induced production | [24][25] |
| Mouse B Cells | 0.5 µg/mL + 5 µg/mL LPS | 7 days | IgG2a | Enhanced LPS-induced production | [24][25] |
| Zebrafish Embryos | Not specified | 1-3 h | il1b (mRNA) | Significant up-regulation | [26] |
| Zebrafish Embryos | Not specified | 1-3 h | tnfa, il6, il8 (mRNA) | Transient induction | [26] |
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following protocols are generalized from common practices cited in the literature for studying Pam3CSK4-mediated NF-κB activation.
NF-κB Reporter Assay in HEK293 Cells
This assay quantifies NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate to be 70-80% confluent on the day of transfection.
-
Co-transfect cells with plasmids expressing human TLR1, human TLR2, and an NF-κB-driven reporter gene (e.g., SEAP - Secreted Embryonic Alkaline Phosphatase or luciferase) using a suitable transfection reagent (e.g., Lipofectamine 2000).[2][27] A control plasmid (e.g., pCMV) should be used as a negative control.
-
-
Cell Stimulation:
-
Signal Detection:
-
For SEAP: Collect the cell culture supernatant. Quantify SEAP activity using a commercially available chemiluminescent substrate assay kit according to the manufacturer's instructions.[27]
-
For Luciferase: Lyse the cells and measure luciferase activity in the cell lysate using a luciferase assay system and a luminometer.
-
Cytokine Measurement by ELISA
This protocol measures the secretion of cytokines from immune cells.
-
Cell Preparation and Stimulation:
-
Isolate primary cells (e.g., human peripheral blood mononuclear cells, mouse bone marrow-derived macrophages) or use a relevant cell line (e.g., RAW264.7).
-
Plate the cells at an appropriate density in a 96-well plate.
-
Stimulate cells with Pam3CSK4 (e.g., 50 ng/mL) for a specified period (e.g., 2, 6, or 24 hours).[2]
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for analysis. Samples can be stored at -80°C.
-
-
ELISA Procedure:
-
Use a commercial sandwich ELISA kit (e.g., for TNF-α, IL-6, IL-10) and follow the manufacturer's protocol.[2][23]
-
Briefly, coat a 96-well plate with a capture antibody. Block the plate. Add cell culture supernatants and standards. Add a detection antibody, followed by a substrate solution (e.g., TMB). Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot for Phosphorylated Signaling Proteins
This method detects the activation of key kinases in the signaling pathway.
-
Cell Stimulation and Lysis:
-
Culture cells (e.g., macrophages, monocytes) to near confluence.
-
Stimulate with Pam3CSK4 (e.g., 1 µg/mL) for short time points (e.g., 0, 15, 30, 60 minutes) to capture transient phosphorylation events.[28]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration in the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-p65, anti-phospho-IκBα, anti-phospho-JNK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total protein levels (e.g., total p65, total IκBα) to confirm equal loading.
-
Caption: A typical experimental workflow for studying Pam3CSK4 effects.
Conclusion
This compound is a cornerstone synthetic ligand for probing the intricacies of the TLR2/TLR1 signaling pathway. Its specific and potent activation of the MyD88-dependent cascade provides a reliable method for inducing and studying NF-κB-mediated inflammatory responses. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to investigate innate immunity, screen for modulators of TLR signaling, and develop novel therapeutic strategies that target this critical pathway. A thorough understanding of the molecular interactions and cellular consequences outlined herein is essential for leveraging the full potential of this powerful research tool.
References
- 1. invivogen.com [invivogen.com]
- 2. novusbio.com [novusbio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of Agonists of TLRs as Vaccine Adjuvants | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. MyD88 Contributes to TLR3-Mediated NF-κB Activation and Cytokine Production in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TRAF6-mediated ubiquitination of MST1/STK4 attenuates the TLR4-NF-κB signaling pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Traf6 and A20 differentially regulate TLR4-induced autophagy by affecting the ubiquitination of Beclin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. IkappaB kinase - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Common and specific downstream signaling targets controlled by Tlr2 and Tlr5 innate immune signaling in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 27. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 28. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Lipopeptide Pam3CSK4: A Technical Guide to its Discovery, Mechanism, and Application as a TLR1/2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pam3CSK4, a synthetic triacylated lipopeptide, has emerged as a cornerstone tool in immunology research and a potent adjuvant candidate. It mimics the acylated amino terminus of bacterial lipoproteins, serving as a specific and potent agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer. This technical guide provides an in-depth overview of the discovery and development of Pam3CSK4, its molecular mechanism of action, detailed experimental protocols for its characterization, and a summary of its quantitative functional parameters. The intricate signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this critical immunomodulatory molecule.
Discovery and Development of Pam3CSK4
The journey to understanding the immunostimulatory properties of bacterial components and the subsequent development of synthetic analogs like Pam3CSK4 is a significant chapter in the history of innate immunity. The recognition that bacterial lipoproteins are potent activators of the immune system predates the discovery of the specific receptors involved.
Early Observations and the Rise of Synthetic Lipopeptides:
In the late 20th century, researchers identified that the cell walls of both Gram-positive and Gram-negative bacteria contain lipoproteins that can trigger robust inflammatory responses. The immunostimulatory activity was traced to the N-terminal lipo-amino acid, N-palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-(R)-cysteine (Pam3Cys). This led to the chemical synthesis of various lipopeptides to dissect the structure-activity relationships and to create defined, pure compounds for immunological studies, free from the contaminants present in bacterial preparations.
Identification of TLR2 as the Key Receptor:
A pivotal moment came with the discovery of the Toll-like receptor (TLR) family. In 1999, Aliprantis and colleagues demonstrated that bacterial lipoproteins mediate cell activation through TLR2. This was a landmark finding that provided a molecular target for these bacterial components. Subsequent research in 2000 by Ozinsky et al. further elucidated that the recognition of different bacterial lipopeptides required the cooperation of TLR2 with other TLRs, specifically TLR1 and TLR6. It was established that triacylated lipopeptides are recognized by a heterodimer of TLR2 and TLR1, while diacylated lipopeptides are recognized by a TLR2/TLR6 heterodimer.
Pam3CSK4 as a Specific TLR1/2 Agonist:
Pam3CSK4 (Pam3Cys-Ser-(Lys)4) was synthesized as a mimic of the triacylated N-terminus of bacterial lipoproteins. Its well-defined chemical structure and high purity made it an ideal tool to specifically probe the TLR1/2 signaling pathway. The development and commercial availability of high-quality, endotoxin-free Pam3CSK4 have been instrumental in advancing our understanding of TLR2 biology and its role in innate and adaptive immunity.
Molecular Structure and Mechanism of Action
Pam3CSK4 is a synthetic molecule composed of a tripalmitoylated cysteine residue attached to a short peptide chain of serine and four lysine (B10760008) residues (Ser-Lys-Lys-Lys-Lys). The three palmitoyl (B13399708) fatty acid chains are the key structural feature responsible for its biological activity.
The mechanism of action of Pam3CSK4 is initiated by its binding to the extracellular domains of TLR1 and TLR2, inducing their heterodimerization. The crystal structure of the human TLR1-TLR2-Pam3CSK4 complex (PDB ID: 2Z7X) revealed the molecular basis of this interaction. Two of the ester-bound lipid chains of Pam3CSK4 are inserted into a hydrophobic pocket within TLR2, while the third, amide-bound lipid chain inserts into a hydrophobic channel in TLR1. This "m" shaped heterodimer brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR1 and TLR2 into close proximity, initiating a downstream signaling cascade.
This signaling is primarily mediated by the MyD88-dependent pathway. The dimerization of the TIR domains leads to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88) and Mal (MyD88-adapter-like). This complex then recruits and activates IRAKs (IL-1 receptor-associated kinases), which in turn activate TRAF6 (TNF receptor-associated factor 6). TRAF6 activation leads to the activation of the IKK (inhibitor of nuclear factor kappa-B kinase) complex and MAPKs (mitogen-activated protein kinases) such as p38 and JNK. Ultimately, this cascade results in the activation of transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1), which translocate to the nucleus and induce the expression of a wide range of pro-inflammatory
The Structural and Functional Landscape of Pam3CSK4 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pam3CSK4 trifluoroacetate (B77799) (TFA) is a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer.[1] By mimicking the acylated N-terminus of bacterial lipoproteins, it provides a powerful tool for immunological research, vaccine adjuvant development, and the investigation of innate immune signaling pathways.[1][2] This guide delves into the core structural characteristics of Pam3CSK4 TFA, its mechanism of action, and the experimental protocols used for its characterization and application.
Core Structural Characteristics
Pam3CSK4 is a synthetic lipopeptide composed of a tripalmitoyl-S-glyceryl-cysteine moiety attached to a short peptide chain of serine followed by four lysine (B10760008) residues (Ser-Lys-Lys-Lys-Lys).[3][4][5] The "Pam3" designation refers to the three palmitoyl (B13399708) fatty acid chains. The molecule's structure is fundamentally amphiphilic, with the lipid portion conferring the ability to interact with the hydrophobic pockets of the TLR1/2 receptor complex, and the peptide portion, particularly the cationic lysine residues, influencing its solubility and interaction with cell surfaces.[6]
The trifluoroacetate (TFA) salt form is commonly supplied for research purposes. The TFA counter-ion is introduced during the final cleavage and purification steps of solid-phase peptide synthesis and generally enhances the solubility and stability of the lipopeptide in aqueous solutions.[3][7]
Physicochemical Properties
The physicochemical properties of Pam3CSK4 can vary slightly depending on the salt form (free base vs. TFA salt). The data presented below is for the commonly available TFA salt form unless otherwise specified.
| Property | Value | Source(s) |
| Synonyms | Pam3Cys-Ser-(Lys)4 TFA; Pal-CSKKKK | [2][8] |
| Molecular Formula | C81H156N10O13S • 3TFA | [1][9] |
| C87H159F9N10O19S | [2] | |
| Molecular Weight | 1852.33 g/mol | [1][9] |
| 1510.24 g/mol (free base) | [10][11] | |
| Appearance | White to off-white solid/lyophilized powder | [2][8] |
| Purity | ≥95% (as determined by HPLC/UHPLC) | [1][9][12] |
| Solubility | Water (up to 16.67 mg/mL, sonication recommended) | [1][2] |
| DMSO (up to 25 mg/mL) | [5][8] | |
| 50% Ethanol/water (up to 1 mg/mL) | [10] | |
| EC50 (human TLR1/2) | 0.47 ng/mL | [2][8][12] |
Mechanism of Action: TLR1/2 Signaling
Pam3CSK4's biological activity is mediated through its specific recognition by a heterodimer of TLR1 and TLR2, which are pattern recognition receptors of the innate immune system.[4] The binding event occurs at the cell surface.
The interaction is structurally defined: two of the palmitoyl chains of Pam3CSK4 are bound within a hydrophobic pocket of TLR2, while the third, amide-linked palmitoyl chain inserts into a corresponding hydrophobic pocket on TLR1. This binding event induces a conformational change that brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR1 and TLR2 into close proximity, initiating a downstream signaling cascade.
This cascade proceeds via the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88), which in turn recruits and activates IRAKs (IL-1 receptor-associated kinases) and TRAF6 (TNF receptor-associated factor 6).[4] Ultimately, this pathway leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which translocates to the nucleus and induces the expression of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and co-stimulatory molecules.[4][10][13]
Experimental Protocols
Synthesis and Quality Control
The synthesis of Pam3CSK4 is typically achieved through a combination of solution-phase chemistry for the lipid moiety and solid-phase peptide synthesis (SPPS) for the peptide backbone.[3]
Protocol: Synthesis and Purification of a Pam3CSK4 Analogue
-
SPPS: The peptide sequence (e.g., Ser-Lys-Lys-Lys-Lys) is assembled on a solid support resin (e.g., Wang resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3]
-
Lipidation: The N-terminal cysteine is coupled, followed by the attachment of the tripalmitoyl-S-glyceryl group.
-
Cleavage and Deprotection: The synthesized lipopeptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, commonly containing a high concentration of trifluoroacetic acid (TFA).[3] This step results in the TFA salt form.
-
Purification: The crude product is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Column: C4 or C18 column (e.g., Cosmosil 5C4-AR-300).[3]
-
Mobile Phase A: 0.1% TFA in water or a water/acetonitrile/isopropanol mixture.[3]
-
Mobile Phase B: 0.1% TFA in an organic solvent like acetonitrile/isopropanol.[3]
-
Gradient: A linear gradient from a low to high concentration of Mobile Phase B is used to elute the lipopeptide.[3]
-
Detection: UV absorbance at 220 nm.[3]
-
-
Lyophilization: The purified fractions are pooled and lyophilized to yield the final product as a white powder.[3]
Protocol: Quality Control Analysis
-
Purity Assessment (HPLC/UHPLC): Purity is determined by analytical RP-HPLC or UHPLC, with purity levels typically exceeding 95%.[1][9] The conditions are similar to the preparative scale but use an analytical column and a faster gradient.
-
Identity Confirmation (Mass Spectrometry): The molecular weight and identity of the final product are confirmed by high-resolution mass spectrometry (HRMS), such as ESI-Orbitrap, which provides a highly accurate mass measurement.[3] Tandem MS/MS can be used to further confirm the sequence.[3]
-
Structural Elucidation (NMR): While not routinely provided on certificates of analysis for commercial batches, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for the de novo structural elucidation and confirmation of the lipopeptide structure during development.[4]
In Vitro Functional Assays
Functional assays are critical to confirm the biological activity of this compound. These typically involve stimulating immune cells and measuring downstream responses.
Protocol: Cell Stimulation and Cytokine Analysis
-
Cell Culture: Culture human or murine immune cells (e.g., peripheral blood mononuclear cells (PBMCs), monocytes, macrophages) or a reporter cell line (e.g., HEK293 cells expressing TLR1 and TLR2) in appropriate culture medium.[13][14][15]
-
Stimulation: Add this compound to the cell cultures at a desired concentration (typically ranging from 10 to 100 ng/mL).[13][14] Include a negative control (medium alone).
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator.[14][15]
-
Supernatant Collection: After incubation, centrifuge the plates/tubes and carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of cytokines such as TNF-α, IL-6, or IL-10 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a cytokine bead array (CBA) platform.[13][15]
Protocol: Analysis of Cell Activation by Flow Cytometry
-
Stimulation: Stimulate cells as described above.
-
Cell Harvesting: Gently harvest the cells from the culture vessel.
-
Staining: Stain the cells with fluorescently-labeled antibodies specific for cell surface activation markers, such as CD69 or CD86.[16]
-
Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of activated cells or the mean fluorescence intensity of the activation markers.[16]
Conclusion
This compound is a well-characterized synthetic lipopeptide that provides a robust and reliable means to activate the TLR1/2 signaling pathway. Its defined chemical structure, high purity, and potent biological activity make it an indispensable tool for research in immunology and drug development. Understanding its structural characteristics and the standard protocols for its use is essential for obtaining reproducible and meaningful experimental results.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 3. rsc.org [rsc.org]
- 4. An efficient and scalable synthesis of potent TLR2 agonistic PAM 2 CSK 4 - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01387J [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Synthetic Bacterial Lipopeptide Pam3CSK4 Modulates Respiratory Syncytial Virus Infection Independent of TLR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. invivogen.com [invivogen.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Identification and immunological evaluation of novel TLR2 agonists through structure optimization of Pam3CSK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleck.co.jp [selleck.co.jp]
- 13. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 15. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Pam3CSK4 TFA on Pro-inflammatory Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4, a synthetic triacylated lipopeptide, is a potent agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer.[][2][3] As a mimic of the acylated amino terminus of bacterial lipoproteins, it serves as a powerful tool to investigate innate immune responses.[][2] This technical guide provides an in-depth analysis of the effects of Pam3CSK4 trifluoroacetate (B77799) (TFA) on the production of pro-inflammatory cytokines, detailing the underlying signaling pathways, experimental methodologies, and quantitative outcomes.
Core Mechanism: TLR2/1 Signaling Cascade
Pam3CSK4 initiates a signaling cascade by binding to the TLR2/TLR1 heterodimer on the surface of various immune cells, including monocytes, macrophages, and dendritic cells.[][2][4] This binding event triggers the recruitment of the adaptor protein MyD88.[][5][6] The subsequent signaling cascade involves the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), such as ERK1/2, JNK, and p38.[5][7][8] These transcription factors then orchestrate the expression of a variety of pro-inflammatory genes, leading to the synthesis and secretion of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[][6][8]
Signaling Pathway Diagram
Caption: Pam3CSK4 signaling pathway leading to pro-inflammatory cytokine production.
Quantitative Effects on Cytokine Production
The stimulation of various cell types with Pam3CSK4 TFA results in a significant upregulation of pro-inflammatory cytokine production. The magnitude of this response can vary depending on the cell type, concentration of Pam3CSK4, and the specific cytokine being measured.
| Cell Type | Pam3CSK4 Conc. | Cytokine | Fold Increase / Concentration | Reference |
| THP-1 derived macrophages | 100 ng/mL | TNF-α | ~43-fold increase (7659 pg/mL) | [9] |
| THP-1 derived macrophages | 100 ng/mL | IL-6 | Not specified, but significant increase (114.6 pg/mL) | [9] |
| Human Monocytes | 50 ng/mL | IL-1β | ~1.312 pg/ml | [8] |
| Human Monocytes | 50 ng/mL | IL-6 | ~6.118 pg/ml | [8] |
| Canine Whole Blood | Not Specified | TNF-α | Significant increase | [6][10] |
| Canine Whole Blood | Not Specified | IL-6 | Significant increase | [6][10] |
| Human Uveal Melanocytes | Not Specified | IL-6 | Significantly elevated | [11] |
| Human Uveal Melanocytes | Not Specified | TNF-α | No significant elevation | [11] |
Experimental Protocols
In Vitro Stimulation of Monocytes/Macrophages
A common method to assess the pro-inflammatory effects of Pam3CSK4 involves the in vitro stimulation of monocytic cell lines (e.g., THP-1) or primary monocytes.
1. Cell Culture and Differentiation:
-
THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate THP-1 monocytes into macrophage-like cells, they are typically treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
2. Pam3CSK4 Stimulation:
-
After differentiation, the cells are washed and incubated in fresh medium.
-
This compound is added to the cell cultures at various concentrations (e.g., 10 ng/mL to 1 µg/mL).
-
A negative control (medium alone) is always included.
-
The cells are incubated for a specified period, typically ranging from 4 to 24 hours, to allow for cytokine production.
3. Cytokine Quantification:
-
Following incubation, the cell culture supernatants are collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine bead array.[6][8]
Experimental Workflow Diagram
Caption: A typical workflow for measuring Pam3CSK4-induced cytokine production.
Cross-Talk with Other Signaling Pathways
The signaling initiated by Pam3CSK4 can also interact with other cellular pathways. For instance, pre-treatment with Pam3CSK4 has been shown to augment interferon-γ (IFN-γ)-induced nitric oxide production in vascular endothelial cells.[5] This is mediated by a physical association between MyD88 and the IFN-γ receptor, as well as p38-mediated STAT1 phosphorylation.[5] Furthermore, there is evidence of cross-talk between TLR2 and TNF receptor signaling, where pre-treatment with Pam3CSK4 can boost subsequent TNF-mediated IL-6 production in macrophages.[12]
Conclusion
This compound is a robust inducer of pro-inflammatory cytokine production, primarily acting through the TLR2/TLR1-MyD88-NF-κB/MAPK signaling axis. The quantifiable and reproducible nature of its effects makes it an invaluable tool for researchers in immunology and drug development. Understanding the intricate details of its mechanism of action and the downstream consequences on cytokine profiles is crucial for dissecting the complexities of the innate immune response and for the development of novel immunomodulatory therapeutics.
References
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pam3CSK4 TFA Interaction with the TLR1 and TLR2 Heterodimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the synthetic triacylated lipopeptide, Pam3CSK4 TFA, and the Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2) heterodimer. This interaction is a cornerstone of innate immunity, initiating a signaling cascade that culminates in the activation of pro-inflammatory responses. Understanding the intricacies of this process is paramount for the development of novel therapeutics and vaccine adjuvants targeting TLR-mediated pathways.
The Molecular Players: Pam3CSK4, TLR1, and TLR2
Pam3CSK4 (Pam3CysSerLys4) is a synthetic lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins.[1] Its structure is characterized by a tripalmitoylated cysteine residue attached to a serine and four lysine (B10760008) residues. The three palmitoyl (B13399708) fatty acid chains are the key determinants for its biological activity.[2]
Toll-like Receptors (TLRs) are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR1 and TLR2 are type I transmembrane proteins characterized by an extracellular leucine-rich repeat (LRR) domain, a transmembrane domain, and an intracellular Toll/interleukin-1 receptor (TIR) domain.[3] TLR2 forms heterodimers with either TLR1 or TLR6 to recognize triacylated and diacylated lipoproteins, respectively.[4]
The Interaction: A Tale of Three Lipids
The binding of Pam3CSK4 to the TLR1/TLR2 heterodimer is a highly specific event driven by the insertion of its lipid chains into hydrophobic pockets within the extracellular domains of the receptors. The crystal structure of the human TLR1-TLR2-Pam3CSK4 complex (PDB ID: 2Z7X) reveals the precise nature of this interaction.[2]
-
Two ester-bound lipid chains of Pam3CSK4 insert into a hydrophobic pocket within the TLR2 molecule.[5]
-
One amide-bound lipid chain inserts into a hydrophobic channel present in TLR1.[5]
This tripartite interaction is essential for the stable formation of the TLR1/TLR2 heterodimer, bringing the intracellular TIR domains of the two receptors into close proximity, a critical step for initiating downstream signaling.[6]
Quantitative Analysis of the Interaction
The affinity and potency of the Pam3CSK4-TLR1/TLR2 interaction have been quantified through various assays. This data is crucial for understanding the dose-dependent cellular responses and for the development of TLR2-targeting compounds.
| Parameter | Value | Assay | Cell Line/System | Reference |
| EC50 (NF-κB activation) | 0.47 ng/mL | Reporter Assay | Human TLR1/2 expressing cells | [7] |
| EC50 (TNF-α production) | 60.46 ± 16.99 nM | ELISA | RAW 264.7 macrophages | [8] |
| IC50 (Competitive Binding) | 54.4 nM | Fluorescence Anisotropy | Purified TLR1/2 proteins | [8] |
| Kd (Binding Affinity) | 34.97 ± 1.98 nM | Fluorescence Anisotropy | Purified TLR1/2 proteins | [8] |
| Optimal Concentration (B cell proliferation) | ~1 µg/mL | Proliferation Assay | Mouse B cells | [9] |
| In vivo Working Concentration | 2 - 20 µ g/mouse | In vivo studies | Mouse models | [10] |
Downstream Signaling Cascade
The dimerization of the TLR1 and TLR2 TIR domains upon Pam3CSK4 binding initiates a well-defined intracellular signaling cascade, primarily through the MyD88-dependent pathway.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | HIV-1 Structural Proteins Serve as PAMPs for TLR2 Heterodimers Significantly Increasing Infection and Innate Immune Activation [frontiersin.org]
- 8. Specific activation of the TLR1-TLR2 heterodimer by small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
Pam3CSK4 TFA: A Technical Guide to a Key Tool for Pathogen Recognition Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Pam3CSK4 TFA (Trifluoroacetic acid salt), a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like Receptor 1/2 (TLR1/2) heterodimer. As a mimic of the acylated amino terminus of bacterial lipoproteins, Pam3CSK4 is an invaluable tool for researchers studying the mechanisms of innate immunity, pathogen recognition, and the development of novel therapeutics and vaccine adjuvants.[1]
Core Concept: Mechanism of Action
Pam3CSK4 activates immune cells by engaging the TLR2/TLR1 heterodimer on the cell surface.[1] TLR2 is a critical pattern recognition receptor (PRR) that identifies a wide array of pathogen-associated molecular patterns (PAMPs).[1] The recognition of triacylated lipopeptides like Pam3CSK4 is specifically mediated by the cooperation of TLR2 with TLR1.[1][2]
Upon ligand binding, the intracellular Toll/Interleukin-1 Receptor (TIR) domains of TLR1 and TLR2 come into proximity, initiating a downstream signaling cascade.[3] This process is primarily dependent on the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88).[4][5][6][7] MyD88, in turn, recruits and activates IL-1R-associated kinases (IRAKs), leading to the activation of TNF receptor-associated factor 6 (TRAF6).[4][6] This cascade culminates in the activation of two major pathways:
-
NF-κB Pathway : Activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation, leads to the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][6][8]
-
MAPK Pathway : Activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, which are involved in regulating cytokine production and other cellular responses.[4][6][9]
Quantitative Data Presentation
The following tables summarize key quantitative parameters and reported cytokine responses associated with Pam3CSK4.
Table 1: Physicochemical and Activity Profile of this compound
| Parameter | Value | Reference |
| Agonist Target | Toll-like Receptor 1/2 (TLR1/2) | [10][11][12][13][14][15] |
| EC₅₀ (human TLR1/2) | 0.47 ng/mL | [10][11][12][13][14][15] |
| Molecular Weight | ~1852.30 g/mol (TFA salt) | [10] |
| Chemical Formula | C₈₁H₁₅₆N₁₀O₁₃S · 3C₂HF₃O₂ | [10] |
| Typical Working Conc. | 10 ng/mL - 1 µg/mL | [16][17] |
| Solubility | Soluble in water (up to 16.67 mg/mL) and DMSO (up to 25 mg/mL) | [14] |
Table 2: Exemplary Cytokine Induction by Pam3CSK4 in Human Monocytes
| Cytokine | Concentration of Pam3CSK4 | Cell Type | Result | Reference |
| IL-1β | 50 ng/mL | Purified Human Monocytes | Significant increase vs. untreated | [9] |
| IL-6 | Not specified | Macrophages | Induction of production | [18][19] |
| IL-8 | 1000 ng/mL (re-stimulation) | THP-1 Cells | Down-regulated after pre-treatment | [20][21] |
| IL-10 | 50 ng/mL | Purified Human Monocytes | Significant increase vs. untreated | [9] |
| TNF-α | Not specified | Macrophages | Induction of production | [18][19] |
Note: Cytokine levels are highly dependent on cell type, donor variability, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are foundational protocols for studying the effects of this compound.
Protocol 1: In Vitro Stimulation of Monocytes for Cytokine Analysis
Objective: To measure the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) or purified monocytes in response to Pam3CSK4.
Materials:
-
Ficoll-Paque for PBMC isolation
-
Monocyte isolation kit (e.g., magnetic bead-based)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in endotoxin-free water)
-
Human IL-6, TNF-α, and IL-1β ELISA kits or Cytometric Bead Array (CBA)
-
96-well cell culture plates
Methodology:
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For a purer population, isolate CD14+ monocytes using a negative or positive selection kit according to the manufacturer's instructions.[9]
-
Cell Seeding: Resuspend cells in complete RPMI medium and seed 2 x 10⁵ cells per well in a 96-well plate.
-
Stimulation: Prepare serial dilutions of this compound in complete medium (e.g., 1 ng/mL, 10 ng/mL, 50 ng/mL, 100 ng/mL). Add the diluted agonist to the appropriate wells. Include a medium-only control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of IL-6, TNF-α, and IL-1β in the supernatants using ELISA or CBA kits, following the manufacturer's protocols.
Protocol 2: NF-κB Reporter Assay in HEK293 Cells
Objective: To quantify the activation of the NF-κB signaling pathway by Pam3CSK4 in a controlled, reconstituted system.
Materials:
-
HEK293 cells
-
Expression plasmids for human TLR1 and TLR2
-
NF-κB-luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Transfection: Seed HEK293 cells in a 24-well plate. Co-transfect the cells with TLR1, TLR2, NF-κB-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent.
-
Incubation: Allow cells to recover and express the transfected plasmids for 24 hours.
-
Stimulation: Replace the medium with fresh medium containing this compound (e.g., 100 ng/mL) or a vehicle control.[2]
-
Incubation: Incubate for 6-8 hours at 37°C.[2]
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure both Firefly and Renilla luciferase activity using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity (NF-κB-driven) to the Renilla luciferase activity (transfection control). Express results as fold induction over the vehicle-treated control.
Applications in Pathogen Recognition Research
This compound is a versatile tool with broad applications in immunology and drug development:
-
Elucidating TLR Signaling: It provides a specific and reproducible way to activate the TLR1/2 pathway, allowing researchers to dissect the roles of downstream molecules like MyD88, IRAKs, and TRAF6.[4][6]
-
Modeling Bacterial Infections: As a mimic of a conserved bacterial component, it is used to study the innate immune response to Gram-positive and Gram-negative bacteria in a controlled setting, without the complexity of live pathogens.[1]
-
Adjuvant Development: Its ability to potently activate innate immunity makes it a candidate adjuvant for vaccines, capable of enhancing antigen-specific T-cell and B-cell responses.[22][23]
-
Drug Screening: It is widely used as a stimulus in high-throughput screening assays to identify novel agonists or antagonists of the TLR1/2 pathway, which have therapeutic potential for inflammatory and infectious diseases.
-
Investigating Immune Tolerance: Researchers use Pam3CSK4 to induce a state of "tolerance" in cells, where pre-exposure to the ligand leads to a dampened response upon re-stimulation, mimicking a mechanism of immune homeostasis.[20][21]
References
- 1. invivogen.com [invivogen.com]
- 2. Importance of extra- and intracellular domains of TLR1 and TLR2 in NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 6. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. NF-κB Links TLR2 and PAR1 to Soluble Immunomodulator Factor Secretion in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. invivogen.com [invivogen.com]
- 17. Recombinant Human Proteoglycan 4 Regulates Phagocytic Activation of Monocytes and Reduces IL-1β Secretion by Urate Crystal Stimulated Gout PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pam3CSK4 | CAS:112208-00-1 | TLR1/2 agonist; induces cytokine production | High Purity | Manufacturer BioCrick [biocrick.com]
- 19. rndsystems.com [rndsystems.com]
- 20. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Toll-like receptor 2 agonist Pam3CSK4 enhances the induction of antigen-specific tolerance via the sublingual route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Pam3CSK4 TFA and Dendritic Cell Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 TFA (Tripalmitoyl-S-glyceryl-L-cysteine-serine-(lysine)4 trifluoroacetate) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a potent and specific agonist for Toll-like Receptor 2 (TLR2), acting through a heterodimer with TLR1.[1][2] As a key component of the innate immune system, dendritic cells (DCs) recognize pathogen-associated molecular patterns (PAMPs) like Pam3CSK4, leading to their activation and maturation.[3][4] This process is critical for initiating and shaping the subsequent adaptive immune response.[3] This guide provides an in-depth overview of the foundational research on Pam3CSK4-induced DC maturation, focusing on the underlying signaling pathways, phenotypic and functional changes, and standard experimental protocols.
Mechanism of Action: Signaling Pathways
Pam3CSK4-induced DC maturation is primarily mediated through the activation of the TLR1/TLR2 heterodimer on the cell surface. This engagement triggers a cascade of intracellular signaling events that culminate in the production of inflammatory cytokines and the upregulation of co-stimulatory molecules.[2][5]
MyD88-Dependent Pathway
The canonical signaling pathway for TLR1/TLR2 activation is dependent on the adaptor protein Myeloid Differentiation Factor 88 (MyD88).[6][7][8] Upon ligand binding, TLR1/TLR2 recruits MyD88, which in turn activates downstream kinases. This leads to the activation of two major signaling arms: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-κB (NF-κB) pathway.[4][5][6] Activation of these transcription factors is essential for the expression of genes encoding pro-inflammatory cytokines and molecules required for T-cell activation.[4][5] Some studies suggest that hyperactivation of MyD88-dependent signaling in dendritic cells can be sufficient to drive the pathogenesis of lupus-like diseases in mice.[9]
Evidence for a MyD88-Independent Pathway
While the MyD88-dependent pathway is the most well-established, some research suggests the existence of a MyD88-independent pathway in TLR2 signaling.[10] This alternative pathway may involve the adaptor molecule TRIF (TIR-domain-containing adapter-inducing interferon-β).[6][10] One study demonstrated that while MCP-1 expression induced by Pam3CSK4 was dependent on TLR2, it was independent of MyD88, with evidence pointing towards the participation of TRIF.[10]
Caption: Pam3CSK4 signaling cascade in dendritic cells.
Phenotypic Maturation of Dendritic Cells
A hallmark of DC maturation is the change in the expression of cell surface molecules.[3][11] Stimulation with Pam3CSK4 leads to the upregulation of co-stimulatory molecules and chemokine receptors, which are essential for antigen presentation and migration to lymph nodes to prime T cells.[3][12]
Upregulation of Surface Markers
Pam3CSK4 treatment significantly enhances the expression of key maturation markers on monocyte-derived dendritic cells (mdDCs).[12][13] These include:
-
Co-stimulatory Molecules (CD80, CD86, CD40): These molecules are crucial for providing the "second signal" required for T-cell activation.[12][14][15] Their upregulation transforms the DC into a potent antigen-presenting cell (APC).
-
MHC Class II: While some studies show increased surface protein, others report downregulation of MHC Class II genes during maturation, indicating complex regulation.[11][16]
-
Maturation Marker (CD83): CD83 is a well-established marker for mature DCs.[12]
-
Chemokine Receptor (CCR7): This receptor is critical for the migration of mature DCs from peripheral tissues to secondary lymphoid organs where they can interact with T cells.[12][13]
-
Adhesion and Other Molecules (PD-L1, CD58): Pam3CSK4 also upregulates molecules like PD-L1, which can play a role in modulating the immune response.[12]
Table 1: Effect of Pam3CSK4 on DC Surface Marker Expression Data summarized from a study comparing various TLR ligands on monocyte-derived dendritic cells from allergic individuals. All listed ligands caused a significant enhancement (P < 0.05) compared to medium alone.[12]
| Surface Marker | Function | Effect of Pam3CSK4 | Comparison with Other TLR Ligands |
| CD80 | Co-stimulation of T cells | Upregulation | TLR4 ligands induce significantly higher expression.[12] |
| CD86 | Co-stimulation of T cells | Upregulation | TLR4 ligands induce significantly higher expression.[12] |
| CD40 | Co-stimulation, DC licensing | Upregulation | Similar upregulation by FSL-1, LPS, and MPL-A.[12] |
| CD83 | Mature DC marker | Upregulation | TLR4 ligands induce significantly higher expression.[12] |
| CCR7 | Migration to lymph nodes | Upregulation | TLR4 ligands induce significantly higher expression.[12] |
| PD-L1 | Immune modulation | Upregulation | FSL-1 induced significantly higher expression than Pam3CSK4.[12] |
Functional Maturation: Cytokine Production
Upon activation with Pam3CSK4, DCs secrete a variety of cytokines that direct the nature of the T-cell response.[12][17] The specific cytokine milieu created by the maturing DC determines the polarization of naïve CD4+ T cells into different effector subsets, such as Th1, Th2, or Th0 cells.[12][13]
Pam3CSK4-stimulated DCs are known to produce a broad range of cytokines, including pro-inflammatory cytokines and members of the IL-12 family.[12] Notably, Pam3CSK4 has been shown to be a more potent inducer of IL-10, IL-12p70, IL-23, and IL-27 compared to the TLR2/6 ligand FSL-1.[12] However, compared to TLR4 ligands like LPS, it is generally a less potent inducer of IL-6 and TNF-α.[12][17] This differential cytokine profile allows for the fine-tuning of the adaptive immune response.
Table 2: Cytokine Production by Dendritic Cells Stimulated with Pam3CSK4 Data summarized from studies on human monocyte-derived dendritic cells.[5][12]
| Cytokine | Primary Function | Production Level with Pam3CSK4 | Notes |
| IL-1β | Pro-inflammatory | Enhanced synthesis | Similar to FSL-1 and flagellin.[12] |
| IL-6 | Pro-inflammatory, T-cell differentiation | Enhanced synthesis | Less potent induction compared to TLR4 ligands and FSL-1.[12] |
| TNF-α | Pro-inflammatory | Enhanced synthesis | Less potent induction compared to TLR4 ligands and FSL-1.[12][17] |
| IL-10 | Anti-inflammatory, regulatory | Potent induction | More potent than FSL-1; not induced by TLR4 ligands.[5][12][18] |
| IL-12p70 | Th1 polarization | Potent induction | More potent than FSL-1; also induced by TLR4 ligands.[12] |
| IL-23 | Th17 development | Potent induction | More potent than FSL-1; not induced by TLR4 ligands.[12] |
| IL-27 | Immune regulation | Potent induction | More potent than FSL-1; not induced by TLR4 ligands.[12] |
Experimental Protocols
The in vitro dendritic cell maturation assay is a fundamental tool for assessing the immunomodulatory potential of substances like Pam3CSK4.[19] The following is a generalized protocol based on common methodologies.[11][12][20][21]
In Vitro Dendritic Cell Maturation Assay
1. Isolation of Monocytes:
-
Obtain peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.[20]
-
Isolate CD14+ monocytes from PBMCs using positive selection with anti-CD14 magnetic beads or by plastic adherence.[11][20]
2. Differentiation of Immature Dendritic Cells (iDCs):
-
Culture the isolated monocytes in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), penicillin/streptomycin, GM-CSF (e.g., 2000 IU/mL), and IL-4 (e.g., 2000 IU/mL).[11]
-
Incubate for 5-7 days at 37°C in a 5% CO2 incubator. Add fresh medium with cytokines around Day 3 or 4.[11]
-
At the end of the culture period, the non-adherent and loosely adherent cells are immature DCs, characterized by low expression of co-stimulatory molecules.
3. Stimulation and Maturation:
-
Harvest the iDCs and resuspend them in fresh culture medium.
-
Stimulate the iDCs with this compound at a predetermined optimal concentration (e.g., 100 ng/mL to 10 µg/mL).[10][22] Include a negative control (medium alone) and a positive control (e.g., LPS).
-
Incubate for 24-48 hours.
4. Analysis of Phenotypic Maturation (Flow Cytometry):
-
Harvest the stimulated DCs.
-
Stain the cells with fluorescently-labeled monoclonal antibodies specific for DC maturation markers (e.g., anti-CD80, anti-CD86, anti-CD83, anti-HLA-DR, anti-CCR7).[13]
-
Analyze the cells using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.[23]
5. Analysis of Functional Maturation (ELISA):
-
Collect the culture supernatants after the stimulation period.
-
Measure the concentration of secreted cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10, IL-12p70) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[22]
Caption: Experimental workflow for in vitro DC maturation assay.
Conclusion
This compound is a powerful tool for studying and inducing the maturation of dendritic cells. By engaging the TLR1/TLR2 receptor complex, it activates robust intracellular signaling, primarily through the MyD88-dependent pathway, leading to comprehensive phenotypic and functional maturation. This includes the upregulation of co-stimulatory and migratory molecules and the secretion of a distinct profile of cytokines that can shape T-cell polarization. The detailed understanding of these mechanisms and the availability of standardized protocols are invaluable for researchers in immunology and for professionals developing novel vaccine adjuvants and immunotherapies.
References
- 1. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dendritic cell maturation: functional specialization through signaling specificity and transcriptional programming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dendritic Cell Survival and Maturation Are Regulated by Different Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. MyD88-dependent activation of dendritic cells and CD4(+) T lymphocytes mediates symptoms, but is not required for the immunological control of parasites during rodent malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperactivated MyD88 signaling in dendritic cells, through specific deletion of Lyn kinase, causes severe autoimmunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Interferon Gamma Induces the Increase of Cell-Surface Markers (CD80/86, CD83 and MHC-II) in Splenocytes From Atlantic Salmon [frontiersin.org]
- 16. Regulation of MHC Class II and CD86 Expression by March-I in Immunity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Toll-like receptor 2 agonist Pam3CSK4 enhances the induction of antigen-specific tolerance via the sublingual route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dendritic cell maturation assay for non-clinical immunogenicity risk assessment: best practices recommended by the European Immunogenicity Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. zaguan.unizar.es [zaguan.unizar.es]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Stimulation with Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro stimulation of cells using Pam3CSK4 TFA, a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 1 and 2 (TLR1/2) heterodimer.[1][2][3] This document outlines the mechanism of action, provides a comprehensive experimental protocol, summarizes key quantitative data, and includes visual diagrams of the signaling pathway and experimental workflow.
Introduction
Pam3CSK4 (Pam3CysSerLys4) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1][] It is a well-characterized pathogen-associated molecular pattern (PAMP) that is recognized by the TLR1/TLR2 heterodimer on the surface of various immune and non-immune cells.[1][5] This recognition triggers a signaling cascade that leads to the activation of downstream pathways, including the MyD88-dependent pathway, resulting in the activation of transcription factors like NF-κB and AP-1.[1][] Consequently, this leads to the production of various pro-inflammatory cytokines and chemokines, making Pam3CSK4 a valuable tool for studying innate immune responses, immune modulation, and for the development of vaccine adjuvants.[][6] The trifluoroacetate (B77799) (TFA) salt form of Pam3CSK4 generally offers enhanced water solubility and stability.[2]
Mechanism of Action: TLR1/2 Signaling
Upon binding to the TLR1/TLR2 heterodimer, Pam3CSK4 initiates a signaling cascade that begins with the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the Toll/Interleukin-1 receptor (TIR) domain of the TLRs.[] MyD88 then recruits and activates IL-1 receptor-associated kinases (IRAKs), which in turn activate TNF receptor-associated factor 6 (TRAF6).[] This leads to the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway (including ERK1/2, JNK, and p38).[7][8] Activation of these pathways results in the transcription of genes encoding a variety of inflammatory mediators, including cytokines like TNF-α, IL-1β, IL-6, and IL-8.[][7][9] Notably, Pam3CSK4 has also been shown to induce the production of the anti-inflammatory cytokine IL-10 through the activation of the non-canonical NF-κB pathway.[7]
Experimental Protocols
This protocol provides a general guideline for the in vitro stimulation of cells with this compound. Optimal conditions, including cell type, seeding density, Pam3CSK4 concentration, and incubation time, should be determined empirically for each specific experimental setup.
Materials
-
This compound (stored at -20°C)
-
Sterile, endotoxin-free water or PBS for reconstitution
-
Appropriate cell culture medium
-
Cells of interest (e.g., monocytes, macrophages, dendritic cells, or cell lines expressing TLR1/2)
-
Sterile, tissue culture-treated plates (e.g., 96-well, 24-well, or 6-well plates)
-
Standard cell culture equipment (incubator, centrifuge, etc.)
-
Assay-specific reagents (e.g., ELISA kits, RNA extraction kits, flow cytometry antibodies)
Reagent Preparation
-
Reconstitution of this compound:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile, endotoxin-free water or PBS to a stock concentration of 1 mg/mL.
-
Vortex gently to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final working concentrations using the appropriate cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint. A typical starting range is 10-1000 ng/mL.[5][9]
-
In Vitro Cell Stimulation Protocol
-
Cell Seeding:
-
Harvest and count the cells of interest.
-
Seed the cells into the appropriate tissue culture plates at a density suitable for your cell type and the duration of the experiment. For example, for primary human monocytes, a density of 1 x 10^6 cells/mL can be used.
-
Allow the cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Stimulation:
-
Carefully remove the old medium from the wells.
-
Add the prepared this compound working solutions to the respective wells.
-
Include a negative control group treated with vehicle (cell culture medium without this compound).
-
Incubate the cells for the desired period. Incubation times can range from a few hours for signaling pathway analysis (e.g., 1-6 hours for phosphorylation events) to 18-48 hours for cytokine production or gene expression analysis.[5][7]
-
-
Endpoint Analysis:
-
Following incubation, collect the cell culture supernatants and/or the cells for downstream analysis.
-
Cytokine Analysis: Supernatants can be analyzed for cytokine levels using ELISA or multiplex bead-based assays.
-
Gene Expression Analysis: Cells can be lysed for RNA extraction and subsequent analysis by qRT-PCR.
-
Protein Analysis: Cell lysates can be used for Western blotting to analyze the activation of signaling proteins.
-
Flow Cytometry: Cells can be stained for surface markers to assess cell activation or differentiation.
-
Data Presentation
The following tables summarize quantitative data from various studies using Pam3CSK4 for in vitro cell stimulation.
Table 1: Recommended Working Concentrations of Pam3CSK4 for In Vitro Stimulation
| Cell Type | Concentration Range | Application | Reference |
| Human Monocytes | 50 - 100 ng/mL | Cytokine Production, NF-κB Activation | [5][7] |
| Human Monocyte-Derived Dendritic Cells (MoDCs) | 100 ng/mL | Cell Stimulation | [5] |
| Human Peripheral Blood Dendritic Cells (DCs) | 50 ng/mL | Cell Stimulation | [5] |
| Murine Primary Brain Microglia | 10 ng/mL | TNF-α and IL-10 Production | [5] |
| HEK293 cells (expressing TLR1/2) | 10 - 100 ng/mL | NF-κB Reporter Assays | [5] |
| Murine B cells | 0.5 µg/mL | Proliferation and Ig Production | [10][11] |
| Human Whole Blood | Not specified | TNF-α and IL-6 Production | [12] |
| Murine Cardiomyocytes (HL-1) | 0.01 - 1 mg/mL | CXCL1 Release | [13] |
| Murine Macrophages (RAW 264.7) | 100 ng/mL | Gene Expression Analysis | [14] |
Table 2: Cytokine and Molecule Induction Profile by Pam3CSK4
| Cell Type | Induced Cytokine/Molecule | Incubation Time | Concentration | Reference |
| Human Monocytes | IL-1β, IL-6, IL-8, IL-10 | 18 hours | 50 ng/mL | [7] |
| Murine Primary Brain Microglia | TNF-α, IL-10 | Not specified | 10 ng/mL | [5] |
| Human Macrophages | TNF-α, IL-6 | Not specified | Not specified | [12][15] |
| Canine Whole Blood | TNF-α, IL-6 | 48 hours | Not specified | [16] |
| Murine B cells | IgG2a (in presence of LPS) | 7 days | 0.5 µg/mL | [10][11] |
| Murine Cardiomyocytes (HL-1) | CXCL1 | Not specified | 0.01 - 1 mg/mL | [13] |
| Murine Primary Brain Microvascular Endothelial Cells | MMP-9 | 6 hours | 1 µg/mL | [8] |
Troubleshooting and Considerations
-
Cell Viability: High concentrations of Pam3CSK4 may affect cell viability. It is advisable to perform a dose-response curve and assess cell viability using methods like Trypan Blue exclusion or MTT assay.
-
Endotoxin (B1171834) Contamination: Ensure that all reagents and materials are endotoxin-free, as endotoxin (LPS) can activate cells through TLR4 and confound results.
-
Serum in Culture Medium: Components in serum can sometimes interfere with TLR activation. If inconsistent results are observed, consider using a lower percentage of serum or serum-free medium.
-
Cell Line Responsiveness: Not all cell lines express TLR1 and TLR2. If your cell line is unresponsive, you may need to transfect it with plasmids expressing these receptors.[5]
These application notes are intended to serve as a comprehensive guide for utilizing this compound in in vitro cell stimulation experiments. For specific applications, further optimization of the protocol may be required.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. invivogen.com [invivogen.com]
- 7. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pam3CSK4 | CAS:112208-00-1 | TLR1/2 agonist; induces cytokine production | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Preconditioning by toll-like receptor 2 agonist Pam3CSK4 reduces CXCL1-dependent leukocyte recruitment in murine myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Pam3CSK4 | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 16. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pam3CSK4 TFA as a Vaccine Adjuvant in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 TFA (Trifluoroacetate) is a synthetic triacylated lipopeptide that serves as a potent agonist for the Toll-like Receptor 1 and 2 (TLR1/TLR2) heterodimer complex. By mimicking the acylated amino terminus of bacterial lipoproteins, Pam3CSK4 activates the innate immune system, making it an effective adjuvant for enhancing adaptive immune responses to co-administered antigens in vaccine formulations. Its activation of the TLR1/2 signaling pathway leads to the production of pro-inflammatory cytokines and chemokines, promoting a robust and specific immune response. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound as a vaccine adjuvant in murine research models.
Mechanism of Action: TLR1/TLR2 Signaling
Pam3CSK4 is recognized by a heterodimer of TLR2 and TLR1 on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages. This ligand-receptor interaction initiates an intracellular signaling cascade primarily through the MyD88-dependent pathway. This pathway involves the recruitment of adaptor proteins like MyD88 and subsequent activation of interleukin-1 receptor-associated kinases (IRAKs) and TRAF6. Ultimately, this cascade leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which translocate to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, and co-stimulatory molecules. This innate activation is crucial for shaping the ensuing adaptive immune response, including enhancing T-cell differentiation and antibody production.
Application Notes
Properties and Handling of this compound
Proper handling and storage are critical for maintaining the stability and activity of this compound. The trifluoroacetate (B77799) salt form generally offers enhanced water solubility and stability compared to the free base.
| Property | Description | Reference(s) |
| Full Name | Pam3Cys-Ser-(Lys)4 Trifluoroacetate | |
| Molecular Formula | C81H156N10O13S · 3TFA | |
| Molecular Weight | ~1852.3 g/mol | |
| Appearance | White to off-white solid/lyophilized powder | |
| Solubility | Soluble in water (e.g., 2 mg/mL) and DMSO. Use of ultrasonic bath is recommended for dissolution. | |
| Storage | Store lyophilized powder at -20°C for up to 1 year. Once reconstituted, store in aliquots at -20°C for up to 6 months or -80°C for longer periods. Avoid repeated freeze-thaw cycles. | |
| Working Concentration | In vivo (mouse): 2 - 20 µg per mouse. In vitro: 0.1 - 10 ng/mL. |
Formulation, Dosage, and Administration
-
Reconstitution: For in vivo use, reconstitute lyophilized this compound in sterile, endotoxin-free physiological water (0.9% NaCl) or PBS to a desired stock concentration (e.g., 1 mg/mL). Ensure the product is completely dissolved, using a vortex or sonication if necessary.
-
Adjuvant-Antigen Formulation: The this compound solution can be mixed with the desired antigen solution shortly before administration. Emulsions are typically not required for soluble adjuvants like Pam3CSK4, but it can be formulated with emulsions (e.g., squalene-based) to further enhance immunogenicity.
-
Dosage: The optimal dose can vary depending on the antigen, mouse strain, and desired immune response. A typical dose range for mice is 2-20 µg per animal. Dose-response studies are recommended to determine the optimal concentration for a specific application. Studies have successfully used doses of 1 µg and 10 µg per mouse.
-
Route of Administration: The choice of administration route significantly impacts the immune response.
-
Subcutaneous (s.c.): A common and effective route for inducing systemic immunity. It allows for antigen processing by dendritic cells in the skin and migration to draining lymph nodes.
-
Intraperitoneal (i.p.): Often used, but can be associated with a greater inflammatory response.
-
Intranasal/Sublingual: Effective for inducing mucosal immunity and can also generate systemic responses.
-
Summary of Quantitative Data
Pam3CSK4 has been shown to modulate both humoral and cellular immunity. Its effects include enhancing specific antibody isotypes and promoting a pro-inflammatory cytokine environment.
Table 1: Effect of Pam3CSK4 Adjuvant on Cytokine Levels in the Lungs of Mice Immunized and Infected with C. gattii
This table summarizes cytokine concentrations (pg/mg of lung tissue) 14 days post-infection. Data is adapted from a study where C57BL/6 mice were immunized intranasally with heat-killed C. gattii with or without Pam3CSK4 (P3C4) and later challenged with a live infection.
| Cytokine | PBS Control | Immunized (Antigen Only) | Immunized + 1 µg P3C4 | Immunized + 10 µg P3C4 |
| IFN-γ | ~25 | ~100 | ~125 | ~125 |
| IL-12p70 | ~50 | ~110 | ~125 | ~125 |
| TNF-α | ~100 | ~250 | ~275 | ~250 |
| IL-1β | ~25 | ~100 | ~250 | ~150 |
| IL-17 | ~10 | ~100 | ~200 | ~150 |
| IL-10 | ~150 | ~150 | ~150 | ~150 |
| IL-4 | ~15 | ~25 | ~25 | ~25 |
Values are approximate based on graphical data from the source. The 1 µg dose notably increased IL-1β and IL-17 levels, suggesting an enhanced inflammatory and Th17 response.
Table 2: Effect of Pam3CSK4 on LPS-Induced Antibody Isotype Switching in Mouse B Cells (in vitro)
This table illustrates how Pam3CSK4 can direct B cell antibody production. Data is from an in vitro study on purified mouse B cells stimulated with LPS (a TLR4 agonist) with or without Pam3CSK4.
| Treatment | IgG1 Production | IgG2a Production |
| LPS (1 µg/mL) | High | Low |
| LPS + Pam3CSK4 (0.5 µg/mL) | Abrogated / Very Low | Significantly Enhanced |
This demonstrates that Pam3CSK4 can suppress Th2-associated IgG1 production while strongly promoting Th1-associated IgG2a production, which is often linked to more effective responses against intracellular pathogens.
Experimental Protocols
General Experimental Workflow for Adjuvant Testing
The following diagram outlines a typical workflow for evaluating a vaccine adjuvant in a mouse model.
Application Notes and Protocols: Pam3CSK4 TFA for Dendritc Cell Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer complex.[1][2] As a mimic of the acylated amino terminus of bacterial lipoproteins, Pam3CSK4 is a powerful tool for stimulating an innate immune response and is widely used in immunological research to activate dendritic cells (DCs).[2] The trifluoroacetic acid (TFA) salt of Pam3CSK4 is often used due to its enhanced water solubility and stability, with comparable biological activity to the free form at equivalent molar concentrations.[3]
These application notes provide a comprehensive guide to using Pam3CSK4 TFA for the in vitro activation of dendritic cells, including recommended dosage, detailed experimental protocols, and an overview of the expected outcomes and underlying signaling pathways.
Data Presentation: this compound Dose and Dendritic Cell Response
The optimal concentration of this compound for dendritic cell activation can vary depending on the specific cell type (e.g., human vs. murine, monocyte-derived DCs vs. conventional DCs) and the desired downstream application. The following tables summarize quantitative data from various studies to guide dose-selection.
Table 1: Recommended this compound Dosing for Dendritic Cell Activation
| Cell Type | Concentration Range | Incubation Time | Key Outcomes | Reference |
| Human Monocyte-Derived Dendritic Cells (moDCs) | 50 ng/mL - 100 ng/mL | 24 - 48 hours | Upregulation of CD40, CD80, CD83, CD86; Cytokine production (IL-1β, IL-6, TNF-α, IL-12p70, IL-23, IL-27, IL-10) | [4][5] |
| Human Peripheral Blood Dendritic Cells (pDCs) | 50 ng/mL | 18 - 24 hours | Upregulation of maturation markers; Cytokine production | [5][6] |
| Human Conventional Dendritic Cells (cDCs) | 0.5 µg/mL (500 ng/mL) | 18 hours | Global remodeling of the cell-surface proteome into a pro-inflammatory state. | [7] |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | 10 ng/mL - 1 µg/mL | 24 hours | Upregulation of co-stimulatory molecules; Cytokine production (IL-6, TNF-α). Note: Pam3CSK4 may not be a strong inducer of IL-12 in murine BMDCs when used alone.[8] | [5] |
Table 2: Effect of this compound on Dendritic Cell Surface Marker Expression and Cytokine Production
| Marker/Cytokine | Effect of Pam3CSK4 Stimulation | Cell Type | Reference |
| Surface Markers | |||
| CD40 | Upregulation | Human moDCs | [4][9] |
| CD80 | Upregulation | Human moDCs | [4][9] |
| CD83 | Upregulation | Human moDCs | [4][9] |
| CD86 | Upregulation | Human moDCs | [4][9] |
| CCR7 | Upregulation | Human moDCs | [4] |
| PD-L1 | Upregulation | Human moDCs | [4] |
| Cytokines | |||
| IL-1β | Increased Production | Human moDCs | [4] |
| IL-6 | Increased Production | Human moDCs | [4] |
| TNF-α | Increased Production | Human moDCs | [4] |
| IL-12p70 | Increased Production | Human moDCs | [4] |
| IL-23 | Increased Production | Human moDCs | [4] |
| IL-27 | Increased Production | Human moDCs | [4] |
| IL-10 | Increased Production | Human moDCs | [4] |
Experimental Protocols
Protocol 1: In Vitro Activation of Human Monocyte-Derived Dendritic Cells (moDCs)
This protocol describes the generation of human moDCs from peripheral blood mononuclear cells (PBMCs) and their subsequent activation with this compound.
Materials:
-
Ficoll-Paque
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
This compound (lyophilized)
-
Sterile, pyrogen-free water or PBS
-
6-well or 24-well tissue culture plates
-
Flow cytometry tubes
-
Fluorescently-labeled antibodies against CD14, CD11c, HLA-DR, CD80, CD86, CD40, CD83
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-12p70)
Methodology:
-
Isolation of Monocytes:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes using negative selection with the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions. Purity can be assessed by flow cytometry for CD14 expression.
-
-
Differentiation of moDCs:
-
Resuspend purified monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Add recombinant human GM-CSF (50 ng/mL) and recombinant human IL-4 (50 ng/mL) to the culture medium.
-
Incubate for 5-7 days at 37°C in a 5% CO2 incubator. Replace half of the medium with fresh medium containing cytokines on day 3.
-
-
This compound Stimulation:
-
On day 7, harvest the immature moDCs.
-
Resuspend the cells in fresh complete RPMI-1640 medium and seed in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Reconstitute lyophilized this compound in sterile, pyrogen-free water or PBS to create a stock solution (e.g., 1 mg/mL).
-
Add this compound to the moDC cultures to a final concentration of 50-100 ng/mL. Include an unstimulated control (vehicle only).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis of DC Activation:
-
Flow Cytometry:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently-labeled antibodies against surface markers (e.g., CD11c, HLA-DR, CD80, CD86, CD40, CD83) for 30 minutes at 4°C.
-
Wash the cells and acquire data on a flow cytometer. Analyze the upregulation of maturation and co-stimulatory markers on the activated DCs compared to the unstimulated control.
-
-
ELISA:
-
Collect the culture supernatants.
-
Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-12p70) using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Signaling Pathways and Visualizations
Pam3CSK4 Signaling Pathway in Dendritic Cells
Pam3CSK4 is recognized by a heterodimer of TLR1 and TLR2 on the surface of dendritic cells.[2] This ligand-receptor interaction initiates an intracellular signaling cascade that is dependent on the adaptor protein MyD88.[2] Downstream signaling leads to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines and co-stimulatory molecules, leading to DC maturation and activation.[2]
Caption: Pam3CSK4 signaling cascade in dendritic cells.
Experimental Workflow for Dendritic Cell Activation Assay
The following diagram illustrates the key steps involved in a typical in vitro dendritic cell activation assay using this compound.
Caption: Workflow for this compound-mediated DC activation.
Conclusion
This compound is a reliable and potent reagent for the activation of dendritic cells in vitro. The provided protocols and data summaries offer a solid foundation for researchers to design and execute experiments aimed at studying DC biology, immune responses, and for the development of novel immunotherapies. Optimal dosing and incubation times should be empirically determined for specific experimental systems to achieve the desired level of dendritic cell activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-surface milieu remodeling in human dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for M1 Macrophage Polarization using Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The M1, or classically activated, macrophages are characterized by a pro-inflammatory profile, essential for host defense against pathogens and tumor surveillance. Pam3CSK4, a synthetic triacylated lipopeptide, is a potent agonist for the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer.[1][2][3] Its trifluoroacetate (B77799) (TFA) salt, Pam3CSK4 TFA, is a stable and soluble formulation used to mimic bacterial lipoproteins and induce a robust inflammatory response, making it an invaluable tool for studying M1 macrophage polarization. These application notes provide detailed protocols for utilizing this compound to drive M1 macrophage polarization in vitro, along with expected quantitative outcomes and an overview of the underlying signaling pathways.
Mechanism of Action: TLR1/2 Signaling Cascade
This compound engages the TLR1/TLR2 heterodimer on the macrophage cell surface. This interaction initiates a downstream signaling cascade, predominantly through the MyD88-dependent pathway. This cascade involves the recruitment of adaptor proteins and subsequent activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK.[3][4] The activation of these pathways leads to the transcription and translation of a host of pro-inflammatory genes, culminating in the M1 macrophage phenotype.
Caption: this compound signaling pathway for M1 macrophage polarization.
Quantitative Data Summary
Treatment of macrophages with this compound results in a significant upregulation of M1-associated markers. The following table summarizes the expected quantitative changes in gene and protein expression.
| Marker | Type | Expected Outcome | Cell Type | This compound Concentration | Reference |
| TNF-α | Cytokine | Significant increase in secretion and mRNA expression. | THP-1, BMDMs | 100 ng/mL - 1 µg/mL | [5] |
| IL-6 | Cytokine | Significant increase in secretion and mRNA expression. | THP-1, Uveal Melanocytes | 100 ng/mL - 1 µg/mL | [3][6] |
| iNOS | Enzyme | Upregulation of mRNA and protein expression. | RAW264.7 | 100 ng/mL - 1 µg/mL | [7] |
| CD86 | Surface Marker | Increased surface expression. | THP-1, BMDMs | 100 ng/mL - 1 µg/mL | [8][9] |
| IL-1β | Cytokine | Increased secretion and mRNA expression. | THP-1 | 100 ng/mL - 1 µg/mL | [8] |
| IL-12 | Cytokine | Increased secretion. | Dendritic Cells | 0.5 µg/mL | [10] |
BMDMs: Bone Marrow-Derived Macrophages
Experimental Protocols
Protocol 1: M1 Polarization of Human THP-1 Monocytes
This protocol describes the differentiation of THP-1 monocytes into M0 macrophages followed by polarization to an M1 phenotype using this compound.
Caption: Workflow for M1 polarization of THP-1 cells using this compound.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed THP-1 monocytes in a 6-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin).
-
Differentiation to M0 Macrophages: Add PMA to a final concentration of 10-50 ng/mL. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. The cells will adhere to the plate and differentiate into M0 macrophages.
-
Resting Phase: Carefully aspirate the PMA-containing medium. Wash the adherent cells once with sterile PBS. Add fresh complete RPMI-1640 medium and incubate for a 24-hour resting period.
-
M1 Polarization: After the resting period, replace the medium with fresh complete RPMI-1640 containing this compound at a final concentration of 100 ng/mL to 1 µg/mL.
-
Incubation: Incubate the cells for 24-48 hours to allow for M1 polarization.
-
Analysis: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA for TNF-α and IL-6). Lyse the cells for RNA extraction and subsequent RT-qPCR analysis of M1 marker genes (e.g., TNFA, IL6, NOS2). Harvest cells for flow cytometry analysis of surface markers (e.g., CD86).
Protocol 2: M1 Polarization of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the isolation of bone marrow cells from mice, differentiation into BMDMs, and subsequent polarization to an M1 phenotype with this compound.
Materials:
-
6-8 week old mice
-
DMEM or IMDM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
This compound
-
Sterile dissection tools
-
Syringes and needles (25-27G)
-
70 µm cell strainer
-
Non-tissue culture treated petri dishes
Procedure:
-
Isolation of Bone Marrow Cells: Euthanize mice according to approved institutional protocols. Sterilize the hind legs with 70% ethanol. Dissect the femur and tibia and remove the surrounding muscle tissue. Cut the ends of the bones and flush the marrow into a sterile tube containing DMEM using a syringe with a 25-27G needle.[11][12]
-
Cell Preparation: Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer. Centrifuge the cells, and if necessary, lyse red blood cells with ACK lysis buffer.
-
Differentiation to BMDMs: Resuspend the cells in complete DMEM (containing 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF). Plate the cells in non-tissue culture treated petri dishes. Incubate for 6-7 days at 37°C in a 5% CO2 incubator, changing the medium every 3 days. Adherent BMDMs will be ready for use.
-
M1 Polarization: Gently detach the BMDMs using a cell scraper or by incubation with cold PBS. Seed the BMDMs into tissue culture plates at the desired density. Allow the cells to adhere overnight. Replace the medium with fresh complete DMEM containing this compound at a concentration of 100 ng/mL to 1 µg/mL.
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Perform endpoint analysis as described in Protocol 1 for THP-1 cells.
Concluding Remarks
This compound is a reliable and potent tool for inducing M1 macrophage polarization in vitro. The protocols and data presented here provide a comprehensive guide for researchers studying the mechanisms of inflammation, host defense, and the role of M1 macrophages in various disease models. The use of this compound allows for the controlled and reproducible generation of pro-inflammatory macrophages, facilitating further investigations into their function and the development of novel therapeutic strategies targeting macrophage polarization.
References
- 1. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory M1-like macrophages polarized by NK-4 undergo enhanced phenotypic switching to an anti-inflammatory M2-like phenotype upon co-culture with apoptotic cells | springermedizin.de [springermedizin.de]
- 6. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pam2CSK4 and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Macrophage Polarization Using Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4, a synthetic triacylated lipopeptide, is a potent agonist for Toll-like receptor 2 (TLR2) in heterodimerization with TLR1.[1][2] As an analogue of the acylated amino terminus of bacterial lipoproteins, Pam3CSK4 serves as a powerful tool for researchers studying the innate immune response.[1][2] Its trifluoroacetate (B77799) (TFA) salt form generally offers enhanced water solubility and stability, making it suitable for in vivo applications.[1] In preclinical research, Pam3CSK4 is widely used as an adjuvant in vaccine development and to investigate the role of TLR2/1 signaling in various physiological and pathological processes, including infection, inflammation, and autoimmunity.[3]
These application notes provide a comprehensive guide to the in vivo administration of Pam3CSK4 TFA for the study of immune responses, complete with detailed protocols, data presentation, and visual diagrams of the underlying molecular pathways and experimental workflows.
Mechanism of Action: TLR2/TLR1 Signaling Pathway
Pam3CSK4 initiates an immune response by binding to the TLR2/TLR1 heterodimer on the surface of various immune cells, such as macrophages and dendritic cells.[4] This binding event triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway.[2][4] This cascade involves the recruitment of adaptor proteins like MyD88 and TIRAP, leading to the activation of IRAK kinases and TRAF6.[5][6] Ultimately, this signaling culminates in the activation of key transcription factors, including NF-κB and AP-1, which translocate to the nucleus and induce the expression of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[2]
Figure 1: TLR2/TLR1 signaling pathway initiated by Pam3CSK4.
Quantitative Data on Immune Response
The administration of this compound in vivo elicits a robust and measurable immune response. The following tables summarize the expected quantitative changes in key immunological parameters based on published studies.
| Parameter | Animal Model | Dosage | Route | Time Point | Observed Effect | Reference |
| Spleen Weight | C57BL/6 Mice | 5 mg/kg (daily for 9 days) | i.p. | Day 12 | Increased spleen weight | [5],[7] |
| Liver Weight | C57BL/6 Mice | 5 mg/kg (daily for 9 days) | i.p. | Day 12 | Increased liver weight | [5],[7] |
| Brain Weight | C57BL/6 Mice | 5 mg/kg (daily for 9 days) | i.p. | Day 12 | Decreased brain weight | [5],[7] |
Table 1: Effects of this compound on Organ Weight
| Cytokine | Cell Type/Model | Pam3CSK4 Conc. | Time Point | Fold Change vs. Control | Reference |
| TNF-α | THP-1 cells | 1 µg/mL | 24 hours | Significant increase | [3] |
| IL-1β | THP-1 cells | 1 µg/mL | 24 hours | Significant increase | [3] |
| IL-6 | Bovine Monocytes | 1 µg/mL | 24 hours | ~10-fold increase | [8] |
| IL-8 | THP-1 cells | 1 µg/mL | 24 hours | Significant increase | [3] |
| MCP-1 | THP-1 cells | 1 µg/mL | 24 hours | Significant increase | [3] |
Table 2: In Vitro Cytokine Production Induced by Pam3CSK4
| Cell Population | Tissue | Animal Model | Dosage | Time Point | Observed Effect | Reference |
| Macrophages (F4/80+, CD11b+) | Spleen | C57BL/6 Mice | 25 µ g/mouse | 3 days | Increased proportion | [9] |
| Granulocytes (Gr1+) | Bone Marrow | C57BL/6 Mice | 25 µ g/mouse | 3 days | Increased proportion | [9] |
| B-cells (CD19+) | Bone Marrow | C57BL/6 Mice | 25 µ g/mouse | 3 days | Decreased proportion | [9] |
Table 3: In Vivo Changes in Immune Cell Populations Following Pam3CSK4 Administration
Experimental Protocols
Preparation and Administration of this compound for In Vivo Studies
a. Reconstitution of this compound:
This compound is typically supplied as a lyophilized powder.
-
Vehicle: For in vivo administration, sterile, endotoxin-free water or physiological saline is recommended. Some protocols may utilize a small amount of DMSO for initial solubilization, followed by dilution in a physiological buffer. The TFA salt form generally has better aqueous solubility.
-
Procedure:
-
Aseptically add the required volume of sterile, endotoxin-free water to the vial of this compound to achieve a desired stock concentration (e.g., 1-2 mg/mL).[8]
-
To aid dissolution, vortex the solution gently and/or sonicate briefly.[5][10] Gentle heating may also be applied if necessary.[5]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For injection, dilute the stock solution to the final desired concentration using sterile, endotoxin-free physiological saline.
-
b. Recommended Dosages and Administration Routes:
The optimal dosage and route of administration will depend on the specific experimental model and research question.
-
Dosage Range:
-
Administration Routes:
-
Intraperitoneal (i.p.) injection: This is a common route for systemic administration.
-
Intravenous (i.v.) injection: For rapid systemic distribution.
-
Subcutaneous (s.c.) injection: Often used when this compound is employed as a vaccine adjuvant.
-
Intranasal or Sublingual administration: For studies focusing on mucosal immunity.[12]
-
Figure 2: General experimental workflow for in vivo Pam3CSK4 studies.
Assessment of Immune Response
a. Cytokine Analysis by ELISA:
-
Sample Collection: Collect blood via cardiac puncture or tail vein bleeding at various time points (e.g., 2, 6, 24 hours) post-administration. Allow blood to clot and centrifuge to collect serum. Tissues can be homogenized in lysis buffer containing protease inhibitors.
-
ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add serum samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.
-
Wash and add streptavidin-HRP. Incubate for 20-30 minutes.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.[13]
-
b. Immune Cell Population Analysis by Flow Cytometry:
-
Tissue Processing (Spleen):
-
Harvest the spleen into a petri dish containing cold RPMI medium.
-
Mechanically dissociate the spleen by mashing it through a 70 µm cell strainer using the plunger of a syringe.[9][14]
-
Wash the strainer with RPMI to collect the splenocytes in a 50 mL conical tube.
-
Centrifuge the cells and resuspend the pellet in ACK lysis buffer to lyse red blood cells.
-
Wash the cells with FACS buffer (PBS with 1-2% FBS).
-
Count the viable cells and adjust the concentration for staining.[15][16]
-
-
Antibody Staining:
-
Incubate cells with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.
-
Add a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD11b, F4/80, Gr-1) and incubate in the dark.
-
Wash the cells and resuspend in FACS buffer for analysis.
-
Acquire data on a flow cytometer.
-
c. Histological Analysis of Immune Cell Infiltration:
-
Tissue Preparation:
-
Harvest tissues of interest (e.g., liver, lung, or injection site) and fix in 10% neutral buffered formalin.
-
Process the tissues and embed in paraffin.
-
Cut thin sections (4-5 µm) and mount on slides.
-
-
Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody against an immune cell marker (e.g., CD45 for pan-leukocytes, F4/80 for macrophages).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope to assess the extent and location of immune cell infiltration.[17]
-
Conclusion
This compound is a valuable reagent for stimulating the TLR2/TLR1 pathway to study innate immunity in vivo. Careful consideration of the experimental design, including the choice of animal model, dosage, administration route, and methods for assessing the immune response, is crucial for obtaining robust and reproducible data. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute their in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Wound-Healing Potential of Engineered Lysin GRC-ML07 in Pseudomonas aeruginosa Infected Wounds in Immunocompromised Mice [mdpi.com]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nextgen-protocols.org [nextgen-protocols.org]
- 15. Protocols for processing of fresh murine tissues for flow cytometry [protocols.io]
- 16. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Frontiers | In Vivo Imaging Sheds Light on Immune Cell Migration and Function in Cancer [frontiersin.org]
Application Notes and Protocols: Pam3CSK4 TFA Treatment of Bone-Marrow Derived Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 (Tripalmitoyl-S-glyceryl-cysteine-serine-lysine-lysine-lysine-lysine), a synthetic triacylated lipopeptide and a potent activator of the innate immune system, is a valuable tool in immunological research and vaccine development. It mimics the acylated amino terminus of bacterial lipoproteins and specifically activates Toll-like receptor 2 (TLR2) in a heterodimer with TLR1. This activation on antigen-presenting cells, such as dendritic cells (DCs), triggers a signaling cascade that leads to their maturation, enhanced antigen presentation capabilities, and the production of pro-inflammatory cytokines. This document provides detailed protocols for the treatment of murine bone marrow-derived dendritic cells (BMDCs) with Pam3CSK4 TFA (trifluoroacetic acid salt), along with methods for assessing their activation and maturation.
Data Presentation
Treatment of BMDCs with Pam3CSK4 leads to a significant upregulation of co-stimulatory molecules and the secretion of various cytokines. The following tables summarize the expected quantitative changes observed after in vitro stimulation.
Table 1: Upregulation of DC Maturation Markers following Pam3CSK4 Treatment
| Marker | Fold Increase (MFI) vs. Untreated Control | Method of Analysis |
| CD40 | 2 - 5 | Flow Cytometry |
| CD80 | 3 - 7 | Flow Cytometry |
| CD86 | 4 - 10 | Flow Cytometry |
| MHC Class II | 2 - 4 | Flow Cytometry |
MFI: Mean Fluorescence Intensity. Data is compiled from typical results and may vary based on experimental conditions.
Table 2: Cytokine Production by BMDCs following Pam3CSK4 Treatment
| Cytokine | Concentration Range (pg/mL) in Supernatant | Method of Analysis |
| IL-6 | 1000 - 5000 | ELISA |
| TNF-α | 500 - 2000 | ELISA |
| IL-12p70 | 50 - 300 | ELISA |
| IL-10 | 100 - 500 | ELISA |
Cytokine concentrations can vary significantly based on cell density, Pam3CSK4 concentration, and incubation time.
Signaling Pathway
Pam3CSK4 initiates a signaling cascade through the TLR1/TLR2 heterodimer, which is crucial for the activation of dendritic cells. This pathway predominantly relies on the MyD88 adaptor protein, leading to the activation of key transcription factors like NF-κB and AP-1, which drive the expression of genes involved in DC maturation and cytokine production.
Caption: Pam3CSK4 signaling pathway in dendritic cells.
Experimental Workflow
The following diagram outlines the overall workflow for the generation of BMDCs, treatment with Pam3CSK4, and subsequent analysis of their activation and maturation.
Caption: Experimental workflow for Pam3CSK4 treatment of BMDCs.
Experimental Protocols
Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
Materials:
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (rmGM-CSF)
-
Recombinant murine Interleukin-4 (rmIL-4)
-
70% Ethanol
-
Sterile phosphate-buffered saline (PBS)
-
Sterile syringes (5 mL and 10 mL) and needles (25G)
-
Sterile petri dishes (100 mm)
-
Sterile 50 mL conical tubes
-
Cell scraper
Procedure:
-
Euthanize a 6-10 week old mouse according to institutional guidelines.
-
Sterilize the mouse by spraying with 70% ethanol.
-
Aseptically dissect the femurs and tibias and place them in a petri dish containing sterile PBS.
-
In a sterile cell culture hood, remove the muscle and connective tissue from the bones.
-
Cut the ends of the bones with sterile scissors.
-
Flush the bone marrow from the bones using a 25G needle and a 10 mL syringe filled with complete RPMI-1640 medium into a 50 mL conical tube.
-
Create a single-cell suspension by gently pipetting up and down.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells using a hemocytometer.
-
Seed the cells at a density of 2 x 10^6 cells/mL in 100 mm petri dishes in complete RPMI-1640 medium supplemented with 20 ng/mL rmGM-CSF and 10 ng/mL rmIL-4.
-
Culture the cells at 37°C in a 5% CO2 incubator.
-
On day 3, gently swirl the plates and aspirate 75% of the medium and non-adherent cells. Add fresh complete RPMI-1640 medium with 20 ng/mL rmGM-CSF and 10 ng/mL rmIL-4.
-
On day 6 or 7, immature BMDCs can be harvested. Gently collect the non-adherent and loosely adherent cells. These cells are ready for stimulation.
Protocol 2: this compound Treatment of BMDCs
Materials:
-
Immature BMDCs (from Protocol 1)
-
This compound salt (lyophilized)
-
Sterile, endotoxin-free water or PBS
-
Complete RPMI-1640 medium
-
6-well or 24-well tissue culture plates
Procedure:
-
Reconstitute the lyophilized this compound to a stock concentration of 1 mg/mL in sterile, endotoxin-free water. Aliquot and store at -20°C.
-
Harvest immature BMDCs and count the cells.
-
Seed the BMDCs in 6-well or 24-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Dilute the this compound stock solution to the desired final concentration (e.g., 100 ng/mL to 1 µg/mL) in complete RPMI-1640 medium.
-
Add the diluted this compound to the cell cultures. For a negative control, add an equivalent volume of sterile water or PBS to a separate well.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, proceed with analysis (Protocol 3 and 4).
Protocol 3: Flow Cytometry Analysis of DC Maturation Markers
Materials:
-
Pam3CSK4-treated and untreated BMDCs (from Protocol 2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/CD32 antibody)
-
Fluorochrome-conjugated antibodies against mouse CD11c, CD40, CD80, CD86, and MHC Class II.
-
Isotype control antibodies
-
FACS tubes
-
Flow cytometer
Procedure:
-
Harvest the BMDCs by gently pipetting and scraping the wells.
-
Transfer the cells to FACS tubes and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add Fc block to each tube and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer. Gate on the CD11c+ population to analyze the expression of maturation markers.[1]
Protocol 4: ELISA for Cytokine Quantification
Materials:
-
Cell culture supernatants from Pam3CSK4-treated and untreated BMDCs (from Protocol 2)
-
ELISA kits for mouse IL-6, TNF-α, and IL-12p70 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and cell culture supernatants (diluted if necessary) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times with wash buffer.
-
Add the substrate solution and incubate until color develops (typically 15-30 minutes).
-
Add the stop solution to each well.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[2]
References
Measuring Cytokine Release Following Pam3CSK4 TFA Stimulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 TFA is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2][3] As a mimic of the acylated amino terminus of bacterial lipoproteins, it is a powerful tool for studying innate immune responses.[2] Activation of the TLR1/2 signaling cascade by this compound initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and AP-1.[4] This, in turn, drives the expression and secretion of a variety of pro-inflammatory and anti-inflammatory cytokines.[5][6]
These application notes provide detailed protocols for the in vitro stimulation of immune cells with this compound and the subsequent quantification of cytokine release. The provided methodologies and data are intended to guide researchers in immunology, drug discovery, and development in assessing the immunomodulatory effects of various compounds.
Signaling Pathway
The binding of this compound to the TLR1/TLR2 heterodimer initiates a signaling cascade that results in the production of cytokines. The key steps are outlined in the diagram below.
Experimental Protocols
Protocol 1: Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) for Cytokine Release Analysis
This protocol details the isolation and stimulation of human PBMCs to measure cytokine release in response to this compound.
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (lyophilized powder)
-
Cell culture plates (96-well, flat-bottom)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step twice.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in sterile water or DMSO. The salt form (TFA) generally has enhanced water solubility and stability.[7]
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 10, 100, 1000 ng/mL).
-
Add 100 µL of the this compound dilutions to the appropriate wells.
-
For the negative control, add 100 µL of medium alone.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
-
Protocol 2: Stimulation of THP-1 Monocytic Cells for Cytokine Release Analysis
This protocol describes the use of the human monocytic cell line THP-1 for assessing this compound-induced cytokine production.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) (optional, for differentiation into macrophage-like cells)
-
Cell culture plates (24-well or 96-well)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
(Optional) To differentiate THP-1 monocytes into macrophage-like cells, treat with PMA (e.g., 10-100 ng/mL) for 24-48 hours. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before stimulation.
-
-
Cell Seeding:
-
Centrifuge the THP-1 cells and resuspend in fresh complete medium.
-
Seed the cells at a density of 5 x 10^5 cells/mL in a 24-well plate or 1 x 10^5 cells/well in a 96-well plate.
-
-
This compound Stimulation:
-
Supernatant Collection:
-
Centrifuge the plates to pellet the cells.
-
Collect the supernatant for cytokine analysis. Store at -80°C.
-
Protocol 3: Quantification of Cytokines by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for measuring the concentration of a specific cytokine (e.g., TNF-α) in cell culture supernatants.
Materials:
-
Human TNF-α ELISA kit (or other cytokine-specific kits)
-
Cell culture supernatants (collected from Protocol 1 or 2)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as recommended in the kit protocol (e.g., 90 minutes at 37°C).[9]
-
Wash the wells multiple times with the provided wash buffer.
-
Add the biotin-conjugated detection antibody and incubate (e.g., 60 minutes at 37°C).[9]
-
Wash the wells again.
-
Add Streptavidin-HRP and incubate (e.g., 30 minutes at 37°C).
-
Wash the wells.
-
Add the TMB substrate solution and incubate in the dark until a color develops (e.g., 15-20 minutes at 37°C).[11]
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Data Presentation
The following tables summarize representative data on cytokine release following Pam3CSK4 stimulation in different cell types.
Table 1: Cytokine Production by Human PBMCs Stimulated with Pam3CSK4
| Pam3CSK4 Conc. (ng/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| 0 (Control) | < 50 | < 50 | < 20 | < 30 |
| 10 | 500 ± 80 | 800 ± 120 | 150 ± 30 | 200 ± 40 |
| 50 | 1200 ± 150 | 2500 ± 300 | 400 ± 60 | 500 ± 70 |
| 100 | 2000 ± 250 | 4000 ± 500 | 600 ± 90 | 800 ± 100 |
Data are representative and may vary depending on donors and experimental conditions. Based on findings from various studies.[5]
Table 2: Pro-inflammatory Cytokine Expression in THP-1 Cells after Pam3CSK4 Stimulation
| Treatment | TNF-α (pg/mL) | IL-8 (pg/mL) | IL-1β (pg/mL) |
| Control | < 10 | < 100 | < 5 |
| Pam3CSK4 (1 µg/mL) | 800 ± 120 | 5000 ± 750 | 250 ± 40 |
Data are representative and based on findings from studies using THP-1 cells.[2][8]
Experimental Workflow
The general workflow for measuring cytokine release after this compound stimulation is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivogen.com [invivogen.com]
- 5. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pam3CSK4 | CAS:112208-00-1 | TLR1/2 agonist; induces cytokine production | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mpbio.com [mpbio.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Enhancing Vaccine Efficacy with Pam3CSK4 TFA in Combination with Other Adjuvants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4, a synthetic triacylated lipopeptide, is a potent agonist of the Toll-like receptor 2 and 1 (TLR2/1) heterodimer. Its ability to activate the innate immune system through the MyD88-dependent signaling pathway leads to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, making it an effective vaccine adjuvant.[1][2] To further enhance and tailor the immune response, Pam3CSK4 TFA is increasingly being investigated in combination with other adjuvants that act through distinct signaling pathways. This combinatorial approach can lead to synergistic effects, resulting in more robust and durable humoral and cellular immunity.
These application notes provide an overview of the use of this compound in combination with other commonly used adjuvants—Poly I:C, Monophosphoryl Lipid A (MPLA), CpG Oligodeoxynucleotides (ODN), and Alum—in preclinical vaccine studies. Detailed protocols for in vivo studies in mice, summaries of expected quantitative outcomes, and diagrams of the underlying signaling pathways are presented to guide researchers in designing and executing their vaccine studies.
General Materials and Reagents
-
This compound: Lyophilized powder, vaccine grade.
-
Antigen: Lyophilized or in solution (e.g., Ovalbumin, recombinant viral or bacterial proteins).
-
Other Adjuvants:
-
Poly(I:C) (HMW) VacciGrade™
-
MPLA VacciGrade™
-
CpG ODN (e.g., ODN 1826 for mice), VacciGrade™
-
Alum Adjuvant (e.g., Aluminum Hydroxide)
-
-
Solvents: Endotoxin-free water, sterile phosphate-buffered saline (PBS).
-
Animal Model: Inbred mouse strains (e.g., C57BL/6, BALB/c), 6-8 weeks old.
-
Immunization Supplies: Syringes, needles (e.g., 27G).
-
ELISA Reagents: Antigen-coated plates, blocking buffer, primary and secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a/c-HRP), substrate.
-
ELISpot Reagents: Coated plates, detection antibodies, substrate.
This compound in Combination with Poly I:C
Overview of Synergistic Effects
The combination of Pam3CSK4 (a TLR2/1 agonist) and Poly I:C (a TLR3 agonist) leverages two distinct innate immune signaling pathways. Pam3CSK4 signals through the MyD88-dependent pathway, while Poly I:C activates the TRIF-dependent pathway. This dual activation in antigen-presenting cells (APCs) and B cells leads to a synergistic enhancement of cellular activation, proliferation, and cytokine secretion.[3][4] Studies have shown that this combination promotes a rapid and strong antigen-specific antibody response, often with a balanced Th1/Th2 profile.[5]
Data Presentation
Table 1: Summary of Quantitative Data for Pam3CSK4 and Poly I:C Combination Adjuvant
| Parameter | Antigen | Adjuvant Combination | Mouse Strain | Key Findings | Reference |
| Antigen-Specific IgG Titer | Influenza rHA | Pam3CSK4 (1 µg) + Poly I:C (1 µg) | CD-1 | Significantly higher endpoint titers at weeks 4, 8, and 12 post-vaccination compared to single adjuvants or antigen alone. | [5] |
| Antigen-Specific IgG Titer | Anthrax rPA | Pam3CSK4 (1 µg) + Poly I:C (1 µg) | CD-1 | Rapid induction of high antibody titers that persisted for at least 12 weeks after a single immunization. | [5] |
| Cytokine Secretion (in vitro B cells) | - | Pam3CSK4 (1 µg/mL) + Poly I:C (25 µg/mL) | C57BL/6 | Synergistically enhanced production of IL-6 and TNF-α compared to single adjuvants. | [3] |
| Cellular Activation (in vitro B cells) | - | Pam3CSK4 (1 µg/mL) + Poly I:C (25 µg/mL) | C57BL/6 | Increased expression of activation markers CD80, CD86, CD25, and CD69 compared to single adjuvants. | [3] |
Experimental Protocol
1. Preparation of Adjuvant-Antigen Formulation: a. Reconstitute lyophilized this compound to a stock concentration of 1 mg/mL in endotoxin-free water. b. Reconstitute lyophilized Poly I:C to a stock concentration of 1 mg/mL in sterile PBS. c. On the day of immunization, dilute the antigen to the desired concentration in sterile PBS. d. For a final injection volume of 100 µL per mouse, mix the antigen solution with Pam3CSK4 and Poly I:C to achieve the desired final concentration (e.g., 10 µg of each adjuvant per dose). e. Gently mix the formulation by pipetting.
2. Mouse Immunization Protocol: a. Anesthetize 6-8 week old mice (e.g., C57BL/6 or BALB/c). b. Administer 100 µL of the vaccine formulation via subcutaneous (s.c.) or intramuscular (i.m.) injection. c. A typical immunization schedule consists of a prime immunization on day 0 and a booster immunization on day 21. d. Collect blood samples via tail vein or retro-orbital bleeding at desired time points (e.g., days 14, 28, 35) to assess antibody responses. e. Euthanize mice at the end of the experiment (e.g., day 35) and harvest spleens for cellular immunity assays.
Signaling Pathway Diagram```dot
Caption: Combined signaling of Pam3CSK4 and MPLA via TLR2/1 and TLR4 pathways.
This compound in Combination with CpG ODN
Overview of Synergistic Effects
This combination pairs a TLR2/1 agonist (Pam3CSK4) with a TLR9 agonist (CpG ODN). Both TLRs primarily signal through the MyD88-dependent pathway, leading to a strong activation of NF-κB and the production of pro-inflammatory cytokines. The synergy between TLR2 and TLR9 has been shown to enhance dendritic cell maturation and cytokine secretion. This combination is particularly effective at inducing a potent Th1-biased immune response, making it suitable for vaccines where cellular immunity is crucial.
Data Presentation
Table 3: Summary of Quantitative Data for Pam3CSK4 and CpG ODN Combination Adjuvant
| Parameter | Antigen | Adjuvant Combination | Mouse Strain | Key Findings | Reference |
| Antigen-Specific IgG2b Titer | Ovalbumin (OVA) | Pam3CSK4 (25 µg) + Chitosan + MPL (15 µg) | C57BL/6J | Significantly higher IgG2b titers compared to single adjuvants. | |
| Antigen-Specific IgG1 Titer | Ovalbumin (OVA) | Pam3CSK4 (25 µg) + Chitosan + MPL (15 µg) | C57BL/6J | Elevated IgG1 titers, suggesting a mixed Th1/Th2 response. | |
| IFN-γ Production | Leishmania major antigen | Pam3CSK4 (10 µg) vs. CpG (50 µg) | BALB/c | CpG induced a strong Th1 response (low IgG1/IgG2c ratio), while Pam3CSK4 skewed towards a Th2 response. This highlights the importance of the specific antigen and disease model. | [6] |
Note: Direct comparative data for Pam3CSK4 + CpG is limited; the table includes relevant findings for similar TLR agonist combinations.
Experimental Protocol
1. Preparation of Adjuvant-Antigen Formulation: a. Reconstitute this compound to a stock concentration of 1 mg/mL in endotoxin-free water. b. Reconstitute or dilute CpG ODN (e.g., Class B for mice) to a stock concentration of 1 mg/mL in sterile PBS. c. Prepare the antigen solution in sterile PBS. d. For a 100 µL injection volume, mix the components to achieve the desired final concentrations (e.g., 10 µg Pam3CSK4 and 20 µg CpG ODN per dose). e. Gently mix the formulation.
2. Mouse Immunization Protocol: a. Follow the general immunization protocol as described for the Pam3CSK4 and Poly I:C combination. b. A prime-boost or prime-boost-boost schedule may be employed depending on the desired immune response.
Signaling Pathway Diagram
Caption: Synergistic activation of the MyD88 pathway by Pam3CSK4 and CpG ODN.
This compound in Combination with Alum
Overview of Synergistic Effects
Alum is a widely used adjuvant that primarily promotes a Th2-biased immune response. It is thought to work by creating a depot effect, enhancing antigen uptake, and activating the NLRP3 inflammasome. [7][8]Combining the Th1-promoting effects of Pam3CSK4 with the Th2-polarizing and depot-forming properties of alum can result in a more balanced and potent immune response. This combination can lead to the induction of both high antibody titers and a significant cellular immune response.
Data Presentation
Table 4: Summary of Quantitative Data for Pam3CSK4 and Alum Combination Adjuvant
| Parameter | Antigen | Adjuvant Combination | Mouse Strain | Key Findings | Reference |
| Antigen-Specific IgG Titer | Ovalbumin (OVA) | TFPR1 (TLR2 agonist) + Alum | C57BL/6 | Higher total IgG, IgG1, and IgG2a titers compared to alum or TFPR1 alone. | [9] |
| Antigen-Specific IgG Titer | HBsAg | TFPR1 (TLR2 agonist) + Alum | BALB/c | Significantly augmented IgG, IgG1, and IgG2a antibody responses compared to single adjuvants. | [9] |
| IFN-γ Production (ELISpot) | HBsAg | TFPR1 (TLR2 agonist) + Alum | BALB/c | Induced stronger cellular immune responses dominated by IFN-γ compared to alum alone. | [9] |
Experimental Protocol
1. Preparation of Adjuvant-Antigen Formulation: a. Reconstitute this compound to a stock concentration of 1 mg/mL in endotoxin-free water. b. Prepare the antigen solution in sterile PBS. c. Add the antigen solution to the alum suspension and gently mix for at least 30-60 minutes at room temperature to allow for antigen adsorption. A typical ratio is 1:1 (v/v) of antigen solution to alum suspension. d. Add the Pam3CSK4 solution to the antigen-alum mixture and gently mix. e. The final formulation should be a uniform suspension.
2. Mouse Immunization Protocol: a. Follow the general immunization protocol as described for the Pam3CSK4 and Poly I:C combination. b. Ensure the formulation is well-suspended before drawing into the syringe.
Signaling Pathway Diagram
Caption: Combined action of Pam3CSK4 and Alum via TLR2 and NLRP3 inflammasome pathways.
General Immunological Assay Protocols
Antigen-Specific ELISA Protocol
-
Coating: Coat 96-well ELISA plates with the antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash plates 3 times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block with blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add serially diluted mouse sera to the plates and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add HRP-conjugated anti-mouse IgG, IgG1, or IgG2a/c antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Development: Add TMB substrate and incubate in the dark until color develops.
-
Stopping: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at 450 nm. Endpoint titers are typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cutoff (e.g., twice the background).
IFN-γ ELISpot Protocol
-
Plate Coating: Coat a 96-well PVDF plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate and block with sterile culture medium for at least 1 hour.
-
Cell Plating: Prepare splenocytes from immunized mice and add them to the wells (e.g., 2.5 x 10⁵ to 5 x 10⁵ cells/well).
-
Stimulation: Add the specific antigen (e.g., 10 µg/mL) to stimulate the cells. Include positive (e.g., Concanavalin A) and negative (medium only) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Washing: Wash the plate to remove the cells.
-
Detection Antibody: Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Development: Add BCIP/NBT substrate and incubate until spots develop.
-
Stopping: Stop the reaction by washing with water.
-
Analysis: Air dry the plate and count the spots using an ELISpot reader. Results are expressed as spot-forming units (SFU) per million cells.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. invivogen.com [invivogen.com]
- 3. Differential Use of TLR2 and TLR9 in the Regulation of Immune Responses during the Infection with Trypanosoma cruzi | PLOS One [journals.plos.org]
- 4. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of poly I:C and Pam3CSK4 enhances activation of B cells in vitro and boosts antibody responses to protein vaccines in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The TLR2/6 ligand PAM2CSK4 is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting Pam3CSK4 TFA solubility issues in aqueous media
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Pam3CSK4 TFA in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the TFA salt form used?
A1: Pam3CSK4 is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer.[][2][3] It mimics the acylated amino terminus of bacterial lipoproteins, triggering a proinflammatory response through the activation of the NF-κB signaling pathway.[][2] The trifluoroacetic acid (TFA) salt form of Pam3CSK4 is often used because it generally offers enhanced water solubility and stability compared to the free form.[4]
Q2: What is the general solubility of this compound?
A2: The solubility of this compound can vary between suppliers and lots. However, it is generally soluble in water and DMSO. For specific quantitative data, please refer to the summary table below. It is important to note that techniques like sonication and gentle heating can aid dissolution.[3][5]
Q3: My this compound is not dissolving in water. What should I do?
A3: If you are experiencing difficulty dissolving this compound in water, please refer to our detailed troubleshooting guide below. The general approach is to first ensure you are using appropriate techniques such as vortexing and sonication. If solubility remains an issue, trying a small amount of a different solvent like DMSO or adjusting the pH may be necessary.
Q4: Can I store this compound in solution?
A4: It is recommended to aliquot the this compound solution after preparation to avoid repeated freeze-thaw cycles.[2] For storage of stock solutions, it is advised to store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[3][6]
Troubleshooting Guide for this compound Solubility
Issue 1: The lyophilized powder does not dissolve in water.
-
Question: I've added water to my lyophilized this compound, but it's not going into solution. What steps can I take?
-
Answer:
-
Mechanical Agitation: Ensure you have thoroughly vortexed the solution.
-
Sonication: A bath sonicator can be very effective. Sonicate the vial for short bursts (1-2 minutes) and check for dissolution. Be careful not to let the sample overheat.
-
Gentle Heating: Gently warming the solution to 37°C can also help. However, be cautious with temperature as it could potentially affect the stability of the lipopeptide.
-
pH Adjustment: For peptides with a net positive charge, a slightly acidic solution (e.g., 10-30% acetic acid) can improve solubility.[4] For peptides with a net negative charge, a slightly basic solution using a small amount of ammonium (B1175870) hydroxide (B78521) (<50 µL) may help.[4]
-
Use of an Organic Solvent: If the above steps fail, you can try dissolving the peptide in a small amount of sterile DMSO.[4] Once dissolved in DMSO, you can then slowly add your aqueous buffer to the desired final concentration. Be aware of the final DMSO concentration in your experiment, as it can be toxic to cells at higher concentrations.
-
Issue 2: The compound precipitates after dilution in my aqueous buffer.
-
Question: My this compound dissolved perfectly in the initial solvent (e.g., DMSO), but when I diluted it into my cell culture media or PBS, it precipitated. Why is this happening and how can I prevent it?
-
Answer: This is a common issue when diluting a compound from a highly soluble organic solvent into an aqueous buffer where its solubility is lower.
-
Slower Dilution: Try adding the aqueous buffer to your concentrated stock solution very slowly while vortexing. This can prevent the compound from crashing out of solution.
-
Lower Final Concentration: It's possible that the final concentration you are trying to achieve is above the solubility limit of this compound in your specific aqueous medium. Try working at a lower final concentration. The typical working concentration for Pam3CSK4 is in the range of 0.1 - 10 ng/ml.[2]
-
Check Buffer Components: Components in your buffer, such as high salt concentrations, could be affecting the solubility. If possible, try dissolving the compound in a simpler buffer first (e.g., sterile water) before diluting it into the more complex medium.
-
Quantitative Solubility Data
The following table summarizes the solubility information for this compound from various sources. Please note that these values are approximate and can vary.
| Solvent | Concentration | Notes | Source |
| Water | 2 mg/mL | - | --INVALID-LINK--[2] |
| Water | 16.67 mg/mL (9 mM) | Sonication and heating are recommended. | --INVALID-LINK--[5], --INVALID-LINK--[3] |
| DMSO | 25 mg/mL (13.50 mM) | Ultrasonic assistance is needed. Use newly opened DMSO. | --INVALID-LINK--[3][6] |
Experimental Protocols
Protocol for Solubilizing this compound
This protocol provides a step-by-step guide for dissolving this compound.
-
Calculate the required volume: Based on the desired stock concentration and the amount of lyophilized powder, calculate the volume of solvent needed.
-
Initial Dissolution in Water:
-
Add the calculated volume of sterile, pyrogen-free water to the vial containing the lyophilized this compound.
-
Vortex the vial vigorously for 30-60 seconds.
-
If the powder is not fully dissolved, place the vial in a bath sonicator for 2-5 minutes. Check for dissolution.
-
If necessary, gently warm the solution to 37°C for a few minutes.
-
-
Alternative Solvent (if needed):
-
If the compound does not dissolve in water, use a small, precise volume of sterile DMSO (e.g., 50-100 µL) to dissolve the powder completely.[4]
-
Once fully dissolved in DMSO, slowly add your desired aqueous buffer to reach the final desired concentration and volume, vortexing gently during the addition.
-
-
Sterilization and Storage:
Visualizations
Pam3CSK4 Signaling Pathway
Pam3CSK4 is recognized by a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) on the cell surface.[2] This recognition event initiates a downstream signaling cascade through the adaptor protein MyD88.[8][9] This leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[2][10][11]
Caption: Pam3CSK4 signaling cascade via TLR2/TLR1.
Troubleshooting Workflow for this compound Solubility
This workflow provides a logical sequence of steps to address solubility issues with this compound.
Caption: A step-by-step workflow for troubleshooting this compound solubility.
References
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating Pam3CSK4 TFA: A Technical Guide to Overcoming Lot-to-Lot Variability and Inconsistent Results
For researchers, scientists, and drug development professionals utilizing the synthetic lipopeptide Pam3CSK4 TFA, ensuring experimental reproducibility is paramount. However, lot-to-lot variability and inconsistent results can present significant challenges, consuming valuable time and resources. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you identify potential sources of variability and achieve more reliable and consistent experimental outcomes.
Troubleshooting Guide
This guide addresses the most common issues encountered when working with this compound, focusing on identifying the root cause of variability and providing actionable solutions.
Question: Why am I observing a significant difference in cellular activation (e.g., cytokine levels, reporter gene expression) between a new lot of this compound and a previous lot?
Answer: Lot-to-lot variability is a known challenge and can stem from several factors inherent to the synthesis and purification of the lipopeptide. The trifluoroacetic acid (TFA) salt form, while enhancing solubility, can also introduce variables.[1][2] Below are the primary potential causes and recommended actions.
| Potential Cause | Description | Potential Impact on Results | Recommended Action |
| Purity Variations | While most vendors guarantee high purity (e.g., ≥95%), minor differences in the impurity profile between lots can exist.[3][4] These impurities may have agonistic or antagonistic effects. | Can lead to higher or lower than expected cellular activation. | Always perform a dose-response curve with each new lot and compare it to a previously validated "gold standard" lot. |
| TFA Counter-ion Content | Trifluoroacetic acid is used during peptide synthesis and purification.[2] Residual TFA content can vary between lots. TFA itself can impact cell viability and function, sometimes inhibiting cell growth at concentrations as low as 10 nM or stimulating it at higher concentrations.[2] | Unpredictable fluctuations in cellular responses, including altered cell growth or protein synthesis, that are independent of TLR1/2 activation.[2] | If TFA interference is suspected, consider purchasing a TFA-free version of Pam3CSK4 or performing a salt exchange to a more biologically inert salt like hydrochloride. |
| Endotoxin (B1171834) Contamination | Although products are typically tested for endotoxin, even trace amounts can activate TLR4, leading to confounding pro-inflammatory signals. | Co-activation of TLR4 pathways can synergize with or alter the specific TLR1/2 response, leading to an exaggerated or atypical cytokine profile. | Use reagents certified to have very low endotoxin levels (e.g., <0.05 EU/µg).[4] When troubleshooting, include a TLR4 inhibitor (e.g., TAK-242) as a control to rule out endotoxin effects. |
| Aggregation State | As a lipopeptide, Pam3CSK4 has a tendency to form aggregates in solution. The size and distribution of these aggregates can differ between lots and preparation methods, affecting the effective concentration available to bind TLR1/2. | Inconsistent or lower-than-expected activity due to reduced availability of the monomeric form required for receptor binding. | Follow a strict and consistent solubilization protocol. Briefly vortex and/or sonicate if recommended by the manufacturer.[5][6] |
Question: My experimental results are inconsistent even when using the same lot of this compound. What are the likely experimental causes?
Answer: When variability occurs within a single lot, the cause is most often related to reagent handling, storage, or the experimental setup itself.
-
Improper Reconstitution and Storage: Pam3CSK4 is a hydrophobic peptide that requires careful handling.[1] Incomplete solubilization can lead to a lower effective concentration. Furthermore, the molecule is susceptible to degradation if not stored correctly or if subjected to multiple freeze-thaw cycles.[5][7]
-
Cell Culture Conditions: The responsiveness of cells to TLR agonists can be influenced by their passage number, density, and overall health. Cells can also develop "tolerance" if repeatedly exposed to agonists, leading to a diminished response over time.[8]
-
Inconsistent Pipetting and Dilutions: Due to its potency (active in the ng/mL range), minor errors in serial dilutions can lead to significant variations in the final concentration and, consequently, the biological response.[3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate cells?
Pam3CSK4 is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like Receptor 1 and Toll-like Receptor 2 (TLR1/2) heterodimer.[3][] It mimics components of bacterial cell walls.[3] Binding of Pam3CSK4 to the TLR1/2 complex initiates an intracellular signaling cascade primarily through the MyD88 adapter protein.[] This leads to the activation of key downstream pathways, including Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-κB (NF-κB) transcription factor.[10][11] Ultimately, this signaling results in the production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and IL-8, orchestrating an innate immune response.[][12]
Q2: What is the purpose of the TFA salt, and can it interfere with my experiments?
The trifluoroacetate (B77799) (TFA) salt form is common for synthetic peptides because it is used during the final cleavage step from the resin in solid-phase peptide synthesis and aids in purification.[2] The salt form generally enhances the stability and water solubility of the Pam3CSK4 lipopeptide.[1] However, TFA is not biologically inert. Residual TFA in the final product can directly affect cell cultures, with reports showing it can alter cell proliferation and protein synthesis.[2] This effect can introduce variability that is unrelated to TLR signaling, potentially confounding your results.
Q3: How should I properly dissolve and store this compound?
Proper handling is critical for reproducibility. Always refer to the manufacturer's specific instructions.
-
Reconstitution: Briefly centrifuge the vial to collect the lyophilized powder at the bottom. Reconstitute in sterile, endotoxin-free water or DMSO to a stock concentration (e.g., 1-2 mg/mL).[3][7] Some protocols may recommend brief vortexing or sonication to ensure complete dissolution.[5][13]
-
Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use, low-protein-binding tubes. This is the most effective way to prevent degradation from repeated freeze-thaw cycles.[5][7]
-
Storage: Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to a year).[7][13] Once an aliquot is thawed, it should be used immediately and any remainder discarded.
Q4: What are the typical working concentrations for Pam3CSK4?
The optimal concentration is highly dependent on the cell type, assay, and desired response.
-
In Vitro: For cell culture experiments, a typical working concentration ranges from 0.1 ng/mL to 1000 ng/mL (1 µg/mL).[3][8] A dose-response experiment is strongly recommended to determine the optimal concentration for your specific system.
-
In Vivo: For animal studies, dosages can range from 2 µg to 20 µg per mouse, depending on the route of administration and the experimental model.[4]
Q5: What quality control (QC) procedures should I perform on a new lot of this compound?
To ensure consistency between lots, perform a bridging experiment.
-
Prepare Stock Solutions: Reconstitute the new lot and a trusted previous lot using the exact same protocol.
-
Run Parallel Dose-Response Curves: Using your standard experimental assay (e.g., cytokine ELISA or an NF-κB reporter assay), test both lots side-by-side across a wide range of concentrations (e.g., 0.1 to 1000 ng/mL).
-
Compare EC50 Values: Analyze the dose-response curves and compare the half-maximal effective concentration (EC50) and the maximum response (Emax) for both lots. The results should be highly comparable if the new lot is of good quality. Significant deviations may indicate a problem with the new lot.
Standardized Experimental Protocols
Adhering to standardized protocols can significantly reduce variability. Below are foundational methods for assessing Pam3CSK4 activity.
Protocol 1: Cytokine Production Profiling via ELISA
This protocol measures the secretion of a key pro-inflammatory cytokine, IL-6, from macrophage-like cells (e.g., THP-1 or RAW 264.7) in response to Pam3CSK4 stimulation.
-
Cell Seeding: Plate cells in a 96-well tissue culture plate at a density that will result in 80-90% confluency on the day of the experiment. For example, seed THP-1 monocytes at 1x10^6 cells/mL and differentiate with PMA for 48-72 hours prior to the experiment.
-
Stimulation: Thaw an aliquot of Pam3CSK4 and prepare serial dilutions in complete cell culture medium. Remove the old medium from the cells and replace it with 100 µL of the Pam3CSK4 dilutions (e.g., ranging from 0 ng/mL to 1000 ng/mL). Include a "medium only" negative control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator. The optimal time should be determined in preliminary experiments.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant without disturbing the cell monolayer.
-
ELISA: Quantify the concentration of IL-6 (or another cytokine of interest like TNF-α) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[14]
-
Data Analysis: Plot the cytokine concentration against the Pam3CSK4 concentration to generate a dose-response curve.
Protocol 2: NF-κB Activity Assessment using a Reporter Gene Assay
This protocol uses a cell line (e.g., HEK293 or THP1-Dual™) stably transfected with a reporter gene (e.g., Luciferase or SEAP) under the control of an NF-κB-dependent promoter.[15][16]
-
Cell Seeding: Plate the reporter cell line in a 96-well plate according to established protocols for the specific cell type.
-
Stimulation: Treat the cells with serial dilutions of Pam3CSK4 as described in Protocol 1.
-
Incubation: Incubate for an appropriate time to allow for reporter gene expression (typically 6-18 hours).
-
Cell Lysis (for Luciferase): If using a luciferase reporter, wash the cells with PBS and add a lysis buffer to release the cellular contents, including the luciferase enzyme.[17]
-
Signal Detection:
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and immediately measure the luminescent signal using a luminometer.[18]
-
SEAP Assay: Collect the cell culture supernatant and use a corresponding detection reagent to measure the colorimetric or fluorescent signal.
-
-
Data Analysis: Normalize the reporter signal to a control (e.g., untreated cells). Plot the fold-change in reporter activity against the Pam3CSK4 concentration.
Protocol 3: Cell Viability Assessment (MTT/MTS Assay)
This assay is crucial to ensure that the observed effects are due to specific cell signaling and not a result of cytotoxicity, which could be induced by high concentrations of Pam3CSK4 or contaminants like TFA.
-
Cell Seeding and Stimulation: Prepare and treat a 96-well plate with Pam3CSK4 exactly as you would for your primary experiment (e.g., following steps 1 and 2 of Protocol 1).
-
Incubation: Incubate for the same duration as your primary experiment.
-
Add Reagent: Add the MTT or MTS reagent to each well (e.g., 10-20 µL) and incubate for 1-4 hours at 37°C.[19] Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.[19]
-
Solubilization (MTT only): If using MTT, add a solubilization solution to dissolve the formazan crystals.[19]
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS/XTT) using a microplate reader.
-
Data Analysis: Convert absorbance values to percent viability relative to the untreated control cells. A significant drop in viability would indicate cytotoxicity at those concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound (112208-00-1 free base) | TLR | TargetMol [targetmol.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 10. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions [frontiersin.org]
- 12. Pam3CSK4 | CAS:112208-00-1 | TLR1/2 agonist; induces cytokine production | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wound-Healing Potential of Engineered Lysin GRC-ML07 in Pseudomonas aeruginosa Infected Wounds in Immunocompromised Mice [mdpi.com]
- 17. assaygenie.com [assaygenie.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
managing endotoxin contamination in Pam3CSK4 TFA experiments
Welcome to the technical support center for managing endotoxin (B1171834) contamination in experiments involving Pam3CSK4 Trifluoroacetate (TFA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Problem
Q1: What is Pam3CSK4 TFA and what is its mechanism of action?
Pam3CSK4 is a synthetic triacylated lipopeptide. It is a potent agonist for the Toll-like Receptor 1/2 (TLR1/2) heterodimer.[1][2] Upon binding, it initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, culminating in the production of pro-inflammatory cytokines and an innate immune response.[3] The TFA (trifluoroacetate) salt form enhances the compound's solubility and stability.[2]
Q2: What is endotoxin and why is it a problem in my Pam3CSK4 experiments?
Endotoxin, also known as lipopolysaccharide (LPS), is a major component of the outer membrane of Gram-negative bacteria.[4][5] It is a potent activator of the innate immune system through a different receptor, Toll-like Receptor 4 (TLR4).[6] If your Pam3CSK4 reagent is contaminated with endotoxin, you will inadvertently activate both TLR1/2 and TLR4 pathways. This co-activation can lead to confounding results, data misinterpretation, and non-reproducible experiments, as you won't be able to isolate the effects of TLR1/2 activation alone.[7][8]
Q3: How can endotoxin contamination occur?
Endotoxin contamination is pervasive and can be introduced from various sources, including:
-
Water: Non-pyrogen-free water used for reconstitution.
-
Reagents: Contaminated media, sera, or buffers.
-
Labware: Improperly sterilized plastic tubes, pipette tips, and glassware.[4]
-
Environment: Dust or aerosols from the surrounding environment.[9]
-
Bacterial Growth: Unintended microbial growth in stock solutions.
Section 2: Detection and Prevention
Q4: How do I know if my this compound is contaminated with endotoxin?
The most reliable way to detect and quantify endotoxin is by using a Limulus Amebocyte Lysate (LAL) test.[10][11] This assay is extremely sensitive and is the industry standard. The main types of LAL assays are:
-
Gel-Clot: A qualitative method that forms a gel in the presence of endotoxin.[11]
-
Turbidimetric: A quantitative assay that measures the increase in turbidity as the clot forms.
-
Chromogenic: A quantitative assay where the enzymatic cascade cleaves a chromogenic substrate, producing a color change proportional to the endotoxin concentration.[11][12]
Q5: What are the acceptable limits for endotoxin in cell culture experiments?
Acceptable endotoxin levels can vary significantly depending on the cell type's sensitivity.[4] Some sensitive immune cells can react to concentrations as low as 0.002 ng/mL (approximately 0.02 EU/mL).[4] While a general "safe" limit is often considered below 1 EU/mg, it is crucial to establish the threshold for your specific experimental system.[4][13] For many in vitro studies, aiming for a final concentration of less than 0.1 EU/mL in the culture medium is a good practice.
Table 1: General Endotoxin Limits for Research Applications
| Application | Recommended Endotoxin Limit (EU/mL) | Notes |
| General Cell Culture | < 1.0 EU/mL | Some robust cell lines may tolerate higher levels.[8] |
| Primary Immune Cell Culture | < 0.1 EU/mL | Macrophages, monocytes, and dendritic cells are highly sensitive. |
| Stem Cell Differentiation | < 0.1 ng/mL (~1 EU/mL) | Endotoxin can affect differentiation pathways.[14] |
| In Vivo (Mouse) | < 0.3 EU/mL (for 0.5 mL injection) | Based on the pyrogenic threshold of 5 EU/kg.[5] |
Note: 1 Endotoxin Unit (EU) is approximately equivalent to 0.1 ng of E. coli O111:B4 endotoxin.
Q6: How can I prevent endotoxin contamination when preparing my this compound stock solution?
-
Use High-Quality Reagents: Start with this compound from a reputable supplier that provides an endotoxin specification on their Certificate of Analysis.
-
Work in a Clean Environment: Use a laminar flow hood to prepare solutions.
-
Use Certified Labware: Use only certified pyrogen-free or endotoxin-free pipette tips and microcentrifuge tubes.[9] Glassware should be depyrogenated by baking at 250°C for at least 2 hours.
-
Use Endotoxin-Free Water: Reconstitute your this compound powder in sterile, endotoxin-free water.
-
Sterile Filtration: After reconstitution, filter the working solution through a 0.22 µm filter.[1]
-
Proper Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]
Diagram: Confounding Signaling Pathways
The diagram below illustrates how the intended Pam3CSK4 signal can be confounded by contaminating endotoxin (LPS).
Caption: Dual activation of TLR1/2 by Pam3CSK4 and TLR4 by endotoxin.
Troubleshooting Guide
Problem 1: My "untreated" or "vehicle control" cells are showing an inflammatory response.
| Possible Cause | Troubleshooting Step |
| Endotoxin contamination in cell culture media, serum, or buffers. | 1. Test all components (media, FBS, PBS, etc.) for endotoxin using an LAL assay. 2. Use certified endotoxin-free reagents and media. |
| Contamination from labware. | 1. Switch to certified pyrogen-free plasticware. 2. Ensure proper depyrogenation of any glassware. |
Problem 2: The response to Pam3CSK4 is much stronger or different than expected from the literature.
| Possible Cause | Troubleshooting Step |
| Synergistic effect of Pam3CSK4 and endotoxin contamination.[7] | 1. Quantify endotoxin levels in your Pam3CSK4 stock solution using a chromogenic LAL assay. 2. If contaminated, either discard the stock and prepare a new one following preventative measures, or proceed to an endotoxin removal protocol. |
| Use of TLR4-expressing cells (e.g., macrophages). | 1. To confirm the confounding effect, use a TLR4 inhibitor (e.g., CLI-095) alongside your Pam3CSK4 treatment. A reduced response indicates endotoxin contamination. 2. Alternatively, use a cell line that does not express TLR4 (e.g., TLR4-knockout cells) to verify the specific TLR1/2 response. |
Problem 3: My experiment shows high variability between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent endotoxin contamination across different wells or tubes. | 1. Review your pipetting and dilution techniques. Ensure you are using fresh, endotoxin-free tips for every step.[9] 2. Prepare a master mix of the final Pam3CSK4 dilution to add to all replicate wells, rather than adding from the stock to each well individually. |
| Adsorption of endotoxin to plastic surfaces. | 1. Use low-adhesion, pyrogen-free polypropylene (B1209903) tubes for preparing dilutions. Borosilicate glass is also a good alternative.[9] |
Diagram: Troubleshooting Workflow
This flowchart provides a logical path for troubleshooting unexpected results in Pam3CSK4 experiments.
Caption: A decision tree for troubleshooting endotoxin contamination.
Key Experimental Protocols
Protocol 1: Endotoxin Detection using a Chromogenic LAL Assay
This protocol provides a general outline. Always follow the specific instructions provided by your LAL assay kit manufacturer.
Materials:
-
Chromogenic LAL Assay Kit (e.g., Thermo Scientific Pierce Chromogenic Endotoxin Quant Kit).
-
Endotoxin-free water.
-
Endotoxin-free test tubes (borosilicate glass) and pipette tips.
-
Heating block or water bath set to 37°C.
-
Microplate reader capable of reading absorbance at 405 nm.
Methodology:
-
Standard Preparation: Prepare a standard curve by serially diluting the provided E. coli endotoxin standard in endotoxin-free water. Typical ranges are from 0.01 to 1.0 EU/mL.
-
Sample Preparation: Dilute your this compound stock solution in endotoxin-free water to fall within the range of the standard curve. A 1:100 or 1:1000 dilution is often a good starting point.
-
Assay Procedure: a. Add 50 µL of each standard, sample, and a blank (endotoxin-free water) to the wells of a pyrogen-free 96-well plate. b. Add 50 µL of the reconstituted LAL reagent to each well. Mix gently. c. Incubate the plate at 37°C for the time specified by the manufacturer (e.g., 10 minutes). d. Add 100 µL of the reconstituted chromogenic substrate solution to each well. e. Incubate at 37°C for the specified time (e.g., 6 minutes). f. Add 50 µL of the stop solution (often 25% acetic acid) to each well to halt the reaction.
-
Data Analysis: a. Read the absorbance of the plate at 405 nm. b. Subtract the absorbance of the blank from all standards and samples. c. Plot the absorbance of the standards versus their endotoxin concentration to generate a standard curve. d. Use the standard curve to determine the endotoxin concentration in your samples. Remember to multiply by the dilution factor to get the concentration in your original stock solution.
Protocol 2: Endotoxin Removal using Anion-Exchange Chromatography
This method is effective because endotoxin is strongly negatively charged at neutral pH, while many peptides may be neutral or positively charged.[15][16]
Materials:
-
Anion-exchange chromatography resin (e.g., a quaternary ammonium-based resin).
-
Endotoxin-free chromatography column or spin columns.
-
Endotoxin-free buffers (e.g., Equilibration Buffer: 10 mM Tris, pH 7.4; Elution Buffer: 10 mM Tris, 1M NaCl, pH 7.4).
-
LAL assay kit for testing fractions.
Methodology:
-
Column Preparation: Pack the column with the anion-exchange resin and equilibrate it with at least 5 column volumes of Equilibration Buffer.
-
Sample Loading: Load your contaminated this compound solution onto the column. The volume should be appropriate for the column size.
-
Flow-Through Collection: Collect the flow-through fraction. Since Pam3CSK4 is a small peptide, it may not bind to the resin under these conditions, while the negatively charged endotoxin will bind tightly.
-
Washing: Wash the column with several volumes of Equilibration Buffer to ensure all unbound peptide has been collected.
-
Elution (Optional): Elute the bound endotoxin with the high-salt Elution Buffer. This fraction is typically discarded but can be tested to confirm that endotoxin was captured.
-
Analysis: Test the collected flow-through fraction for both Pam3CSK4 concentration (e.g., by UV-Vis spectroscopy or HPLC) and endotoxin concentration (using an LAL assay) to determine recovery and removal efficiency.
Table 2: Comparison of Common Endotoxin Removal Methods
| Method | Principle | Pros | Cons |
| Anion-Exchange Chromatography | Binds negatively charged endotoxin to a positively charged resin.[15][16] | High efficiency, scalable, resin can be regenerated. | May cause product loss if the target molecule is also negatively charged. |
| Ultrafiltration | Size exclusion using membranes with a specific molecular weight cutoff (e.g., 10-30 kDa).[15][17] | Simple, does not require special buffers. | Not suitable for molecules close in size to endotoxin aggregates; can lead to product loss.[17] |
| Phase Separation (Triton X-114) | Uses a non-ionic detergent that separates into an endotoxin-rich detergent phase and an aqueous product phase.[15] | Effective for hydrophobic molecules. | Requires subsequent removal of the detergent, which can be difficult and lead to product loss.[18] |
| Affinity Adsorption (Polymyxin B) | Uses an immobilized ligand (Polymyxin B) that specifically binds to the Lipid A portion of endotoxin.[15] | High specificity for endotoxin. | Polymyxin B can leach from the support and is toxic; may not be suitable for all downstream applications. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellsciences.com [cellsciences.com]
- 5. abbiosciences.com [abbiosciences.com]
- 6. Species-Specific Endotoxin Stimulus Determines Toll-Like Receptor 4- and Caspase 11-Mediated Pathway Activation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcis.gr [bcis.gr]
- 9. Causes of Endotoxin Assay Failures and How to Avoid Them [rapidmicrobiology.com]
- 10. Methods of Endotoxin Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. A biological study establishing the endotoxin limit for osteoblast and adipocyte differentiation of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. pharmtech.com [pharmtech.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. acciusa.com [acciusa.com]
Technical Support Center: Pam3CSK4 TFA and Cell Viability Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cell viability when using Pam3CSK4 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Pam3CSK4 is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2][3] It mimics the acylated amino terminus of bacterial lipoproteins, and upon binding to TLR1/2, it initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. The "TFA" designation indicates that the compound is supplied as a trifluoroacetate (B77799) salt.
Q2: Why am I observing low cell viability after treating my cells with this compound?
There are two primary reasons why you might be observing low cell viability:
-
Cytotoxicity from the Trifluoroacetate (TFA) salt: Pam3CSK4 is often purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid, resulting in the TFA salt form.[4][5][6] TFA itself can be cytotoxic to cells in a dose-dependent manner.[4][5][6][7]
-
Overstimulation of the TLR1/2 signaling pathway: While activation of TLR1/2 signaling can promote cell survival and proliferation in some contexts, excessive or prolonged stimulation can lead to apoptosis or other forms of cell death. This is particularly relevant at high concentrations of Pam3CSK4.[8][9]
Q3: At what concentrations does TFA become toxic to cells?
Studies have shown that TFA can reduce cell proliferation at concentrations as low as 10⁻⁸ to 10⁻⁷ M.[4][5][6] The cytotoxic effect of TFA is not specific to a single cell type and has been observed in various cell lines.[4][5][6] Interestingly, some studies have reported that TFA can either inhibit or stimulate cell growth depending on the concentration and cell type.[7][10]
Q4: What is the recommended working concentration for Pam3CSK4?
The recommended working concentration for Pam3CSK4 typically ranges from 0.1 to 10 ng/mL.[11] However, the optimal concentration will depend on the cell type and the specific experimental goals. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your system.
Troubleshooting Guide
If you are experiencing low cell viability with this compound, consider the following troubleshooting steps:
1. Optimize this compound Concentration
-
Problem: The concentration of this compound may be too high, leading to overstimulation of the TLR pathway and/or direct TFA-mediated cytotoxicity.
-
Solution: Perform a dose-response experiment starting from a low concentration (e.g., 0.1 ng/mL) and titrating up to your desired concentration. Observe cell morphology and viability at each concentration to determine the optimal, non-toxic range for your specific cell line.
2. Evaluate the Effect of the TFA Salt
-
Problem: The TFA counter-ion may be the primary cause of the observed cytotoxicity.
-
Solution:
-
Use a Different Salt Form: If available, try using Pam3CSK4 as a hydrochloride (HCl) or another biologically equivalent salt.[4][5]
-
Control for TFA: If using the TFA salt is unavoidable, include a TFA salt control (without the peptide) in your experiments to assess the baseline cytotoxicity of TFA at the concentrations you are using.
-
3. Check Cell Culture Conditions
-
Problem: Suboptimal cell culture conditions can exacerbate the cytotoxic effects of any treatment.
-
Solution:
-
Ensure your cells are healthy and in the logarithmic growth phase before treatment.
-
Use appropriate, high-quality culture media and supplements.
-
Regularly check for and address any potential contamination.[12]
-
4. Consider the Cell Type
-
Problem: Different cell types have varying sensitivities to TLR agonists and TFA.
-
Solution: Review the literature for studies using Pam3CSK4 on your specific cell line or a similar one to find established effective and non-toxic concentration ranges.
Data Summary
| Parameter | Pam3CSK4 | This compound | Trifluoroacetate (TFA) |
| Mechanism of Action | TLR1/2 Agonist[1][3] | TLR1/2 Agonist[1][13] | Counter-ion from purification[4][5][6] |
| Typical Working Conc. | 0.1 - 10 ng/mL[11] | 0.1 - 10 ng/mL[11] | Variable, cytotoxic effects seen at 10⁻⁸ to 10⁻⁷ M[4][5][6] |
| Potential for Cytotoxicity | High concentrations may induce apoptosis[8][9] | Can be cytotoxic due to both Pam3CSK4 and TFA[4][5][6][7] | Dose-dependent cytotoxicity observed[4][5][6][7] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in sterile water or an appropriate solvent. Perform serial dilutions to create a range of concentrations (e.g., 100 ng/mL, 10 ng/mL, 1 ng/mL, 0.1 ng/mL, and 0 ng/mL as a control).
-
Cell Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the EC50 (effective concentration) and the optimal non-toxic concentration range.
Visualizations
Caption: Pam3CSK4 signaling through the TLR1/2 pathway leading to NF-κB activation.
Caption: A logical workflow for troubleshooting low cell viability in experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. genscript.com [genscript.com]
- 8. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 11. invivogen.com [invivogen.com]
- 12. 细胞培养故障排除 [sigmaaldrich.com]
- 13. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
Technical Support Center: Troubleshooting Unexpected Cytokine Profiles After Pam3CSK4 TFA Stimulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytokine profiles after stimulating cells with Pam3CSK4 TFA.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytokine profile after Pam3CSK4 stimulation?
A1: Pam3CSK4 is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer.[][2] Stimulation of various immune cells with Pam3CSK4 typically induces a pro-inflammatory cytokine response. The expected cytokine profile can vary depending on the cell type and experimental conditions, but generally includes the secretion of:
-
Pro-inflammatory cytokines: TNF-α, IL-6, IL-8 (CXCL8), and IL-1β.[3][4][5][6]
-
Anti-inflammatory cytokine: IL-10 may also be induced, particularly in monocytes.[3]
-
Other chemokines and cytokines: Depending on the cell type, other molecules like MCP-1 (CCL2) and CXCL-1 may also be secreted.[5] In some contexts, Pam3CSK4 has been shown to induce IFN-γ.[]
Q2: What is the general signaling pathway activated by Pam3CSK4?
A2: Pam3CSK4 initiates a signaling cascade by binding to the TLR1/TLR2 heterodimer on the cell surface.[2] This engagement recruits the adaptor protein MyD88, which in turn recruits IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6).[] This leads to the activation of downstream pathways, primarily the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (including ERK1/2, JNK, and p38), culminating in the transcription of genes encoding inflammatory cytokines.[3][5][7]
Troubleshooting Guide
An unexpected cytokine profile can manifest as a complete lack of response, a diminished response, or a cytokine signature that deviates from the expected pro-inflammatory profile. Below are common causes and troubleshooting steps.
Issue 1: No or very low cytokine production.
| Possible Cause | Troubleshooting Step |
| Cell Viability Issues | Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) on your cells before and after the experiment to ensure they are healthy. |
| Incorrect this compound Concentration | Verify the final concentration of this compound used for stimulation. Create a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup. |
| This compound Reagent Integrity | Ensure the this compound was stored correctly as per the manufacturer's instructions. If possible, test a fresh vial or a lot that has previously worked. Improper storage can lead to degradation. |
| Cell Type Not Responsive to Pam3CSK4 | Confirm that your cell type expresses TLR1 and TLR2. You can check this through literature search, qPCR, or flow cytometry for receptor expression. |
| Issues with Cytokine Detection Assay | Validate your cytokine detection method (e.g., ELISA, CBA). Run positive and negative controls to ensure the assay is performing correctly. |
Issue 2: Reduced or altered cytokine profile (e.g., lower than expected TNF-α, absence of IL-6).
| Possible Cause | Troubleshooting Step |
| TLR Tolerance | If cells have been cultured in media containing potential TLR ligands (e.g., from serum or contamination) or have been previously stimulated, they may enter a state of TLR tolerance, leading to a reduced response.[8] Culture cells in fresh, high-quality media and consider a "rest" period before stimulation. |
| Sub-optimal Stimulation Time | Cytokine production is time-dependent. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak of cytokine secretion for your specific cell type and cytokine of interest. |
| Influence of TFA Counter-ion | The trifluoroacetic acid (TFA) salt in your Pam3CSK4 preparation can sometimes have biological effects, including cytotoxicity at certain concentrations, which could alter the cellular response.[9] If this is suspected, consider obtaining Pam3CSK4 with a different counter-ion (e.g., HCl) or performing a buffer exchange. |
| Cell Density | Cell density can influence cell-to-cell communication and the overall cytokine response. Ensure you are using a consistent and optimal cell density for your experiments. |
Issue 3: Unexpected cytokine profile (e.g., predominantly anti-inflammatory response).
| Possible Cause | Troubleshooting Step |
| Contamination of Cell Culture | Microbial contamination (e.g., Mycoplasma) can profoundly alter the immune response of cells. Regularly test your cell cultures for contamination. |
| Cell Type-Specific Signaling | Different cell types can have unique signaling responses to the same stimulus. The cytokine profile you observe might be specific to your cell type and not necessarily "wrong". For example, some studies show Pam3CSK4 can induce the anti-inflammatory cytokine IL-10.[3] |
| Interaction with Other Media Components | Components in your cell culture media (e.g., serum factors, other supplements) could be modulating the cellular response to Pam3CSK4. |
Expected Cytokine Responses to Pam3CSK4 Stimulation in Various Cell Types
The following table summarizes cytokine production in response to Pam3CSK4 as reported in the literature. This can serve as a reference for expected outcomes.
| Cell Type | Induced Cytokines/Chemokines | Not Induced or Decreased |
| Human Monocytes | IL-1β, IL-6, IL-8, IL-10[3] | |
| Canine Whole Blood | TNF-α, IL-6[6] | |
| Human Uveal Melanocytes | IL-6, MCP-1, CXCL-1, CXCL-8[5] | IL-10, TNF-α, IFN-γ[5] |
| Mouse B Cells | IgG2a (in the presence of LPS)[10] | IgG1 (in the presence of LPS)[10] |
| Primary Brain Microvascular Endothelial Cells | MMP-9[7] | MMP-2[7] |
Signaling Pathway and Experimental Workflow Diagrams
Pam3CSK4 Signaling Pathway
Caption: Pam3CSK4 signaling cascade.
Troubleshooting Workflow for Unexpected Cytokine Profiles
Caption: Troubleshooting experimental issues.
Detailed Experimental Protocols
Protocol 1: General Cell Stimulation with this compound
-
Cell Preparation:
-
Culture your cells of interest (e.g., macrophages, dendritic cells, PBMCs) in appropriate complete media.
-
Ensure cells are healthy and in the logarithmic growth phase.
-
Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
-
This compound Preparation:
-
Reconstitute the lyophilized this compound in sterile, endotoxin-free water or PBS to create a stock solution (e.g., 1 mg/mL).
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or as recommended by the manufacturer.
-
-
Cell Stimulation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture media.
-
Remove the old media from the cells and replace it with the media containing this compound. Include a vehicle control (media without this compound).
-
Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a humidified CO2 incubator.
-
-
Supernatant Collection and Analysis:
-
After the incubation period, centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Analyze the supernatants for cytokine content using your preferred method (e.g., ELISA, Cytometric Bead Array).
-
Protocol 2: Dose-Response and Time-Course Experiment
-
Dose-Response:
-
Prepare serial dilutions of this compound in complete media. A typical range might be from 0.01 ng/mL to 1000 ng/mL.
-
Stimulate cells with each concentration for a fixed time point (e.g., 24 hours).
-
Analyze cytokine levels in the supernatants to determine the EC50 (half-maximal effective concentration).
-
-
Time-Course:
-
Stimulate cells with a fixed, optimal concentration of this compound.
-
Collect supernatants at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Analyze cytokine levels to determine the kinetics of cytokine secretion.
-
References
- 2. invivogen.com [invivogen.com]
- 3. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Pam3CSK4 TFA in experimental buffers
Welcome to the technical support center for Pam3CSK4 TFA. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance and stability of this synthetic lipopeptide in your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for reconstituting and storing this compound?
For optimal stability, it is crucial to follow the recommended reconstitution and storage guidelines.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstitute in sterile, endotoxin-free water or DMSO.[1] For aqueous solutions, some suppliers recommend sonication to aid dissolution.[2]
-
If using water as the stock solution, it is recommended to dilute it to the working solution, then filter and sterilize it with a 0.22 μm filter before use.[3]
-
-
Storage of Lyophilized Powder:
-
Store at -20°C for long-term storage (up to 1 year) or at 4°C for short-term storage.[4]
-
-
Storage of Reconstituted Solutions:
-
Aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4]
-
Store aliquots at -20°C or -80°C.[3]
-
Consult the manufacturer's datasheet for specific stability information of the reconstituted product. Generally, solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[3]
-
2. In which buffers is this compound stable?
While specific quantitative stability data in various buffers is limited in publicly available literature, general principles of peptide and lipopeptide stability can be applied. The trifluoroacetate (B77799) (TFA) salt form of Pam3CSK4 generally offers enhanced water solubility and stability compared to the free base form.[5][6]
-
Recommended Buffers: For immediate use in cell culture, dilution into physiological buffers such as Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) is common.
-
pH Considerations: The stability of peptides can be pH-dependent.[7] It is advisable to maintain a pH close to neutral (pH 7.2-7.4) for most biological applications unless otherwise specified. Extreme pH values can lead to hydrolysis of the peptide bonds or other chemical modifications.
-
Buffer Compatibility: When preparing working solutions, it is recommended to test the compatibility of this compound with your specific experimental buffer on a small scale to observe for any precipitation or aggregation.
3. My this compound solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation can indicate several issues, including poor solubility, aggregation, or instability.
-
Initial Reconstitution: Ensure that the initial reconstitution in water or DMSO is complete. Gentle vortexing or sonication may be required to fully dissolve the lipopeptide.[2]
-
Aggregation: this compound, being an amphiphilic molecule, has a tendency to form micelles or aggregates in aqueous solutions. This is a natural property of the molecule. However, excessive aggregation can lead to a loss of biological activity.
-
Troubleshooting Steps:
-
Sonication: Briefly sonicate the solution to help break up aggregates.
-
Dilution: Dilute the stock solution further in your experimental buffer. Aggregation can sometimes be concentration-dependent.
-
Inclusion of Detergents: For some applications, the inclusion of a low concentration of a non-ionic detergent (e.g., Tween-20) can help to prevent non-specific aggregation. However, the compatibility of detergents with your specific assay should be verified.
-
4. How can I assess the stability and activity of my this compound solution over time?
To ensure the integrity of your this compound, especially after prolonged storage, a functional assay is recommended.
-
Functional Assay: The most direct way to assess the activity of this compound is to perform a cell-based assay using a cell line that expresses TLR2 and TLR1. A common method is to stimulate a monocytic cell line (e.g., THP-1) or HEK293 cells co-transfected with TLR2 and TLR1, and then measure the downstream activation of NF-κB or the production of a reporter gene (e.g., SEAP) or a pro-inflammatory cytokine like IL-6 or TNF-α via ELISA.
-
Analytical Methods: For more in-depth analysis, High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and degradation of the lipopeptide over time. This method can separate the intact this compound from potential degradation products.
Quantitative Data Summary
The following tables summarize the recommended storage conditions for this compound based on information from various suppliers.
Table 1: Recommended Storage of Lyophilized this compound
| Storage Temperature | Duration | Reference |
| -20°C | Up to 1 year | [4] |
| 4°C | Short-term | [4] |
Table 2: Recommended Storage of Reconstituted this compound
| Storage Temperature | Duration | Solvent | Reference |
| -20°C | Up to 1 month | Water or DMSO | [3] |
| -80°C | Up to 6 months | Water or DMSO | [3] |
Experimental Protocols
Protocol: Assessment of this compound Activity using a Cell-Based Assay
This protocol outlines a general procedure to test the biological activity of your this compound solution.
-
Cell Culture: Culture a suitable reporter cell line (e.g., HEK-Blue™ hTLR2-TLR1 cells or THP-1 cells) according to standard protocols.
-
Preparation of this compound dilutions: Prepare a serial dilution of your this compound stock solution in the appropriate cell culture medium. A typical working concentration ranges from 0.1 to 100 ng/mL.
-
Cell Stimulation: Add the this compound dilutions to the cells and incubate for a specified period (e.g., 6-24 hours). Include a negative control (medium alone) and a positive control (a previously validated batch of this compound).
-
Readout:
-
For reporter cell lines: Measure the activity of the reporter gene (e.g., SEAP) according to the manufacturer's instructions.
-
For monocytic cell lines: Collect the cell supernatant and measure the concentration of a secreted cytokine (e.g., IL-6 or TNF-α) using an ELISA kit.
-
-
Data Analysis: Compare the dose-response curve of your this compound solution to that of the positive control. A significant decrease in potency may indicate degradation of your sample.
Visualizations
Signaling Pathway
Caption: Pam3CSK4-mediated TLR2/TLR1 signaling pathway.
Experimental Workflow
Caption: Workflow for assessing this compound bioactivity.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for this compound activity.
References
- 1. invivogen.com [invivogen.com]
- 2. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The influence of temperature on the degradation rate of LactoSorb copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TBS vs PBS in Immunohistochemistry: Navigating the Buffers | [visikol.com]
controlling for off-target effects of Pam3CSK4 TFA
Welcome to the technical support center for Pam3CSK4 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound and to help troubleshoot potential issues related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Pam3CSK4 is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like Receptor 2 (TLR2) and Toll-like Receptor 1 (TLR1) heterodimer.[1][2] Its primary mechanism of action involves binding to the TLR2/TLR1 complex on the cell surface, which triggers a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.[2][3][4] Pam3CSK4 is often supplied as a trifluoroacetate (B77799) (TFA) salt to improve its solubility and stability.[1]
Q2: What are the known off-target effects of this compound?
Researchers should be aware of two main categories of off-target effects:
-
Effects of the Trifluoroacetate (TFA) Salt: The TFA counter-ion itself can have biological activity. Studies have shown that TFA can inhibit the proliferation of certain cell types, such as osteoblasts and chondrocytes, at concentrations as low as 10 nM. Conversely, other reports suggest that TFA can sometimes promote cell growth at higher concentrations. This can lead to confounding results if not properly controlled for.
-
TLR-Independent Effects: There is evidence that Pam3CSK4 can enhance the infectivity of some enveloped viruses, such as Respiratory Syncytial Virus (RSV) and HIV-1, through a mechanism that is independent of TLR signaling. This effect is thought to be mediated by facilitating the binding of the virus to the target cell.
-
Crosstalk with Other Signaling Pathways: Pam3CSK4-induced TLR2/TLR1 signaling can interact with other cellular pathways, which may lead to complex or unexpected biological responses. For example, there is evidence of crosstalk with Fcγ receptors and other pattern recognition receptors like Dectin-1.
Q3: My results with this compound are variable or not what I expected. What could be the cause?
Variability in experiments using this compound can arise from several factors:
-
Off-target effects of TFA: As mentioned, the TFA salt can influence cell viability and proliferation, which could mask or alter the specific effects of TLR2/TLR1 activation.
-
TLR-independent effects: If you are working with viral models, the observed effect might be due to enhanced viral entry rather than immune activation.
-
Differential signaling: Not all TLR2/TLR1 agonists induce the exact same signaling profile. For instance, Pam3CSK4 has been shown to induce the anti-inflammatory cytokine IL-10, while another TLR2/TLR1 agonist, human β-defensin-3, does not.
-
Endotoxin (B1171834) contamination: Ensure your this compound is free of other microbial contaminants, such as LPS, which could activate TLR4 and confound your results. Reputable suppliers will have tested their products for endotoxin levels.
Q4: How can I control for the off-target effects of the TFA salt?
The most effective way to control for the effects of the TFA salt is to include a "vehicle" control in your experiments that contains TFA at the same concentration as in your this compound treatment. Alternatively, if available, using a different salt form of Pam3CSK4 (e.g., hydrochloride, HCl) or a salt-free version can help to distinguish the effects of the lipopeptide from the effects of the counter-ion. While direct quantitative comparisons of different salt forms are not extensively published, it is a critical control to consider. One supplier notes that at equivalent molar concentrations, the salt and free forms should have comparable biological activity, with the salt form having better solubility and stability.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpected change in cell proliferation or viability | Off-target effects of the TFA salt. | 1. Include a TFA salt control: Prepare a solution of trifluoroacetic acid at the same molar concentration as the TFA in your this compound stock and treat cells with this as a control. 2. Use an alternative salt form: If possible, obtain Pam3CSK4 as an HCl salt or in a salt-free form and compare the results. 3. Perform a dose-response curve: Determine the concentration at which this compound induces the desired TLR2/TLR1-mediated effect without significantly impacting cell viability. |
| Observed effect is not blocked by a TLR2 neutralizing antibody | 1. The effect is TLR-independent. 2. The antibody concentration is not optimal. 3. The antibody is not functional. | 1. Consider TLR-independent mechanisms: Investigate if the observed phenotype could be related to enhanced viral entry or other non-TLR pathways. 2. Optimize antibody concentration: Titrate the neutralizing antibody to find the optimal blocking concentration. 3. Validate antibody function: Use a positive control to ensure the antibody is capable of neutralizing a known TLR2-dependent response. |
| Results differ from published data using Pam3CSK4 | 1. Differences in the salt form used (TFA vs. other). 2. Use of a different cell type with varying receptor expression or signaling pathways. 3. Presence of confounding factors like other microbial products. | 1. Verify the salt form: Check the product information of the Pam3CSK4 used in the cited literature. 2. Characterize your cell model: Confirm the expression of TLR1 and TLR2 in your cells. 3. Use high-purity reagents: Ensure your Pam3CSK4 and other reagents are free from contaminants like endotoxin. |
| No effect observed after this compound treatment | 1. Cells do not express TLR1 and/or TLR2. 2. this compound degradation. 3. Inappropriate concentration or incubation time. | 1. Confirm TLR1/TLR2 expression: Use RT-PCR, western blot, or flow cytometry to check for TLR1 and TLR2 expression. You can use a positive control cell line known to respond to Pam3CSK4. 2. Properly store and handle this compound: Follow the manufacturer's instructions for storage to avoid degradation. 3. Optimize experimental conditions: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and readout. |
Experimental Protocols
Protocol 1: Validating TLR2-Dependency using a Neutralizing Antibody
This protocol describes how to confirm that the observed cellular response to this compound is mediated by TLR2.
Materials:
-
Cells of interest
-
This compound
-
TLR2 neutralizing antibody (e.g., anti-human TLR2 mAb)
-
Isotype control antibody
-
Cell culture medium and supplements
-
Assay-specific reagents (e.g., ELISA kit for cytokine measurement)
Procedure:
-
Cell Seeding: Seed your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Antibody Pre-incubation:
-
Prepare dilutions of the TLR2 neutralizing antibody and the isotype control antibody in cell culture medium. A typical starting concentration for the neutralizing antibody is 10-20 µg/mL.
-
Remove the old medium from the cells and add the medium containing either the TLR2 neutralizing antibody, the isotype control, or medium alone (untreated control).
-
Incubate the cells for 1-2 hours at 37°C.
-
-
This compound Stimulation:
-
Prepare a working solution of this compound in cell culture medium at the desired final concentration.
-
Add the this compound solution to the wells pre-incubated with the antibodies or medium alone.
-
Include a negative control group of cells that are not treated with this compound.
-
-
Incubation: Incubate the cells for the desired period (e.g., 6-24 hours) depending on the downstream readout.
-
Readout: Measure the desired cellular response (e.g., cytokine production in the supernatant by ELISA, gene expression by qRT-PCR, or cell surface marker expression by flow cytometry).
Expected Results: A TLR2-dependent response will be significantly reduced in the cells pre-treated with the TLR2 neutralizing antibody compared to the untreated and isotype control groups.
Protocol 2: Confirming On-Target Effects using TLR2 Knockout (KO) Cells
This protocol provides a definitive method to demonstrate the TLR2-dependency of this compound's effects.
Materials:
-
Wild-type (WT) and TLR2 knockout (KO) cells of the same background
-
This compound
-
Cell culture medium and supplements
-
Assay-specific reagents
Procedure:
-
Cell Culture: Culture the WT and TLR2 KO cells under identical conditions.
-
Cell Seeding: Seed both WT and TLR2 KO cells at the same density in a multi-well plate and allow them to adhere.
-
This compound Stimulation:
-
Prepare a working solution of this compound in cell culture medium.
-
Treat both WT and TLR2 KO cells with this compound at the desired concentration.
-
Include untreated WT and TLR2 KO cells as negative controls.
-
-
Incubation: Incubate the cells for the appropriate duration for your experiment.
-
Readout: Analyze the cellular response in both WT and TLR2 KO cells using your desired assay.
Expected Results: The cellular response to this compound should be observed in the WT cells but should be absent or significantly diminished in the TLR2 KO cells.
Data Presentation
Table 1: Troubleshooting Unexpected Cellular Responses
| Observation | Potential Off-Target Cause | Recommended Control Experiment | Alternative Agonist Control |
| Decreased cell number | TFA-induced cytotoxicity | Treat cells with TFA salt alone at the same molar concentration. | Compare with a non-TFA salt form of Pam3CSK4. |
| Increased viral titer | TLR-independent viral entry enhancement | Use a non-enveloped virus as a negative control. | Test if other TLR2 agonists (e.g., Pam2CSK4) have a similar effect. |
| Atypical cytokine profile (e.g., high IL-10) | Differential signaling of Pam3CSK4 | Compare the cytokine profile with another TLR2/TLR1 agonist like hBD-3. | Use a small molecule TLR2/TLR1 agonist (e.g., Diprovocim). |
| Response in TLR2 KO cells | Off-target receptor interaction or pathway activation | Perform siRNA/shRNA knockdown of other potential receptors (e.g., TLR6, Dectin-1). | Compare with an alternative TLR2 agonist to see if the off-target effect is specific to Pam3CSK4. |
Visualizations
Caption: Canonical TLR2/TLR1 signaling pathway activated by Pam3CSK4.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Logical relationships between experimental controls for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
how to validate the activity of a new batch of Pam3CSK4 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the activity of a new batch of Pam3CSK4 TFA. Navigate through our troubleshooting guides and frequently asked questions to ensure the reliability and consistency of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2][3][4] It mimics the acylated amino terminus of bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs).[2][4] Binding of Pam3CSK4 to the TLR1/2 complex initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and AP-1.[2][4] This, in turn, induces the expression of pro-inflammatory cytokines and triggers an innate immune response.[2][4]
Q2: Why is it crucial to validate the activity of a new batch of this compound?
A2: Validating each new lot of this compound is essential for ensuring experimental reproducibility. Lot-to-lot variability can arise from differences in synthesis, purification, and handling, potentially leading to significant variations in biological activity.[5][6][7][8] Verifying the activity of each new batch ensures that your results are consistent and comparable to previous experiments.
Q3: What are the recommended methods for validating this compound activity?
A3: The two most common and reliable methods for validating this compound activity are:
-
NF-κB Reporter Gene Assays: These assays utilize cell lines (e.g., HEK293) engineered to express TLR1 and TLR2, along with a reporter gene (such as luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB promoter.[1][9][10][11][12] Activation of the TLR2 signaling pathway by Pam3CSK4 leads to NF-κB activation and a quantifiable reporter signal.
-
Cytokine Profiling in Primary Immune Cells: This method involves stimulating primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or monocytes, with Pam3CSK4 and measuring the production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[13][14][15] This provides a more physiologically relevant assessment of its biological activity.
Q4: What is the expected EC50 for this compound?
A4: The half-maximal effective concentration (EC50) for human TLR1/2 activation by Pam3CSK4 is approximately 0.47 ng/mL.[10] However, this value can vary depending on the cell type and assay conditions.
Q5: How should I properly store and handle this compound?
A5: this compound is typically provided as a lyophilized powder and should be stored at -20°C for long-term stability. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always use endotoxin-free water or buffer for reconstitution to prevent non-specific immune cell activation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low activity observed in a new batch of this compound. | Improper reconstitution or storage: The compound may have degraded due to improper handling. | Ensure the vial was stored correctly upon receipt. Reconstitute the lyophilized powder according to the manufacturer's instructions using endotoxin-free solvent. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Cell line issue: The reporter cell line may have lost its responsiveness or is not expressing the necessary receptors. | Verify the expression of TLR1 and TLR2 in your cell line. Culture the cells as recommended by the supplier, avoiding over-confluency. Test the cells with a previously validated batch of Pam3CSK4 or another known TLR2 agonist to confirm their responsiveness. | |
| Inactive compound: The new batch of this compound may be inactive. | Contact the manufacturer's technical support for a replacement or further analysis. Provide them with your validation data. | |
| High background signal in the negative control. | Endotoxin (B1171834) contamination: Reagents, media, or water used in the assay may be contaminated with endotoxins (LPS), which can activate TLR4 and lead to NF-κB activation. | Use certified endotoxin-free reagents, plasticware, and water. Test all reagents for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay. |
| Serum components: Some batches of fetal bovine serum (FBS) can contain factors that activate TLRs. | Heat-inactivate the FBS before use (56°C for 30 minutes) to denature potential interfering proteins. Alternatively, screen different lots of FBS for low background activation. | |
| Inconsistent results between experiments. | Variability in cell passage number: The responsiveness of cell lines can change with increasing passage number. | Use cells within a defined low passage number range for all experiments. |
| Inconsistent cell density: The number of cells seeded per well can affect the magnitude of the response. | Ensure a consistent and optimal cell density is used for all experiments. Perform a cell titration experiment to determine the optimal seeding density. | |
| Pipetting errors: Inaccurate pipetting can lead to variability in the concentration of this compound and other reagents. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible to minimize pipetting variability. |
Experimental Protocols
Protocol 1: Validation of this compound Activity using HEK-Blue™ hTLR2 Cells
This protocol describes the use of HEK-Blue™ hTLR2 cells, a commercially available reporter cell line that expresses human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
Materials:
-
HEK-Blue™ hTLR2 cells
-
HEK-Blue™ Detection Medium
-
New batch of this compound
-
Previously validated (control) batch of this compound
-
Endotoxin-free water
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Methodology:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR2 cells according to the manufacturer's instructions.
-
On the day of the assay, wash the cells with PBS and resuspend them in fresh, pre-warmed HEK-Blue™ Detection Medium to a final concentration of 2.8 x 10^5 cells/mL.
-
-
Preparation of this compound dilutions:
-
Reconstitute the new and control batches of this compound in endotoxin-free water to a stock concentration of 100 µg/mL.
-
Prepare a serial dilution of both batches in cell culture medium, ranging from 0.01 ng/mL to 100 ng/mL. Also, include a "no treatment" control (medium only).
-
-
Cell Stimulation:
-
Add 20 µL of each this compound dilution (or control) to the wells of a 96-well plate in triplicate.
-
Add 180 µL of the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the culture supernatant at 620-655 nm using a spectrophotometer.
-
Plot the absorbance values against the concentration of this compound for both the new and control batches.
-
Calculate the EC50 for both batches and compare the dose-response curves.
-
Expected Results: The new batch of this compound should exhibit a similar dose-response curve and EC50 value to the previously validated batch.
| Parameter | Expected Value |
| EC50 | ~0.5 ng/mL |
| Maximal Stimulation | Similar absorbance to the control batch at saturating concentrations (e.g., 10-100 ng/mL) |
Protocol 2: Cytokine Profiling in Human PBMCs
This protocol outlines the stimulation of primary human PBMCs with this compound and the subsequent measurement of pro-inflammatory cytokine production.
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin/streptomycin
-
New batch of this compound
-
Previously validated (control) batch of this compound
-
Endotoxin-free water
-
96-well round-bottom cell culture plates
-
ELISA or CBA kits for TNF-α, IL-6, and IL-8
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
-
Preparation of this compound dilutions:
-
Prepare stock solutions and serial dilutions of the new and control batches of this compound as described in Protocol 1. A final concentration of 10-100 ng/mL is often effective for stimulating cytokine production.
-
-
Cell Stimulation:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of the this compound dilutions (or control) to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-8 in the supernatants using ELISA or a cytometric bead array (CBA).
-
-
Data Analysis:
-
Compare the levels of cytokines produced in response to the new batch of this compound with those from the control batch.
-
Expected Cytokine Production: The following table provides an example of expected cytokine levels in PBMCs stimulated with Pam3CSK4. Actual values may vary depending on the donor and experimental conditions.
| Cytokine | Stimulation Concentration | Expected Concentration Range (pg/mL) |
| TNF-α | 100 ng/mL | 500 - 2000 |
| IL-6 | 100 ng/mL | 1000 - 5000 |
| IL-8 | 100 ng/mL | 2000 - 10000 |
Visualizations
Caption: TLR2/1 signaling pathway initiated by this compound.
Caption: Experimental workflow for validating this compound activity.
Caption: Troubleshooting decision tree for low this compound activity.
References
- 1. TLR2 Ligands Induce NF-κB Activation from Endosomal Compartments of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-Mediated Insertion of Toll-Like Receptor (TLR) Ligands for Facile Immune Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 7. Item - Lot-to-lot variation and verification - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 8. mdpi.com [mdpi.com]
- 9. invivogen.com [invivogen.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. invivogen.com [invivogen.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased responsiveness of peripheral blood mononuclear cells to in vitro TLR 2, 4 and 7 ligand stimulation in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pam3CSK4 TFA Stimulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for experiments involving Pam3CSK4 TFA, a synthetic triacylated lipopeptide that acts as a potent Toll-like Receptor 2/1 (TLR2/TLR1) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a well-established agonist for the TLR2/TLR1 heterodimer.[1][2] Upon binding, it initiates a signaling cascade that is primarily dependent on the MyD88 adaptor protein. This leads to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[1][3]
Q2: What is the optimal incubation time for Pam3CSK4 stimulation?
The optimal incubation time is not a single value but depends heavily on the experimental goals, the cell type being stimulated, and the specific downstream readout being measured.
-
Signaling Pathway Activation: Activation of signaling components like NF-κB (e.g., IκB degradation) can be very rapid, often detectable within 15 to 60 minutes.[4]
-
Gene Expression: Transcription of cytokine mRNA is an early event, typically peaking within 1 to 6 hours of stimulation.[5]
-
Cytokine Secretion: Secreted protein levels in the supernatant accumulate over time. A common range for measuring cytokines like TNF-α, IL-6, and IL-12 is between 6 and 48 hours.[5][6][7][8] Some studies have shown cytokine production can be detected as early as 4 hours.[9]
-
Cell Surface Marker Upregulation: Changes in the expression of markers like CD86 or CD40 on antigen-presenting cells are often measured after 24 to 48 hours to allow for sufficient protein expression and transport to the cell surface.[7][8]
For any new experimental system, it is crucial to perform a time-course experiment to determine the peak response for the specific readout of interest.
Q3: What are the typical concentrations of this compound used in experiments?
The effective concentration of Pam3CSK4 can vary by cell type and the desired magnitude of the response. The EC50 for human TLR1/2 is approximately 0.47 ng/mL.[2] However, concentrations used in published studies range from 30 ng/mL to 10 µg/mL. It is always recommended to perform a dose-response curve to identify the optimal concentration for your specific cells and experimental conditions.
Q4: What are the common readouts to measure the cellular response to Pam3CSK4?
Common methods to assess the cellular response to Pam3CSK4 stimulation include:
-
Cytokine Analysis: Measuring secreted cytokines and chemokines (e.g., TNF-α, IL-6, IL-10, IL-12, RANTES) in the cell culture supernatant using ELISA, Luminex, or Cytometric Bead Array (CBA).[7][10][11]
-
Flow Cytometry: Analyzing the upregulation of cell surface markers, such as co-stimulatory molecules (CD40, CD80, CD86) or maturation markers (CD83) on immune cells like dendritic cells and macrophages.[7][8][12]
-
Western Blot: Detecting the activation of intracellular signaling pathways, such as the phosphorylation of MAP kinases (p38, JNK) or the degradation of IκBα, an inhibitor of NF-κB.[3][4]
-
Quantitative PCR (qPCR): Measuring the induction of target gene expression (e.g., Tnf, Il6, Il10 mRNA) at earlier time points.[5][13]
-
Reporter Assays: Using cell lines engineered with a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB-responsive promoter.
Troubleshooting Guide
This guide addresses common issues encountered during Pam3CSK4 stimulation experiments.
Issue: Low or No Cellular Response (e.g., minimal cytokine production or marker upregulation)
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to identify the peak response time for your specific cell type and readout. Remember that mRNA expression peaks much earlier than secreted protein.[5][9] |
| Incorrect Pam3CSK4 Concentration | Perform a dose-response experiment with a range of Pam3CSK4 concentrations (e.g., 10 ng/mL to 1000 ng/mL) to find the optimal stimulating dose for your cells.[5] |
| Poor Cell Health or Viability | Ensure cells are healthy, in the logarithmic growth phase, and have high viability (>95%) before starting the experiment. Stressed or senescent cells may respond poorly. |
| Low TLR2/TLR1 Expression | Confirm that your cell type of interest expresses TLR2 and TLR1. Expression levels can be checked via flow cytometry, Western blot, or qPCR. |
| Reagent Quality | Ensure the this compound is properly reconstituted and stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Assay Sensitivity | Verify that your detection method (e.g., ELISA kit, antibodies for flow cytometry/Western blot) is sensitive enough to detect the expected level of response. Check kit expiration dates and antibody validation. |
Issue: High Background or Inconsistent Results
| Potential Cause | Recommended Solution |
| Endotoxin Contamination | Use endotoxin-free water, media, and reagents for all steps. Pam3CSK4 itself should be free of other microbial contaminants.[1] |
| Inappropriate Controls | Always include an "unstimulated" or "vehicle control" (cells treated with the same diluent used for Pam3CSK4, e.g., endotoxin-free water or PBS). This is critical for calculating fold-change and assessing baseline activation. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can non-specifically activate immune cells and alter their response to stimuli. |
| Serum Variability | If using FBS, be aware that lot-to-lot variability can affect cellular responses. It is advisable to test new lots of FBS or use a single, qualified lot for a series of experiments. |
Data Summary Tables
Table 1: Pam3CSK4 Stimulation Parameters from Published Studies
| Cell Type | Concentration | Incubation Time | Readout | Reference |
| Human Monocytes | 50 ng/mL | 2 - 3 hours | NF-κB Activation | [3] |
| Human Monocytes | 100 ng/mL | 24 hours | TNF Secretion | [4] |
| THP-1 (Human Monocytic) | 100-1000 ng/mL | 6h (pre-treat) + 24h (re-stim) | Cytokine Secretion | [5] |
| Mouse BMDMs | 30 ng/mL | 2 hours | Priming for TNF response | [10] |
| Mouse BMDMs | 10 µg/mL | 12 hours | sTNF Production | [6] |
| Mouse Splenic B Cells | 0.5 - 1 µg/mL | 3 days | Proliferation, Ig Production | [14] |
| Mouse BMDCs | 300 ng/mL | 24 hours | Cytokine Production, CD80/CD86 | [7] |
| Mouse BMDCs | 1 µM | 24 - 48 hours | IL-12 Secretion, CD40/CD86 | [8] |
BMDM: Bone Marrow-Derived Macrophage; BMDC: Bone Marrow-Derived Dendritic Cell.
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Cytokine Production
This protocol outlines a general procedure to determine the optimal incubation time for measuring secreted cytokines (e.g., IL-6, TNF-α) via ELISA following Pam3CSK4 stimulation.
-
Cell Plating: Seed your cells (e.g., macrophages, PBMCs) in a multi-well plate (e.g., 24- or 96-well) at their optimal density and allow them to adhere or rest overnight.
-
Stimulation: Prepare a working solution of this compound at the desired final concentration (e.g., 100 ng/mL) in complete cell culture medium. Remove the old medium from the cells and add the Pam3CSK4-containing medium. Include unstimulated control wells.
-
Time-Point Collection: At each designated time point (e.g., 4, 8, 12, 24, 48 hours), carefully collect the culture supernatant from a subset of the wells.
-
Supernatant Processing: Centrifuge the collected supernatants at 400 x g for 10 minutes to pellet any cells or debris. Transfer the cleared supernatant to a new tube or plate.
-
Storage: Store the supernatants at -80°C until you are ready to perform the analysis.
-
Cytokine Quantification: Thaw the samples and quantify the concentration of the cytokine of interest using a validated ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Plot the cytokine concentration against the incubation time to identify the point of maximal secretion.
Visual Guides
Signaling Pathway and Workflows
Caption: Pam3CSK4-induced TLR1/2 signaling pathway leading to NF-κB activation.
Caption: Experimental workflow for optimizing Pam3CSK4 stimulation conditions.
Caption: Troubleshooting flowchart for low or no cellular activation.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR2 Ligands Induce NF-κB Activation from Endosomal Compartments of Human Monocytes | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. TLR2 or TLR4 Stimulation Induces Transmembrane TNF-Driven Priming in Macrophages Which Results in Improved Clearance of a Subsequent Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR-activated dendritic cells enhance the response of aged naïve CD4 T cells via an IL-6 dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toll-like receptor 2 agonist Pam3CSK4 enhances the induction of antigen-specific tolerance via the sublingual route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Macrophage Activation: Pam3CSK4 TFA vs. LPS
For Researchers, Scientists, and Drug Development Professionals
In the realm of immunology and drug development, understanding the nuances of macrophage activation is paramount. Macrophages, as key players in the innate immune system, can be stimulated by various pathogen-associated molecular patterns (PAMPs), leading to a cascade of signaling events and cytokine production. Among the most widely studied PAMPs are the synthetic lipopeptide Pam3CSK4 (as a trifluoroacetate (B77799) salt, TFA) and Lipopolysaccharide (LPS). This guide provides an objective, data-driven comparison of these two potent macrophage activators, detailing their signaling pathways, resultant cytokine profiles, and experimental protocols to aid in the design and interpretation of immunological studies.
Introduction to the Agonists
Pam3CSK4 TFA is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a well-established agonist for Toll-like receptor 2 (TLR2) in conjunction with its co-receptor TLR1.[1][2] Its activation of the TLR2/1 heterodimer triggers a downstream signaling cascade that is predominantly dependent on the Myeloid differentiation primary response 88 (MyD88) adaptor protein.
Lipopolysaccharide (LPS) , a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It is recognized by a receptor complex consisting of TLR4, MD-2, and CD14. Upon binding, TLR4 initiates signaling through two distinct downstream pathways: the MyD88-dependent pathway and the TRIF-dependent (TIR-domain-containing adapter-inducing interferon-β) pathway.
Signaling Pathways: A Tale of Two Receptors
The signaling cascades initiated by Pam3CSK4 and LPS, while sharing some common elements, diverge in key aspects that ultimately shape the downstream cellular response.
Pam3CSK4 (TLR2/1) Signaling Pathway
Pam3CSK4-mediated activation of the TLR2/1 heterodimer primarily utilizes the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the expression of pro-inflammatory cytokines. While predominantly MyD88-dependent, some studies have suggested a potential minor role for the TRIF-related adaptor molecule (TRAM) and TRIF in TLR2-mediated signaling, particularly for the induction of certain chemokines like CCL5.[3]
LPS (TLR4) Signaling Pathway
LPS recognition by the TLR4-MD-2-CD14 complex triggers a more complex signaling network involving two distinct adaptor pathways. The MyD88-dependent pathway, similar to TLR2 signaling, leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines. In parallel, the TRIF-dependent pathway is initiated, leading to the activation of IRF3 and the subsequent production of type I interferons and other inflammatory mediators.[4][5] This dual-pathway activation results in a broader and more varied transcriptional response compared to TLR2 agonists.
Comparative Analysis of Macrophage Responses
The differential engagement of signaling pathways by Pam3CSK4 and LPS translates into distinct quantitative and qualitative differences in macrophage responses.
| Feature | This compound (TLR2/1 Agonist) | LPS (TLR4 Agonist) |
| Primary Receptor | TLR2/TLR1 heterodimer | TLR4/MD-2/CD14 complex |
| Signaling Adaptors | Primarily MyD88; potential minor role for TRAM/TRIF[3] | MyD88 and TRIF[4][5] |
| Key Transcription Factors | NF-κB, AP-1 | NF-κB, AP-1, IRF3 |
| Macrophage Polarization | Induces M1 polarization (iNOS expression)[6] | Potent inducer of M1 polarization (iNOS expression)[6][7] |
| Pro-inflammatory Cytokines | Induces TNF-α, IL-6 | Potently induces TNF-α, IL-6, IL-1β[8][9] |
| Anti-inflammatory Cytokine | Can induce higher levels of IL-10 compared to LPS[10] | Induces IL-10, but often to a lesser extent than some TLR2 agonists[9][11] |
| Type I Interferon Response | Generally does not induce a significant Type I IFN response | Induces Type I Interferons (IFN-α/β) via the TRIF pathway |
Quantitative Cytokine Production
The potency and efficacy of Pam3CSK4 and LPS in inducing cytokine secretion can vary depending on the macrophage source (e.g., cell line vs. primary cells), concentration of the agonist, and incubation time. The following table summarizes representative data from published studies.
| Cytokine | Agonist | Concentration | Macrophage Type | Cytokine Level (pg/mL) | Reference |
| TNF-α | Pam3CSK4 | 0.1 µg/mL | RAW 264.7 | ~2500 | [6] |
| LPS | 0.1 µg/mL | RAW 264.7 | ~6000 | [6] | |
| IL-6 | Pam3CSK4 | Not specified | Peritoneal Macrophages | Lower than LPS | [8] |
| LPS | 100 ng/mL | Peritoneal Macrophages | 7170 ± 248 | [11] | |
| IL-10 | Pam3CSK4 | 1 µg/mL | RAW 264.7 | Higher than LPS | [10] |
| LPS | 100 ng/mL | Peritoneal Macrophages | 299 ± 85 | [11] |
Note: The values presented are illustrative and can vary significantly between experiments. Direct, side-by-side comparisons within the same experimental system are always recommended for accurate assessment.
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols are essential. Below are generalized protocols for macrophage activation using this compound and LPS.
General Experimental Workflow
Protocol 1: Macrophage Activation with this compound
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) in complete DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed macrophages at a density of 1 x 10^5 to 5 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Stimulation: Prepare a stock solution of this compound in sterile water or DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 to 1000 ng/mL.[2] Remove the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection:
-
Supernatant: Carefully collect the culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with PBS and lyse them using an appropriate buffer for RNA or protein extraction.
-
-
Analysis: Quantify cytokine levels in the supernatant using ELISA kits for TNF-α, IL-6, and IL-10. Analyze gene expression of M1/M2 markers (e.g., iNOS, Arg-1) by qRT-PCR or protein expression of signaling molecules by Western blot.
Protocol 2: Macrophage Activation with LPS
-
Cell Culture and Seeding: Follow steps 1 and 2 as described in Protocol 1.
-
Stimulation: Prepare a stock solution of LPS in sterile, endotoxin-free water or PBS. Dilute the stock solution to final concentrations typically ranging from 1 to 1000 ng/mL.[6] Replace the existing medium with the LPS-containing medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours).
-
Sample Collection: Collect supernatant and/or cell lysates as described in Protocol 1.
-
Analysis: Perform ELISA, qRT-PCR, or Western blot analysis as described in Protocol 1.
Conclusion
Both this compound and LPS are invaluable tools for studying macrophage activation and innate immunity. However, their distinct receptor usage and signaling pathways lead to important differences in the resulting cellular responses. LPS, through its dual activation of MyD88- and TRIF-dependent pathways, generally elicits a broader and more potent pro-inflammatory response, including the production of type I interferons. Pam3CSK4, acting primarily through the TLR2/1-MyD88 axis, also induces a robust pro-inflammatory response but may favor a higher production of the anti-inflammatory cytokine IL-10 under certain conditions. The choice between these two agonists should be guided by the specific research question, with careful consideration of the desired signaling pathways to be activated and the specific cytokine profile of interest. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to design, execute, and interpret their studies on macrophage activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. A Role for the Adaptor Proteins TRAM and TRIF in Toll-like Receptor 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TLR2 and TLR4 mediated host immune responses in major infectious diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammatory M1-like macrophages polarized by NK-4 undergo enhanced phenotypic switching to an anti-inflammatory M2-like phenotype upon co-culture with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of TNF-α in macrophages activated by T cells, compared with lipopolysaccharide, uses distinct IL-10-dependent regulatory mechanism. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 9. "Interleukin-10 administration inhibits TNF-α and IL-1β, but not IL-6, " by J.-Y. Lin and C.-Y. Tang [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
A Head-to-Head Battle of TLR2 Agonists: Pam3CSK4 vs. Pam2CSK4 in TLR2 Activation
For researchers, scientists, and drug development professionals navigating the complex landscape of Toll-like receptor (TLR) signaling, the choice of agonist is a critical determinant of experimental outcomes. This guide provides an objective, data-driven comparison of two widely used synthetic lipopeptides, Pam3CSK4 TFA and Pam2CSK4, in their ability to activate TLR2. By delving into their distinct mechanisms, quantitative performance, and experimental considerations, this document serves as a comprehensive resource for designing and interpreting studies involving TLR2 activation.
At the heart of this comparison lies the structural difference between the two molecules: Pam3CSK4 is a triacylated lipopeptide, while Pam2CSK4 is diacylated. This seemingly subtle variation dictates which TLR2 heterodimer they engage, setting in motion distinct downstream signaling cascades and cellular responses. Pam3CSK4 is recognized by the TLR2/TLR1 heterodimer, whereas Pam2CSK4 activates the TLR2/TLR6 complex.[1] Both pathways, however, converge on the MyD88-dependent signaling cascade, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[2]
Quantitative Comparison of TLR2 Activation
To provide a clear overview of their relative potencies, the following table summarizes quantitative data from comparative studies. It is important to note that the magnitude of response can be cell-type dependent.
| Parameter | This compound (TLR2/TLR1) | Pam2CSK4 (TLR2/TLR6) | Cell Type | Key Findings | Reference |
| Cytokine Induction (IL-6, IL-10, TNF-α) | More potent | Less potent | Human PBMCs | Pam3CSK4 induced approximately double the cytokine levels compared to Pam2CSK4 at the same concentration. | [1] |
| TLR2 Gene Expression Upregulation | ~2.5-fold increase (at 10 µg/mL) | ~10-fold increase (at 10 µg/mL) | Odontoblast-like cells | Pam2CSK4 demonstrated a significantly more robust induction of TLR2 expression in a dose-dependent manner. | [3] |
| CCL2 and CXCL8 Chemokine Expression | Less potent | More potent | Odontoblast-like cells | Pam2CSK4 induced a maximal augmentation of these chemokines that was twice as high as that induced by Pam3CSK4. | [3] |
| iNOS Expression and NO Production | Induces iNOS and NO | Induces iNOS and NO | RAW264.7 macrophages | Both ligands induce iNOS and NO production through a MyD88 and TBK1-dependent pathway. A direct quantitative comparison of potency was not the primary focus of this study. | [2][4] |
Delving into the Signaling Pathways
The differential engagement of TLR1 versus TLR6 by these lipopeptides leads to nuanced differences in the composition of the downstream signaling complex, although both predominantly signal through the MyD88-dependent pathway. This pathway involves the recruitment of adaptor proteins like MyD88 and IRAK family kinases, leading to the activation of TRAF6 and ultimately the IKK complex, which phosphorylates IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.
Caption: Distinct TLR2 signaling pathways for Pam3CSK4 and Pam2CSK4.
Experimental Protocols for Comparative Analysis
To ensure robust and reproducible data when comparing Pam3CSK4 and Pam2CSK4, it is crucial to employ well-defined experimental protocols. Below are methodologies for key assays.
NF-κB Reporter Assay in HEK293 Cells
This assay quantitatively measures the activation of the NF-κB signaling pathway.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For cells not endogenously expressing the required TLRs, transiently co-transfect with expression plasmids for human TLR2 and either TLR1 or TLR6, along with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of this compound and Pam2CSK4 in serum-free DMEM.
-
Replace the culture medium with the ligand dilutions and incubate for 6-24 hours. Include a vehicle-only control.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Cytokine Quantification by ELISA in Macrophages (e.g., RAW264.7)
This protocol details the measurement of secreted pro-inflammatory cytokines such as TNF-α and IL-6.
-
Cell Culture and Seeding:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere overnight.
-
-
Ligand Stimulation:
-
Prepare a dose-response curve for both this compound and Pam2CSK4 in complete culture medium.
-
Replace the medium in the wells with the prepared ligand dilutions and incubate for a specified time (e.g., 24 hours). Include an unstimulated control.
-
-
ELISA:
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocol.
-
Generate a standard curve for each cytokine to determine the concentration in the samples.
-
Experimental Workflow for Comparative Analysis
The following diagram outlines a general workflow for a comprehensive comparison of Pam3CSK4 and Pam2CSK4.
Caption: A streamlined experimental workflow for comparing TLR2 agonists.
Conclusion
The choice between this compound and Pam2CSK4 for TLR2 activation studies should be guided by the specific research question and the desired cellular response. Pam3CSK4, acting through TLR2/TLR1, appears to be a more potent inducer of a broad range of pro-inflammatory cytokines in immune cells like PBMCs.[1] Conversely, Pam2CSK4, via TLR2/TLR6, can be a stronger inducer of specific chemokines and demonstrates a more pronounced upregulation of TLR2 gene expression in certain cell types.[3] Understanding these nuances is paramount for accurately interpreting experimental data and advancing our knowledge of TLR2-mediated immunity and its therapeutic potential. This guide provides the foundational information and experimental frameworks to empower researchers in making informed decisions for their specific research needs.
References
- 1. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pam2CSK4 and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide: FSL-1 versus Pam3CSK4 TFA in Stimulating Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used synthetic lipopeptides, FSL-1 and Pam3CSK4 TFA, in their capacity to stimulate dendritic cells (DCs). Both are potent activators of the innate immune system through Toll-like receptor 2 (TLR2), yet their distinct engagement with TLR co-receptors leads to divergent downstream signaling and subsequent immune responses. Understanding these differences is critical for applications ranging from basic immunology research to the development of novel vaccine adjuvants and immunotherapies.
Mechanism of Action: A Tale of Two TLR2 Heterodimers
FSL-1 (Pam2CGDPKHPKSF) is a synthetic diacylated lipopeptide derived from Mycoplasma salivarium that is recognized by the TLR2/TLR6 heterodimer.[1] In contrast, this compound (Pam3Cys-Ser-(Lys)4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins and is recognized by the TLR2/TLR1 heterodimer.[2] This fundamental difference in receptor engagement is the primary driver of the distinct dendritic cell activation profiles elicited by these two molecules. Both signaling pathways are dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein, leading to the activation of nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), which in turn orchestrate the transcription of a wide array of inflammatory cytokines and chemokines.[1]
Data Presentation: Quantitative Comparison of FSL-1 and this compound on Dendritic Cell Activation
The following tables summarize the quantitative data on the differential effects of FSL-1 and this compound on human monocyte-derived dendritic cells (mdDCs), including cytokine production and the expression of cell surface markers.
Table 1: Cytokine Production by mdDCs Stimulated with FSL-1 vs. This compound
| Cytokine | FSL-1 (100 nM) | Pam3CSK4 (100 nM) | Key Observation | Reference |
| IL-1β (pg/mL) | Lower | Higher | Pam3CSK4 is a more potent inducer of IL-1β. | [3] |
| IL-6 (pg/mL) | Higher | Lower | FSL-1 is a more potent inducer of IL-6. | [3] |
| TNF-α (pg/mL) | Higher | Lower | FSL-1 is a more potent inducer of TNF-α. | [3] |
| IL-10 (pg/mL) | Lower | Higher | Pam3CSK4 is a more potent inducer of the anti-inflammatory cytokine IL-10. | [3][4] |
| IL-12p70 (pg/mL) | Lower | Higher | Pam3CSK4 is a more potent inducer of the key Th1-polarizing cytokine IL-12p70. | [3] |
| IL-23 (pg/mL) | Lower | Higher | Pam3CSK4 is a more potent inducer of IL-23. | [3] |
| IL-27 (pg/mL) | Lower | Higher | Pam3CSK4 is a more potent inducer of IL-27. | [3] |
Table 2: Surface Marker Expression on mdDCs Stimulated with FSL-1 vs. This compound
| Surface Marker | FSL-1 (100 nM) | Pam3CSK4 (100 nM) | Key Observation | Reference |
| CD80 | Significantly Enhanced | Significantly Enhanced | Both ligands induce upregulation, with FSL-1 showing a trend towards higher expression. | [3] |
| CD83 | Significantly Enhanced | Significantly Enhanced | Both ligands are effective maturation markers. | [3] |
| CD86 | Higher Expression | Lower Expression | FSL-1 induces significantly higher expression of the co-stimulatory molecule CD86. | [3] |
| PD-L1 | Higher Expression | Lower Expression | FSL-1 leads to a higher expression of the immune checkpoint ligand PD-L1. | [3] |
| CCR7 | Significantly Enhanced | Significantly Enhanced | Both ligands upregulate the chemokine receptor essential for migration to lymph nodes. | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Generation of Human Monocyte-Derived Dendritic Cells (mdDCs)
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood or leukapheresis samples using Ficoll-Paque density gradient centrifugation. Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.[5]
-
Differentiation: Culture the purified monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), and 50 ng/mL recombinant human interleukin-4 (IL-4).[6][7]
-
Incubation: Incubate the cells for 5-7 days at 37°C in a humidified atmosphere with 5% CO2. Add fresh medium with cytokines on day 3. Immature mdDCs will be loosely adherent.[6]
Dendritic Cell Stimulation
-
Cell Seeding: Harvest the immature mdDCs and seed them in 24-well plates at a density of 1 x 10^6 cells/mL in fresh culture medium.
-
Ligand Addition: Add FSL-1 or this compound to the desired final concentration (e.g., 100 nM).[3] Include an unstimulated control (medium alone).
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for maturation and cytokine production.[3]
Flow Cytometry Analysis of Surface Markers
-
Cell Harvesting and Staining: After stimulation, harvest the mdDCs and wash them with FACS buffer (PBS with 2% FBS and 0.1% sodium azide). Resuspend the cells in FACS buffer and stain with fluorochrome-conjugated antibodies against CD80, CD83, CD86, PD-L1, CCR7, and appropriate isotype controls for 30 minutes at 4°C in the dark.[8]
-
Data Acquisition: Wash the cells again and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, gating on the live, single-cell population. The expression levels of the surface markers can be quantified by the mean fluorescence intensity (MFI).[9]
Cytokine Measurement by ELISA
-
Supernatant Collection: After the stimulation period, centrifuge the cell culture plates and collect the supernatants.
-
ELISA Procedure: Perform a sandwich ELISA for the cytokines of interest (e.g., IL-1β, IL-6, TNF-α, IL-10, IL-12p70) according to the manufacturer's instructions.[10][11][12]
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from a standard curve generated with recombinant cytokines.[13]
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways of FSL-1 and this compound in dendritic cells.
Experimental Workflow
Caption: Experimental workflow for comparing FSL-1 and this compound effects on mdDCs.
Conclusion
The choice between FSL-1 and this compound for dendritic cell stimulation should be guided by the desired immunological outcome. FSL-1, acting through TLR2/6, is a potent inducer of a pro-inflammatory response characterized by high levels of IL-6 and TNF-α, and robust expression of the co-stimulatory molecule CD86. This profile may be advantageous for applications requiring strong Th1-biased cellular immunity.
Conversely, this compound, signaling via TLR2/1, elicits a more nuanced response, with higher production of the regulatory cytokine IL-10 alongside the Th1-polarizing cytokine IL-12p70. This suggests that this compound may be suited for applications where a more balanced or regulated immune response is desirable.
The data and protocols presented in this guide provide a framework for researchers to make informed decisions when selecting TLR2 agonists for their specific research and development needs.
References
- 1. Guidelines for preparation and flow cytometry analysis of human nonlymphoid tissue DC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. stemcell.com [stemcell.com]
- 7. Generation of Human Monocyte-derived Dendritic Cells from Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for phenotyping and isolation of dendritic cell subsets from blood and lymphoid organs of non-human primates and humans by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bowdish.ca [bowdish.ca]
- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. diva-portal.org [diva-portal.org]
A Comparative Guide to Pam3CSK4 and MALP-2: Structure, Signaling, and Functional Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used Toll-like receptor 2 (TLR2) agonists: the synthetic lipopeptide Pam3CSK4 and the mycoplasma-derived lipopeptide MALP-2. Understanding the distinct characteristics of these molecules is crucial for designing experiments and interpreting results in immunology and drug development.
At a Glance: Key Differences
| Feature | Pam3CSK4 | MALP-2 |
| Origin | Synthetic | Originally isolated from Mycoplasma fermentans |
| Structure | Triacylated Lipopeptide | Diacylated Lipopeptide |
| Primary Receptor | TLR2/TLR1 Heterodimer | TLR2/TLR6 Heterodimer |
| Potency | Effective in the ng/mL to µg/mL range | Generally more potent, effective at lower concentrations (pg/mL to ng/mL) |
Structural and Receptor-Binding Differences
The primary distinction between Pam3CSK4 and MALP-2 lies in their lipid acylation, which dictates their interaction with TLR2 heterodimers.
Pam3CSK4 (Pamitoyl-3-Cysteine-Serine-Lysine-4) is a synthetic lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins.[1] It possesses three fatty acid chains (triacylated), which is a characteristic feature of many bacterial lipoproteins. This triacylated structure is specifically recognized by a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1).[1]
MALP-2 (Macrophage-Activating Lipopeptide-2) is a 2-kDa lipopeptide originally isolated from Mycoplasma fermentans. In contrast to Pam3CSK4, MALP-2 is a diacylated lipopeptide, containing two fatty acid chains. This diacylated structure is recognized by a heterodimer of TLR2 and Toll-like receptor 6 (TLR6).
Signaling Pathways: A Shared Core with Subtle Divergences
Both Pam3CSK4 and MALP-2, upon binding to their respective TLR2 heterodimers, initiate a downstream signaling cascade that is largely dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This canonical pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the production of pro-inflammatory cytokines and chemokines.
While the core signaling pathway is conserved, some studies suggest that the specific TLR2 heterodimer engaged may lead to subtle differences in the downstream response. For instance, in isolated mouse lungs, MALP-2 was found to be more potent than Pam3CSK4 in inducing the expression of certain genes, such as Slpi, Cxcl10 (IP-10), and Parg.[2] This suggests the potential for TLR2/6-specific signaling pathways that may not be activated by TLR2/1 agonists.
Below are diagrams illustrating the signaling pathways for both Pam3CSK4 and MALP-2.
Comparative Performance: Experimental Data
Direct comparative studies highlight the functional differences in the potency and cytokine profiles induced by Pam3CSK4 and MALP-2.
Potency:
MALP-2 is generally considered more potent than Pam3CSK4. For instance, to activate neutrophil granulocytes, concentrations of 10 µg/mL or more of Pam3CSK4 are required, whereas MALP-2 is effective at 10 ng/mL.[3][4]
Cytokine and Chemokine Induction:
The following table summarizes data from a study comparing the effects of Pam3CSK4 and FSL-1 (a synthetic diacylated lipopeptide that, like MALP-2, signals through TLR2/6) on THP-1-derived macrophages.
| Cytokine | Unstimulated | Pam3CSK4 (TLR2/1) | FSL-1 (TLR2/6) |
| TNF-α (pg/mL) | 169 | 7659 | 9462 |
| IL-6 (pg/mL) | Not Detectable | 1254 | 2438 |
| Data adapted from a study on THP-1-derived macrophages.[5] Note that FSL-1 is used as a surrogate for MALP-2 as both are diacylated lipopeptides that activate TLR2/6. |
These data suggest that TLR2/6 activation by a diacylated lipopeptide may lead to a more robust production of TNF-α and IL-6 compared to TLR2/1 activation by a triacylated lipopeptide in this cell type.
Experimental Protocols
This section provides a generalized protocol for a comparative in vitro study of Pam3CSK4 and MALP-2 using primary human monocytes.
Objective: To compare the dose-dependent induction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by Pam3CSK4 and MALP-2 in primary human monocytes.
Materials:
-
Pam3CSK4 (endotoxin-free)
-
MALP-2 (endotoxin-free)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD14 MicroBeads
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-6
Experimental Workflow:
Detailed Methodology:
-
Monocyte Isolation:
-
Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.
-
Wash the isolated PBMCs twice with PBS.
-
Enrich for CD14+ monocytes using positive selection with CD14 MicroBeads according to the manufacturer's protocol.
-
Assess purity of the isolated monocytes by flow cytometry (should be >95% CD14+).
-
-
Cell Culture and Stimulation:
-
Resuspend the purified monocytes in complete RPMI-1640 medium.
-
Seed the cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well in 100 µL of medium.
-
Allow the cells to adhere for 2 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Pam3CSK4 and MALP-2 in complete RPMI-1640 medium at 2x the final desired concentrations.
-
Add 100 µL of the agonist dilutions to the appropriate wells. Include a vehicle control (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Analysis:
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves for TNF-α and IL-6 production for both Pam3CSK4 and MALP-2.
-
Compare the EC50 values (the concentration of agonist that gives half-maximal response) to determine the relative potency of the two lipopeptides.
-
Use appropriate statistical tests (e.g., two-way ANOVA) to determine the significance of the differences in cytokine production at various concentrations.
-
Conclusion
Pam3CSK4 and MALP-2 are both valuable tools for studying TLR2-mediated immune responses. Their key difference, the number of acyl chains, leads to the engagement of distinct TLR2 heterodimers (TLR2/1 for Pam3CSK4 and TLR2/6 for MALP-2). This can result in variations in potency and the magnitude of the downstream inflammatory response. For researchers, the choice between Pam3CSK4 and MALP-2 should be guided by the specific scientific question and the desire to probe the differential signaling and functional outcomes of TLR2/1 versus TLR2/6 activation.
References
- 1. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the TLR2 agonists MALP-2 and Pam3Cys in isolated mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 [frontiersin.org]
- 4. Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: Pam3CSK4 TFA vs. Heat-Killed Bacteria in Immune Stimulation
For Researchers, Scientists, and Drug Development Professionals
In the realm of immunology and vaccine development, the choice of an appropriate adjuvant or immune stimulant is critical. Both synthetic ligands and whole-organism preparations are employed to elicit desired immune responses. This guide provides an objective, data-driven comparison of the effects of Pam3CSK4 TFA, a synthetic triacylated lipopeptide, and heat-killed bacteria, a complex immunomodulatory agent.
Introduction: Two Distinct Approaches to Immune Activation
This compound is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent and specific agonist for the Toll-like receptor 1 and 2 (TLR1/2) heterodimer.[1][2] Its defined chemical structure and specific mode of action make it a valuable tool for targeted immunological studies and as a potential vaccine adjuvant.
Heat-killed bacteria are preparations of whole bacteria that have been rendered non-viable through heat treatment. These preparations contain a multitude of pathogen-associated molecular patterns (PAMPs) that can be recognized by a variety of pattern recognition receptors (PRRs), including multiple TLRs (e.g., TLR2, TLR4), NOD-like receptors (NLRs), and C-type lectin receptors (CLRs). This broad engagement of PRRs results in a complex and multifaceted immune response. The specific effects of heat-killed bacteria can vary depending on the bacterial species and strain used.
Comparative Data: A Quantitative Overview
The following tables summarize the quantitative effects of this compound and heat-killed bacteria on various aspects of the immune response, based on available experimental data.
| Parameter | This compound | Heat-Killed Bacteria (Species-Dependent) | Key Findings |
| Primary Receptor(s) | TLR1/TLR2 | Multiple PRRs (TLR2, TLR4, NLRs, etc.) | This compound offers specific TLR1/2 engagement, while heat-killed bacteria provide broader PRR stimulation. |
| Cytokine Induction | Potent inducer of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β). | Induces a wider range of cytokines, including pro-inflammatory (TNF-α, IL-6, IL-12), Th17-related (IL-17A, IL-22), and immunomodulatory (IL-10) cytokines. The profile is highly dependent on the bacterial species. | Studies suggest that at certain concentrations, Pam3CSK4 can induce a more potent pro-inflammatory response (TNF-α, IL-6) than some whole bacteria preparations.[2] |
| Cellular Activation | Activates macrophages, dendritic cells, and B cells, leading to increased expression of co-stimulatory molecules (CD80, CD86). | Promotes phagocytosis by macrophages and induces the activation of various immune cells, including dendritic cells and T cells. | Both stimuli are effective at activating antigen-presenting cells. |
| Signaling Pathway Activation | Primarily activates the MyD88-dependent signaling pathway, leading to NF-κB and MAPK activation.[3] | Activates multiple signaling pathways downstream of the engaged PRRs, including MyD88-dependent and TRIF-dependent pathways. | The signaling response to heat-killed bacteria is inherently more complex due to the engagement of multiple receptors. |
Cytokine Production: A Closer Look
| Cytokine | This compound | Heat-Killed S. aureus | Heat-Killed L. casei |
| TNF-α | Strong induction. | Induces significant production. | Dose-dependent induction.[4] |
| IL-6 | Strong induction.[2] | Induces production. | Dose-dependent induction.[4] |
| IL-1β | Induces production. | Not always significantly induced. | Dose-dependent induction.[4] |
| IL-12 | Moderate induction. | Can induce IL-12p70. | Dose-dependent induction of IL-12p70.[4] |
| IFN-γ | Can be induced. | Induces significant production. | Not typically a primary response. |
| IL-17A | Not a primary response. | Induces significant production. | Not typically a primary response. |
| IL-22 | Not a primary response. | Induces significant production. | Not typically a primary response. |
| IL-10 | Low to no induction. | Can induce IL-10. | Dose-dependent induction.[4] |
Note: The cytokine profile for heat-killed bacteria is highly dependent on the specific species and strain, as well as the experimental conditions.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The signaling cascades initiated by this compound and heat-killed bacteria differ significantly in their complexity.
References
- 1. Pretreatment of Pam3CSK4 attenuates inflammatory responses caused by systemic infection of methicillin-resistant Staphylococcus aureus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions [frontiersin.org]
- 4. Evaluation of Immunomodulatory Activities of the Heat-Killed Probiotic Strain Lactobacillus casei IMAU60214 on Macrophages In Vitro | MDPI [mdpi.com]
Zymosan vs. Pam3CSK4 TFA: A Comparative Guide to Inducing Inflammatory Responses
For researchers, scientists, and drug development professionals, the choice of an inflammatory stimulus is critical for modeling disease states and screening potential therapeutics. Zymosan and Pam3CSK4 TFA are two widely used reagents that elicit robust inflammatory responses through the activation of Pattern Recognition Receptors (PRRs). However, their distinct origins, receptor specificities, and signaling pathways lead to different immunological outcomes. This guide provides a detailed comparison of Zymosan and this compound, supported by experimental data and protocols, to aid in the selection of the appropriate tool for your research needs.
Key Differences at a Glance
| Feature | Zymosan | This compound |
| Source | Cell wall preparation from Saccharomyces cerevisiae[1][2] | Synthetic triacylated lipopeptide[3][] |
| Purity | Heterogeneous mixture of polysaccharides (β-glucan, mannan) and other components[2][5] | Highly pure (≥95%), synthetic compound[3] |
| Primary Receptors | TLR2/TLR6, Dectin-1, and Complement Receptor 3 (CR3)[1][2][6] | TLR2/TLR1[3][7] |
| Signaling Complexity | Activates multiple signaling pathways, leading to a complex and broad inflammatory response.[2][8] | Induces a more defined signaling cascade primarily through the TLR2/TLR1 heterodimer.[3][] |
| Typical Applications | Modeling fungal infections, sterile inflammation (e.g., peritonitis, arthritis), and studying phagocytosis.[5][9][10] | Precise studies of TLR2/TLR1 signaling, adjuvant for vaccines, and screening for TLR2 antagonists.[][11] |
Mechanisms of Action and Signaling Pathways
Zymosan: A Multi-Receptor Agonist
Zymosan, derived from the cell wall of the yeast Saccharomyces cerevisiae, is a complex particle that activates the innate immune system through several receptors. Its main components, β-glucan and mannan, are recognized by Dectin-1 and the mannose receptor, respectively.[2][5] Zymosan also potently activates Toll-like Receptor 2 (TLR2) in cooperation with TLR6.[1][2] This multi-receptor engagement leads to the activation of downstream signaling cascades, including:
-
MyD88-dependent pathway: TLR2/TLR6 activation recruits the adaptor protein MyD88, leading to the activation of NF-κB and MAP kinases (ERK, p38, JNK), which drive the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][9]
-
Dectin-1 signaling: Dectin-1 activation triggers a Syk-dependent signaling pathway, which collaborates with the TLR2 pathway to enhance inflammatory responses.[6][8][12] This pathway is also involved in phagocytosis, the production of reactive oxygen species (ROS), and the activation of the NLRP3 inflammasome.[2][6][9]
-
Calcium signaling: Zymosan can induce calcium-mediated signaling pathways that contribute to cytokine production, including the anti-inflammatory cytokine IL-10.[12]
This compound: A Specific TLR2/TLR1 Agonist
Pam3CSK4 (Pam3CysSerLys4) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[3] As a highly pure and specific ligand, it primarily activates the heterodimer of TLR2 and TLR1.[3][7] This interaction triggers the MyD88-dependent signaling pathway, culminating in the activation of NF-κB and MAP kinases.[3][] The downstream effects include the production of pro-inflammatory cytokines and chemokines. Unlike Zymosan, Pam3CSK4 does not engage Dectin-1 or other receptors, leading to a more focused inflammatory response. Some studies have shown that Pam3CSK4 can also induce the non-canonical NF-κB pathway, which may contribute to the induction of the anti-inflammatory cytokine IL-10 in some cell types.[13]
Comparative Inflammatory Responses: Experimental Data
The differential receptor engagement by Zymosan and this compound results in distinct profiles of cytokine production and immune cell activation.
| Cytokine/Marker | Zymosan-induced Response | This compound-induced Response | Key Findings |
| TNF-α | Potent induction. | Strong induction. | Both are strong inducers, but kinetics and magnitude can vary depending on the cell type and concentration. |
| IL-6 | Strong induction.[14] | Strong induction.[13] | Both are potent inducers of this pro-inflammatory cytokine. |
| IL-1β | Strong induction, often dependent on NLRP3 inflammasome activation.[2][9] | Moderate induction.[13] | Zymosan is a more potent inducer of IL-1β due to its ability to activate the inflammasome. |
| IL-10 | Significant induction, mediated by both TLR2 and Dectin-1 signaling pathways, particularly through ERK MAPK activation.[8][14][15] | Variable induction, can be cell-type dependent. Some studies show induction via the non-canonical NF-κB pathway.[13] | Zymosan is generally considered a more robust and consistent inducer of the anti-inflammatory cytokine IL-10. |
| IL-12(p70) | Weak to no induction.[14][15] | Weak induction. | Both are generally poor inducers of IL-12, a key cytokine for Th1 responses. |
| Reactive Oxygen Species (ROS) | Strong induction, mediated by Dectin-1.[6] | No significant induction.[6] | Zymosan's ability to induce ROS is a key difference and is relevant for studying oxidative burst. |
| Phagocytosis | Efficiently phagocytosed by macrophages and other phagocytes.[6] | Not applicable (soluble ligand). | This is a fundamental difference in the physical nature and cellular uptake of the two stimuli. |
Experimental Protocols
In Vitro Stimulation of Macrophages
This protocol provides a general framework for comparing the inflammatory responses to Zymosan and this compound in a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Zymosan A from Saccharomyces cerevisiae
-
This compound
-
Sterile, endotoxin-free water or PBS for reconstitution
-
Multi-well culture plates
-
Assay kits for cytokine measurement (e.g., ELISA)
Procedure:
-
Cell Culture: Culture macrophages according to standard protocols. For primary BMDMs, differentiate bone marrow cells for 6-7 days with M-CSF.
-
Plating: Seed cells into multi-well plates at a density of 0.5-1 x 10^6 cells/mL and allow them to adhere overnight.
-
Stimulation:
-
Reconstitute Zymosan and this compound according to the manufacturer's instructions to prepare stock solutions. Zymosan is a particulate and will require vortexing before use.
-
Dilute the stock solutions in culture medium to the desired final concentrations. Typical working concentrations are 1-100 µg/mL for Zymosan and 10-1000 ng/mL for this compound.
-
Remove the old medium from the cells and replace it with the medium containing the stimuli. Include an unstimulated control (medium only).
-
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, or 24 hours) at 37°C and 5% CO2.
-
Analysis:
-
Cytokine Measurement: Centrifuge the plates to pellet any cells and collect the supernatant. Measure cytokine levels using ELISA or a multiplex bead array.
-
Gene Expression: Lyse the cells and extract RNA for qRT-PCR analysis of target gene expression.
-
Protein Analysis: Lyse the cells and extract protein for Western blot analysis of signaling pathway activation (e.g., phosphorylation of MAP kinases, NF-κB).
-
Conclusion: Choosing the Right Tool for the Job
Both Zymosan and this compound are valuable tools for studying inflammation. The choice between them depends on the specific research question.
-
Choose Zymosan for:
-
Modeling complex inflammatory responses to fungal pathogens.
-
Studying phagocytosis and its downstream consequences.
-
Investigating the interplay between multiple innate immune receptors.
-
Inducing robust IL-10 production and studying regulatory immune responses.
-
-
Choose this compound for:
-
Precise and controlled activation of the TLR2/TLR1 signaling pathway.
-
High-throughput screening for TLR2/TLR1 antagonists or modulators.
-
Studies where a soluble and well-defined stimulus is required.
-
As a vaccine adjuvant to promote Th1/Th17 responses.
-
By understanding the distinct properties and signaling mechanisms of Zymosan and this compound, researchers can make an informed decision to select the most appropriate reagent to advance their investigations into the complex world of inflammation and innate immunity.
References
- 1. invivogen.com [invivogen.com]
- 2. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 5. Zymosan - Wikipedia [en.wikipedia.org]
- 6. rupress.org [rupress.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance [jci.org]
- 15. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pam3CSK4 TFA and Other Lipopeptide Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pam3CSK4 TFA with other lipopeptide adjuvants, focusing on their performance, mechanisms of action, and supporting experimental data. The information is intended to assist researchers in selecting the most appropriate adjuvant for their vaccine development and immunology research needs.
Introduction to Lipopeptide Adjuvants
Lipopeptide adjuvants are a class of immunostimulants that mimic the structure of bacterial lipoproteins.[1][2] They are potent activators of the innate immune system, primarily through the Toll-like receptor (TLR) family, and have shown significant promise in enhancing the efficacy of subunit vaccines.[3][4][5] These synthetic molecules offer the advantage of being chemically well-defined, which allows for consistent manufacturing and a better understanding of their structure-activity relationships.[6]
This compound (Tripalmitoyl-S-glyceryl-Cys-Ser-(Lys)4 trifluoroacetate (B77799) salt) is a well-characterized synthetic triacylated lipopeptide. It is a potent agonist for the TLR1/TLR2 heterodimer, leading to the activation of downstream signaling pathways and the induction of a robust inflammatory response.[7] This guide will compare the performance of this compound to other notable lipopeptide adjuvants.
Mechanism of Action: TLR Signaling
Lipopeptide adjuvants exert their effects by engaging with TLRs on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages. Pam3CSK4, being a triacylated lipopeptide, is recognized by the TLR1/TLR2 heterodimer. In contrast, diacylated lipopeptides, such as Pam2CSK4, are recognized by the TLR2/TLR6 heterodimer.
Upon ligand binding, these TLR heterodimers recruit intracellular adaptor proteins, primarily MyD88, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB.[7] This leads to the production of pro-inflammatory cytokines and chemokines, enhanced antigen presentation, and the subsequent activation of the adaptive immune system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lipopeptides for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview [frontiersin.org]
- 4. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 5. Frontiers | Safety and efficacy of toll-like receptor agonists as therapeutic agents and vaccine adjuvants for infectious diseases in animals: a systematic review [frontiersin.org]
- 6. Frontiers | Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal of Pam3CSK4 TFA: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling Pam3CSK4 TFA (Pam3Cys-Ser-(Lys)4 trifluoroacetate (B77799) salt) must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this synthetic lipopeptide, a common TLR1/2 agonist.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this substance is harmful if swallowed and causes skin and serious eye irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: In case of dust or aerosol generation, a self-contained breathing apparatus may be necessary[1].
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations[1]. The following steps provide a general framework for this process:
-
Consult Local Regulations: Before disposal, familiarize yourself with your institution's and region's specific guidelines for chemical waste. Contact your Environmental Health and Safety (EHS) department for detailed protocols.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes), in a designated and clearly labeled waste container.
-
The container should be robust, leak-proof, and compatible with the chemical.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound (Pam3Cys-Ser-(Lys)4 trifluoroacetate salt)".
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, drains, or water courses[1].
-
Arrange for Pickup: Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for the collection and final disposal of the waste.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to this compound.
| Property | Value | Reference |
| Molecular Formula | C81H156N10O13S · 3C2HF3O2 | [1] |
| Molecular Weight | 1852.30 g/mol | [1] |
| EC50 (human TLR1/2) | 0.47 ng/mL | [2][3] |
| Working Concentration | 10 - 300 ng/ml | [4] |
| Storage Temperature | -20°C | [2][5] |
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is handled safely and in compliance with all relevant regulations, thereby protecting laboratory personnel and the environment.
References
Navigating the Safe Handling of Pam3CSK4 TFA: A Comprehensive Guide for Researchers
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling, storage, and disposal of Pam3CSK4 TFA, a potent synthetic triacylated lipopeptide and a widely used agonist for Toll-like receptor 1/2 (TLR1/2). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
This compound is a valuable tool for researchers in immunology, drug development, and cellular biology, primarily used to stimulate innate immune responses through the TLR1/2 signaling pathway. Its proper use is paramount for reproducible and reliable experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
The Safety Data Sheet (SDS) for this compound classifies it as an acute oral toxicant, a skin irritant, and a serious eye irritant. Therefore, stringent adherence to the following personal protective equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | To protect against serious eye irritation.[1] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If aerosolization is possible, a NIOSH-approved respirator may be necessary. | To prevent inhalation of the powder. |
Immediate Safety Actions:
-
After Handling: Always wash hands thoroughly with soap and water.[1]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]
-
Eye Contact: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1]
-
Skin Contact: If skin irritation occurs, wash with plenty of soap and water.[1]
Operational and Disposal Plans
Proper logistical planning for the handling and disposal of this compound is crucial for both safety and experimental success.
Storage and Handling
| Parameter | Guideline |
| Storage Temperature | Powder: Store at -20°C for up to one year or -80°C for up to two years. In solvent: Store at -20°C for up to one month or -80°C for up to six months. |
| Handling | Handle in a well-ventilated area. Avoid creating dust. |
| Solubility | Soluble in water and DMSO. For aqueous solutions, sonication may be required to fully dissolve the peptide. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] As a standard practice for chemical waste, it should be collected in a designated, labeled waste container and disposed of through your institution's hazardous waste management program. Do not dispose of down the drain or in the regular trash.
Signaling Pathway and Experimental Workflow
This compound activates a well-defined signaling cascade, initiating an innate immune response. Understanding this pathway is critical for designing and interpreting experiments.
Pam3CSK4 Signaling Pathway
Pam3CSK4 is recognized by a heterodimer of Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2) on the cell surface. This binding event triggers a downstream signaling cascade that is primarily dependent on the adaptor protein MyD88. This cascade leads to the activation of key transcription factors, namely NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines and chemokines.
Caption: Pam3CSK4 activates the TLR1/TLR2 signaling cascade.
Experimental Workflow: In Vitro Cell Stimulation
A common application of this compound is the in vitro stimulation of immune cells to study cellular responses. The following workflow outlines a typical experiment.
Caption: A typical workflow for in vitro cell stimulation experiments.
Detailed Methodologies
While specific concentrations and incubation times are cell-type and experiment-dependent, a general protocol for in vitro stimulation is provided below.
Protocol: In Vitro Stimulation of Macrophages with this compound
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 24-well plate at a density of 5 x 105 cells/well and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile, endotoxin-free water or DMSO.
-
Further dilute the stock solution in cell culture medium to the desired final working concentration (a typical range is 10 ng/mL to 1 µg/mL).
-
-
Cell Stimulation:
-
Remove the old medium from the cells.
-
Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of water or DMSO used for the this compound solution).
-
Incubate the cells for the desired time period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant and store at -80°C for subsequent analysis of secreted cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for protein or RNA extraction.
-
Protein Analysis: Use the cell lysate for Western blotting to detect the phosphorylation of signaling proteins like p38, JNK, or IκBα.
-
RNA Analysis: Extract RNA for qPCR analysis of cytokine gene expression.
-
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
